3-Bromo-4-isobutoxybenzonitrile
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-bromo-4-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXCJFAXAMLPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677400 | |
| Record name | 3-Bromo-4-(2-methylpropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208665-95-6 | |
| Record name | 3-Bromo-4-(2-methylpropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Bromo-4-isobutoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 208665-95-6[1]
Introduction: A Versatile Intermediate in Modern Medicinal Chemistry
3-Bromo-4-isobutoxybenzonitrile is a highly functionalized aromatic compound that has garnered significant attention in the field of organic synthesis, particularly in the development of novel pharmaceuticals. Its strategic combination of a reactive bromine atom, a versatile nitrile group, and a lipophilic isobutoxy moiety makes it an invaluable building block for creating complex molecular architectures. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, while the nitrile group can be readily transformed into other functional groups such as amines or carboxylic acids. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its pivotal role as a key intermediate in the synthesis of the anti-gout medication, Febuxostat.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The table below summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 208665-95-6 | [1] |
| Molecular Formula | C₁₁H₁₂BrNO | [1] |
| Molecular Weight | 254.12 g/mol | [1] |
| Appearance | Colorless to light yellow crystals or solid | [1] |
| Melting Point | 76-80 °C | [1] |
| Boiling Point | ~315-316 °C (Predicted: 319.4 ± 22.0 °C) | [1] |
| Solubility | Soluble in ethanol, ether, chloroform, and other organic solvents. Low solubility in water. | [1][2] |
| Density | 1.36 g/cm³ (Predicted) | [1] |
Synthesis of this compound: A Two-Step Approach
The most common and efficient synthesis of this compound commences with the commercially available 4-hydroxybenzonitrile. The process involves two key transformations: a regioselective bromination followed by a Williamson ether synthesis.
Step 1: Regioselective Bromination of 4-Hydroxybenzonitrile
The initial step involves the electrophilic aromatic substitution of 4-hydroxybenzonitrile with bromine. The regioselectivity of this reaction is crucial and is governed by the electronic effects of the substituents on the aromatic ring. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitrile group (-CN) is a deactivating, meta-directing group due to its electron-withdrawing nature. In this case, the powerful activating effect of the hydroxyl group directs the incoming electrophile (bromine) to the positions ortho to it. Since the para position is already occupied by the nitrile group, bromination occurs at one of the ortho positions, leading to the formation of 3-bromo-4-hydroxybenzonitrile.
Experimental Protocol: Synthesis of 3-bromo-4-hydroxybenzonitrile [3]
-
To a mixture of 4-hydroxybenzonitrile (2.95 g, 24.8 mmol), dichloromethane (5 mL), and N,N-dimethylformamide (1 mL), add iodine (0.16 g, 1.3 mmol).
-
With stirring, add bromine (7.50 g, 6.9 mmol) dropwise while maintaining the temperature below 10 °C.
-
Maintain the reaction temperature for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a 16% sodium bisulfite solution (38 mL) and stir for 30 minutes at room temperature.
-
Filter the mixture and wash the filter cake with dichloromethane for 30 minutes with strong stirring.
-
Filter and dry the solid to obtain 3-bromo-4-hydroxybenzonitrile as a white solid (yield: 88.2%).
Step 2: Williamson Ether Synthesis
The second step is a classic Williamson ether synthesis, where the phenoxide ion of 3-bromo-4-hydroxybenzonitrile acts as a nucleophile and displaces the bromide from 1-bromo-2-methylpropane (isobutyl bromide) in an SN2 reaction. The use of a base, such as potassium carbonate, is essential to deprotonate the weakly acidic phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide.
Experimental Protocol: Synthesis of this compound [3]
-
In a flask, stir a solution of 3-bromo-4-hydroxybenzonitrile (15.00 g, 75.8 mmol), anhydrous potassium carbonate (41.0 g, 296.7 mmol), and acetone (120 mL) at room temperature for 30 minutes.
-
Add potassium iodide (1.20 g, 7.2 mmol), PEG-400, and 1-bromo-2-methylpropane (15.53 g, 133.3 mmol) to the mixture.
-
Reflux the reaction mixture for 8 hours, monitoring its progress by TLC.
-
After completion, filter the hot mixture and concentrate two-thirds of the organic layer under reduced pressure.
-
Add the remaining reaction mixture to water with vigorous stirring to precipitate the product.
-
Filter the mixture to yield this compound as a light yellow solid (yield: 89.3%).
Application in Drug Development: The Synthesis of Febuxostat
A primary application of this compound is its use as a key intermediate in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[3] In this synthesis, the nitrile group of this compound is converted to a thioamide, which then undergoes cyclization to form the thiazole ring of Febuxostat.
The subsequent step in the synthesis involves the thioamidation of this compound.[3]
Experimental Protocol: Synthesis of 3-bromo-4-isobutoxybenzothioamide [3]
-
To a solution of this compound (6.33 g, 24.92 mmol) in N,N-dimethylformamide (75 mL), add anhydrous magnesium chloride (2.98 g, 31.25 mmol).
-
Add sodium hydrosulfide (5.6 g, 100 mmol) in portions and stir the mixture at room temperature for 10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the solution into ice-water (300 mL) with vigorous stirring for 30 minutes.
-
Filter the mixture to obtain the crude product.
-
Recrystallize the crude product from anhydrous methanol and dry to yield 3-bromo-4-isobutoxybenzothioamide as a light solid (yield: 62.5%).
This thioamide is then a precursor for the construction of the thiazole ring system present in Febuxostat.
Safety and Handling
This compound is considered to be toxic to a certain extent.[1] Appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, lab coat, and safety glasses.[1]
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[1]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1] If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical advice.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed.[2]
For comprehensive safety information, it is recommended to consult a full Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a strategically important intermediate with well-defined synthetic pathways and significant applications in the pharmaceutical industry. Its value is particularly evident in its role in the synthesis of Febuxostat, demonstrating the utility of its unique combination of functional groups. The synthetic protocols outlined in this guide, based on established literature, provide a solid foundation for researchers and drug development professionals working with this versatile compound. A thorough understanding of its synthesis, reactivity, and handling is paramount for its successful application in the discovery and development of new chemical entities.
References
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-isobutoxybenzonitrile
Introduction: Beyond the Structure
In the landscape of modern pharmaceutical development, the journey from a promising molecule to a viable drug candidate is governed by a complex interplay of biological activity and physicochemical properties. 3-Bromo-4-isobutoxybenzonitrile, a key intermediate in the synthesis of pharmacologically active compounds such as the gout therapeutic Febuxostat, serves as a compelling case study.[1][2] Understanding its fundamental chemical and physical characteristics is not merely an academic exercise; it is a critical necessity for predicting its behavior, optimizing reaction conditions, and ultimately, ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth analysis of the core physicochemical properties of this compound. We will move beyond a simple tabulation of data to explore the causality behind these properties and their direct implications for researchers, chemists, and drug development professionals. The benzonitrile moiety itself is a privileged structure in medicinal chemistry, often acting as a versatile hydrogen bond acceptor or a bioisosteric replacement for other functional groups, making a thorough understanding of its derivatives particularly valuable.[3][4][5]
Core Physicochemical Profile
A molecule's identity and behavior are encapsulated in its physicochemical data. These parameters are the primary indicators for predicting solubility, permeability, stability, and suitability for downstream applications.
| Property | Value | Source(s) |
| IUPAC Name | 3-Bromo-4-(2-methylpropoxy)benzonitrile | N/A |
| CAS Number | 208665-95-6 | ChemBK[3] |
| Molecular Formula | C₁₁H₁₂BrNO | ChemBK[3] |
| Molecular Weight | 254.12 g/mol | ChemBK[3] |
| Appearance | Colorless to light yellow crystalline solid | ChemBK[3] |
| Melting Point | 76-80 °C | ChemBK[3] |
| Boiling Point | ~315-319 °C (Predicted) | ChemBK[3] |
| Solubility | Soluble in ethanol, ether, chloroform, dichloromethane; Low solubility in water. | ChemBK[3] |
| Density | 1.36 g/cm³ (Predicted) | ChemBK[3] |
Analysis of Core Properties
-
Solid State and Thermal Properties: With a melting point of 76-80 °C, this compound exists as a stable crystalline solid at ambient temperatures.[3] This characteristic is advantageous for handling, purification (e.g., via recrystallization), and long-term storage, as stable solids are generally less prone to degradation than liquids or amorphous materials. The high boiling point, though predicted, is consistent with its molecular weight and aromatic structure, suggesting low volatility.
-
Solubility Profile: The molecule exhibits classic characteristics of a lipophilic compound. Its solubility in common organic solvents like chloroform and ethanol is a direct consequence of the nonpolar isobutyl group and the phenyl ring.[3] Conversely, its poor aqueous solubility is a critical parameter for drug development. While beneficial for crossing lipid-rich biological membranes, it can pose significant challenges for formulation and achieving adequate bioavailability for oral administration. This necessitates the development of robust experimental protocols to precisely quantify its solubility in aqueous and biorelevant media.
-
Lipophilicity (LogP): While no experimental LogP value for this specific molecule is readily available in public databases, we can infer its properties from its structure and precursors. The precursor, 3-bromo-4-hydroxybenzonitrile, has a predicted XlogP of 2.2.[6] The etherification of the hydroxyl group with an isobutyl chain significantly increases the nonpolar surface area. Therefore, it is certain that the LogP of this compound is substantially higher than 2.2, placing it in the moderately to highly lipophilic category. This property is paramount as it directly influences membrane permeability, plasma protein binding, and metabolic pathways.
-
Ionization Potential (pKa): this compound lacks readily ionizable functional groups. The ether linkage is stable, the nitrile group is a very weak base (protonated only under strongly acidic conditions), and the aryl bromide is non-ionizable. Consequently, the molecule is expected to be neutral across the entire physiological pH range (1-8). This is a crucial insight for drug development, as it means its solubility and permeability will not be pH-dependent, simplifying absorption models.
Implications for Drug Discovery and Development
The physicochemical properties of an intermediate like this compound are not isolated data points; they are interconnected variables that dictate the trajectory of a drug development program.
Caption: Interplay of physicochemical properties and drug development milestones.
As illustrated, poor aqueous solubility directly impacts absorption, necessitating advanced formulation strategies such as lipid-based systems or particle size reduction to achieve therapeutic efficacy.[7] High lipophilicity can lead to excellent membrane permeability but may also result in increased metabolic clearance or off-target toxicity. Chemical stability is the cornerstone of a product's shelf-life and is non-negotiable from a regulatory standpoint.[8] Therefore, rigorous and validated protocols for measuring these properties are essential.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are reliant on spectroscopic analysis.
-
¹H Nuclear Magnetic Resonance (¹H-NMR): The structure of this compound is well-corroborated by its ¹H-NMR spectrum. Based on published data (600MHz, DMSO-d6), the following assignments can be made:[1][2]
-
δ 8.2 (s, 1H): Corresponds to the aromatic proton adjacent to both the bromine and nitrile groups (H-2). The singlet multiplicity is due to the lack of adjacent protons.
-
δ 7.9-8.1 (dd, J=8.6Hz, 1H): Represents the aromatic proton ortho to the nitrile group (H-6). It appears as a doublet of doublets due to coupling with H-5.
-
δ 7.20-7.22 (d, J=8.6Hz, 1H): The aromatic proton ortho to the isobutoxy group (H-5), appearing as a doublet from coupling to H-6.
-
δ 3.83-3.86 (d, J=5.8Hz, 2H): The two protons of the -O-CH₂- group, coupled to the adjacent methine proton.
-
δ 2.02-2.08 (m, 1H): The single methine proton (-CH-) of the isobutyl group.
-
δ 0.99-1.00 (d, J=6.5Hz, 6H): The six equivalent protons of the two methyl (-CH₃) groups of the isobutyl moiety.
-
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound. Published data show adduct ions at m/z 254.1 ([M+H]⁺) and 278.1 ([M+Na]⁺), which is consistent with the calculated molecular weight of 254.12 g/mol .[1][2] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in a high-resolution mass spectrum.
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended for the comprehensive profiling of this compound.
Protocol 1: Aqueous Solubility Determination by HPLC
This protocol quantifies the equilibrium solubility in an aqueous buffer, a critical parameter for predicting oral absorption.
Caption: Workflow for HPLC-based equilibrium solubility measurement.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully remove a known volume of the clear supernatant and filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove any remaining particulates.[7][10]
-
Quantification: Dilute the filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated reverse-phase HPLC-UV method against a multi-point calibration curve prepared from known concentrations of the compound.[11]
-
Validation: The experiment should be performed in triplicate to ensure the precision of the measurement.[10]
Protocol 2: LogP Determination by Shake-Flask Method (OECD 107)
This protocol, based on regulatory guidelines, provides the octanol-water partition coefficient (LogP), the standard measure of lipophilicity.[12][13]
Caption: Workflow for LogP determination via the OECD 107 shake-flask method.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate for at least 24 hours.
-
Test Preparation: In a centrifuge tube, add a known volume of the pre-saturated n-octanol and pre-saturated water (e.g., a 1:1 ratio). Add a small, known amount of this compound, ensuring the concentration does not exceed 0.01 mol/L in either phase.[14]
-
Equilibration: Shake the tube vigorously for 5-10 minutes at a constant temperature (20-25°C).[14]
-
Phase Separation: Centrifuge the tube until the two phases are clearly and completely separated.[14]
-
Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final result is expressed as its base-10 logarithm (LogP).
-
Validation: The determination should be repeated with at least two different octanol-to-water volume ratios. The resulting LogP values should agree within ± 0.3 log units.[15]
Protocol 3: Accelerated Chemical Stability Assessment
This protocol provides a rapid assessment of the compound's intrinsic stability under stress conditions, as recommended by ICH guidelines.[16]
Caption: Workflow for an accelerated stability study.
Methodology:
-
Initial Analysis (T=0): Accurately weigh a sample of this compound. Perform a quantitative analysis (e.g., HPLC assay) to determine its initial purity and identify any existing impurities.
-
Storage: Place samples of the compound in appropriate containers (e.g., sealed glass vials) inside a calibrated stability chamber set to accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).[17]
-
Timepoint Analysis: Pull samples from the chamber at predetermined time points (e.g., 1, 3, and 6 months).[18]
-
Assessment: For each time point, analyze the sample using the same HPLC method as the T=0 analysis.
-
Evaluation: Compare the assay results to the initial value. A significant change (e.g., >5% degradation) indicates potential stability issues.[19] Analyze the chromatograms for the appearance and growth of any new degradation peaks.
Conclusion
This compound is more than a simple chemical intermediate; it is a precisely functionalized building block whose utility is defined by its physicochemical properties. Its solid nature, moderate-to-high lipophilicity, poor aqueous solubility, and lack of ionizable centers are all critical attributes that inform its synthesis, handling, and application in the creation of complex pharmaceutical agents. The data and protocols presented in this guide provide a robust framework for scientists to not only understand but also strategically leverage these properties, thereby facilitating a more efficient and scientifically-grounded drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. govinfo.gov [govinfo.gov]
- 15. enfo.hu [enfo.hu]
- 16. humiditycontrol.com [humiditycontrol.com]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
- 18. japsonline.com [japsonline.com]
- 19. www3.paho.org [www3.paho.org]
3-Bromo-4-isobutoxybenzonitrile molecular weight
An In-Depth Technical Guide to 3-Bromo-4-isobutoxybenzonitrile: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in modern organic and medicinal chemistry. We delve into its fundamental physicochemical properties, provide a detailed, validated synthesis protocol with mechanistic insights, and outline robust analytical methods for its characterization. Furthermore, this document explores its critical application in the synthesis of active pharmaceutical ingredients (APIs), most notably Febuxostat, and discusses essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the fields of drug development and fine chemical synthesis.
Introduction and Strategic Importance
This compound (CAS No. 208665-95-6) is a substituted benzonitrile derivative of significant interest. Its molecular architecture, featuring a nitrile group, a bromine atom, and an isobutoxy ether linkage on a benzene ring, provides a versatile scaffold for synthetic transformations. The strategic placement of these functional groups makes it an excellent substrate for various cross-coupling reactions and nucleophilic substitutions.
Its primary importance in the pharmaceutical industry lies in its role as a crucial building block for the synthesis of Febuxostat.[1][2] Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the management of hyperuricemia in patients with gout.[1][2] The efficient synthesis of this intermediate is therefore a critical step in the manufacturing of this important therapeutic agent. This guide offers the scientific community a detailed examination of this compound.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis. This compound is typically a colorless to light yellow crystalline solid.[3] Key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrNO | [3] |
| Molecular Weight | 254.12 g/mol | [3][4] |
| CAS Number | 208665-95-6 | [3] |
| Appearance | Colorless to light yellow crystals or solid | [3] |
| Melting Point | 76-80 °C | [3] |
| Boiling Point | ~315-316 °C (Predicted) | [3] |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform; low solubility in water. | [3][4] |
| Density | ~1.36 g/cm³ (Predicted) | [3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is efficiently achieved via a multi-step sequence starting from the commercially available 4-hydroxybenzonitrile.[1][2] This pathway is reliable and scalable, making it suitable for both laboratory and industrial production.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway from 4-hydroxybenzonitrile to the target compound.
Experimental Protocol
Step 1: Synthesis of 3-Bromo-4-hydroxybenzonitrile
-
Reaction Setup: To a solution of 4-hydroxybenzonitrile (1.0 eq) in glacial acetic acid, add bromine (1.05 eq) dropwise at room temperature with constant stirring.
-
Execution: The reaction mixture is stirred for 2-4 hours. The hydroxyl group is an ortho-, para-director; since the para position is blocked by the nitrile group, bromination occurs regioselectively at one of the ortho positions (C3 or C5).
-
Work-up and Isolation: Upon completion (monitored by TLC), the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed thoroughly with water to remove acetic acid, and dried under vacuum to yield 3-Bromo-4-hydroxybenzonitrile as a solid.[2]
-
Causality: The use of acetic acid as a solvent facilitates the electrophilic aromatic substitution by polarizing the Br-Br bond. The reaction is highly regioselective due to the strong directing effect of the hydroxyl group.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, combine 3-Bromo-4-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF) as the solvent.
-
Execution: To this suspension, add isobutyl bromide (1.2 eq) and heat the mixture to 60-70 °C for 4-6 hours. This is a classic Williamson ether synthesis, where the phenoxide, formed in situ by the base (K₂CO₃), acts as a nucleophile attacking the electrophilic carbon of isobutyl bromide.
-
Work-up and Isolation: After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from ethanol or hexane to afford pure this compound.[2]
-
Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the nucleophilic attack of the phenoxide. K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate the phenol without causing unwanted side reactions.
Structural Elucidation and Quality Control
Confirming the identity and purity of the final compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for quality control.
Diagram of the Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
Expected Spectroscopic Data
The following data are characteristic of this compound and serve as a benchmark for successful synthesis.
| Technique | Expected Results |
| ¹H NMR | δ (ppm) ~8.2 (s, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.85 (d, 2H, -OCH₂-), ~2.05 (m, 1H, -CH-), ~1.0 (d, 6H, -CH(CH₃)₂)[1][2] |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ at 254.1, consistent with the molecular formula C₁₁H₁₂BrNO.[1][2] |
| Purity (HPLC) | >98% (typical requirement for use in subsequent pharmaceutical synthesis) |
Applications in Drug Discovery
The primary utility of this compound is as a key intermediate in the synthesis of Febuxostat.[1][2] The nitrile group in the intermediate is converted to a thiazole ring, and the bromine atom can be used to introduce other functionalities if needed, although in the main synthesis of Febuxostat, it is part of a different precursor. The related compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, is directly synthesized from 3-bromo-4-isobutoxy benzonitrile and is a direct precursor to the thiazole ring of Febuxostat.[1][2]
The presence of both a bromine atom and a nitrile group makes related benzonitrile structures valuable in medicinal chemistry.[5][6] The bromine atom is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex molecules.[5] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further diversification points.[5]
Diagram of Application Pathway
Caption: Role as a key intermediate in the synthesis of Febuxostat.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound is classified as toxic and requires careful handling.
-
Hazard Identification: Toxic if swallowed, in contact with skin, or if inhaled.[3] Causes skin and serious eye irritation.[7] May cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield. All operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing.[7][8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from heat sources and strong oxidizing agents.[4]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.
-
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for the synthesis of complex and vital pharmaceuticals. Its well-defined synthesis, clear characterization profile, and critical role as a precursor to Febuxostat underscore its importance. By adhering to the robust scientific principles and safety protocols outlined in this guide, researchers and developers can confidently and safely leverage this intermediate to advance their work in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. 3-Bromo-4-Isobutoxy-Benzonitrile Supplier & Manufacturer in China | High Purity CAS 851750-95-3 | Applications, Safety Data, Price & Bulk Supply [nj-finechem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
3-Bromo-4-isobutoxybenzonitrile melting point
An In-Depth Technical Guide to the Melting Point of 3-Bromo-4-isobutoxybenzonitrile: A Critical Quality Attribute in Pharmaceutical Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the melting point of this compound, a key intermediate in modern pharmaceutical manufacturing. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of the value to explore the fundamental principles, experimental best practices, and the critical role of melting point as a primary indicator of material purity and identity.
Introduction: Beyond a Physical Constant
In the rigorous landscape of pharmaceutical development, physical properties are not mere data points; they are critical quality attributes (CQAs) that inform safety, efficacy, and process control. The melting point, the temperature at which a substance transitions from a solid to a liquid state, is one of the most fundamental and reliable of these properties.[1][2] For a key pharmaceutical intermediate like this compound, primarily used in the synthesis of active pharmaceutical ingredients (APIs) such as Febuxostat, a non-purine xanthine oxidase inhibitor, a well-defined melting point is the first line of defense in quality control.[3][4]
An inaccurate or broad melting range can signal the presence of impurities, which could have downstream consequences on reaction yield, impurity profiles of the final API, and ultimately, patient safety.[5] Therefore, understanding the nuances of melting point determination for this compound is essential for ensuring process robustness and regulatory compliance.[6] This guide provides the theoretical grounding and practical protocols to empower scientists to measure and interpret this critical parameter with confidence.
Physicochemical Profile: this compound
A precise understanding of a compound's properties is foundational. Below is a summary of the key identifiers and reported physical data for this compound.
| Property | Value / Identifier | Source(s) |
| IUPAC Name | 3-bromo-4-(2-methylpropoxy)benzonitrile | [7] |
| Synonyms | Benzonitrile, 3-broMo-4-(2-Methylpropoxy)- | [8] |
| CAS Number | 208665-95-6 | [8] |
| Molecular Formula | C₁₁H₁₂BrNO | [8] |
| Molecular Weight | 254.12 g/mol | [7][8] |
| Appearance | Colorless to light yellow crystals or solid | [8] |
| Reported Melting Point | ~ 76-80 °C | [8] |
The reported melting point is presented as a range. In a pharmaceutical context, a 4°C range suggests that the material tested may be of technical grade and contain impurities. For a highly pure reference standard, a much sharper range of 0.5-1.0°C is expected.[6]
The Scientific Principle: Melting Point Depression
The utility of melting point as a purity indicator is rooted in the colligative property of melting point depression. When an impurity is introduced into a pure crystalline solid, it disrupts the uniform crystal lattice structure.
Causality: Overcoming the intermolecular forces of a pure crystal lattice requires a specific amount of thermal energy, resulting in a sharp, well-defined melting point. Impurities introduce defects into this lattice, weakening the overall structure. Less energy is then required to break these forces, causing the melting process to begin at a lower temperature. As melting proceeds, the impurity becomes more concentrated in the remaining solid, further depressing the melting point and resulting in a broader melting range.[5]
This phenomenon is graphically represented by a solid-liquid phase diagram.
Caption: Phase diagram illustrating melting point depression.
Standard Operating Procedure (SOP): Capillary Melting Point Determination
This protocol describes a self-validating method for determining the melting point of this compound using a modern digital melting point apparatus.
Pre-analysis & System Validation
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle. The presence of solvent will significantly depress and broaden the melting range.
-
Instrument Calibration: Verify the calibration of the melting point apparatus using at least two certified reference standards that bracket the expected melting point (e.g., Benzophenone, 48-50°C and Caffeine, 235-237.5°C). The instrument's readings must be within the certified tolerance (e.g., ±0.5°C). Document this verification.
Experimental Protocol
-
Capillary Loading: Invert an open-ended capillary tube and tap it into the powdered sample until a column of 2-3 mm of material is obtained.[9]
-
Sample Packing: Force the sample to the bottom of the sealed tube by tapping the tube on a hard surface or by dropping it down a long glass tube.[9] A densely packed sample ensures uniform heat transfer.
-
Initial Rapid Determination:
-
Place the loaded capillary into the apparatus.
-
Set a rapid heating rate (e.g., 10-20°C/min) to find the approximate melting point.[10]
-
Record this approximate temperature. Let the instrument cool sufficiently.
-
-
Accurate Determination:
-
Prepare two more capillary samples.
-
Set the starting temperature to ~15°C below the approximate melting point found in the previous step.
-
Set the heating ramp rate to a slow 1-2°C per minute. A slow rate is critical for allowing the system to reach thermal equilibrium and ensuring an accurate reading.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last solid crystal melts (T2).
-
The melting point range is reported as T1 - T2.
-
-
Repeatability: Repeat the accurate determination with the second sample. The two measured ranges should agree within 1°C.
Caption: Workflow for accurate melting point determination.
Synthesis Context and Potential Impurities
The purity of this compound is intrinsically linked to its synthesis. A common route involves the etherification of 3-bromo-4-hydroxybenzonitrile.[3][4]
Synthesis Reaction: 3-bromo-4-hydroxybenzonitrile + 1-bromo-2-methylpropane → this compound
Understanding this pathway allows us to anticipate potential impurities that could depress the melting point.
| Potential Impurity | Structure | CAS Number | Reported Melting Point (°C) | Impact on Final MP |
| Starting Material: 3-bromo-4-hydroxybenzonitrile | HOC₆H₃(Br)CN | 2315-86-8 | 155-159 | [11] |
| Precursor: 4-hydroxybenzonitrile | HOC₆H₄CN | 767-00-0 | 112-115 | Significant Depression |
| Reagent: 1-bromo-2-methylpropane | (CH₃)₂CHCH₂Br | 78-77-3 | -113 (Boiling Point: 91-93) | Unlikely (Volatile) |
| Solvents: Acetone, DMF, etc. | Various | Various | N/A (Volatile) | Significant Depression if present |
The most likely crystalline impurity is unreacted 3-bromo-4-hydroxybenzonitrile. Due to its significantly higher melting point, even small amounts will cause a noticeable depression and broadening of the final product's melting range.
Interpreting the Data: From Range to Purity
The final melting point range is a rich source of information:
-
A sharp range (e.g., 78.5-79.5°C): This indicates a high degree of purity, suggesting that the purification process (e.g., recrystallization) was successful in removing starting materials and by-products.
-
A broad, depressed range (e.g., 72-76°C): This is a clear indicator of impurities.[6][10] The extent of the depression and the breadth of the range can qualitatively correlate with the level of impurity. This result would trigger further investigation and potential reprocessing of the batch.
-
Comparison to Reference: The measured range for a purified batch should be compared to a certified reference standard of this compound. A match provides strong evidence for both the identity and purity of the synthesized material.
For more quantitative analysis, especially in a formal drug development setting, Differential Scanning Calorimetry (DSC) can be employed. DSC provides a highly accurate measurement of both the melting temperature (onset and peak) and the enthalpy of fusion, which can be used to quantitatively estimate the mole fraction of impurities.[12]
Conclusion
The melting point of this compound is far more than a physical descriptor; it is a fundamental pillar of quality control in the synthesis of pharmaceuticals. Its determination, when performed with a calibrated instrument and a methodologically sound protocol, provides a rapid, reliable, and cost-effective assessment of purity and identity. A sharp melting range, consistent with that of a reference standard, provides confidence in the material's quality, ensuring that subsequent synthetic steps are built upon a solid foundation. For any researcher or drug development professional working with this intermediate, a mastery of melting point determination is an indispensable skill.
References
- 1. researchgate.net [researchgate.net]
- 2. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
- 7. 3-Bromo-4-Isobutoxy-Benzonitrile Supplier & Manufacturer in China | High Purity CAS 851750-95-3 | Applications, Safety Data, Price & Bulk Supply [nj-finechem.com]
- 8. chembk.com [chembk.com]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. 3-溴-4-羟基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. westlab.com [westlab.com]
An In-depth Technical Guide to the Solubility of 3-Bromo-4-isobutoxybenzonitrile in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-isobutoxybenzonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development and process chemistry, this document details the theoretical underpinnings of this compound's solubility, outlines a robust experimental protocol for its quantitative determination, and discusses the implications of the resulting data for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It influences everything from reaction kinetics and purification efficiency to bioavailability and formulation. This compound, with its specific combination of functional groups—a nitrile, a bromo substituent, and an isobutoxy ether on a benzene ring—presents a unique solubility profile that necessitates a thorough understanding for its effective use. While qualitatively described as soluble in common organic solvents like ethanol, ether, and chloroform and having low solubility in water, quantitative data is paramount for precise process control and optimization.[1][2] This guide provides the framework for obtaining and interpreting such critical data.
Physicochemical Properties of this compound
A foundational understanding of the molecule's physical and chemical properties is essential for interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrNO | [2] |
| Molecular Weight | 254.12 g/mol | [2] |
| Appearance | Colorless to light yellow crystals or solid | [1] |
| Melting Point | ~76-80 °C | [1] |
| Boiling Point | ~315-316 °C | [1] |
The presence of a polar nitrile group (-C≡N) and an ether linkage introduces polarity, while the larger nonpolar isobutyl group and the benzene ring contribute to its lipophilicity. The bromine atom further influences the molecule's electronic properties and intermolecular interactions. This balance of polar and nonpolar characteristics dictates its interaction with various solvents.
Theoretical Framework: Understanding Solute-Solvent Interactions
The principle of "like dissolves like" provides a fundamental, albeit simplified, model for predicting solubility. The dissolution of a crystalline solute like this compound in a solvent is governed by a complex interplay of energetic factors, including the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.
A more rigorous understanding is provided by the thermodynamics of dissolution. The Gibbs free energy of solution (ΔGsol) must be negative for dissolution to occur spontaneously, and it is related to the enthalpy (ΔHsol) and entropy (ΔSsol) of solution by the equation:
ΔGsol = ΔHsol - TΔSsol
-
ΔHsol (Enthalpy of Solution): Represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds. This can be endothermic (requiring energy) or exothermic (releasing energy).
-
ΔSsol (Entropy of Solution): Typically positive, as the dissolved solute molecules are more disordered than in the crystalline lattice.
The molecular structure of this compound suggests the following interactions:
-
Dipole-dipole interactions: The polar nitrile group can interact with polar solvents.
-
Van der Waals forces: The aromatic ring and the isobutyl group will interact with nonpolar solvents through these forces.
-
Hydrogen bonding: While the molecule itself does not have strong hydrogen bond donors, the nitrile nitrogen and the ether oxygen can act as hydrogen bond acceptors with protic solvents like alcohols.
The interplay of these forces will determine the extent of solubility in different organic solvents.
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[3] This method, when executed with precision, provides reliable and reproducible quantitative data. The following protocol is designed to be a self-validating system for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Experimental workflow for the shake-flask solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately pipette a known volume of each selected organic solvent into the vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[4][5] It is advisable to test samples at different time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the measured solubility does not change).
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Precisely dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Using HPLC-UV: This is the preferred method for its specificity and sensitivity.
-
Develop a suitable HPLC method (e.g., reverse-phase C18 column) that provides a sharp, well-resolved peak for this compound.
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting peak area versus concentration.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectroscopy: A faster but potentially less specific method.[6]
-
Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent.
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at λmax.
-
Measure the absorbance of the diluted sample and calculate its concentration using the Beer-Lambert law and the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Anticipated Solubility Profile and Data Presentation
While specific experimental data is not publicly available, a hypothetical solubility profile can be constructed based on the principles of solute-solvent interactions. This serves as an example of how to present the experimentally determined data.
| Solvent | Polarity Index | Hydrogen Bonding | Anticipated Solubility (at 25°C) |
| Hexane | 0.1 | Non-polar, Aprotic | Low |
| Toluene | 2.4 | Non-polar, Aprotic | Moderate to High |
| Dichloromethane | 3.1 | Polar, Aprotic | High |
| Chloroform | 4.1 | Polar, Aprotic | High |
| Ethyl Acetate | 4.4 | Polar, Aprotic | High |
| Acetone | 5.1 | Polar, Aprotic | High |
| Ethanol | 5.2 | Polar, Protic | Moderate to High |
| Methanol | 6.6 | Polar, Protic | Moderate |
Rationale for Anticipated Solubility:
-
High Solubility in Polar Aprotic Solvents: Solvents like dichloromethane, chloroform, ethyl acetate, and acetone are expected to be excellent solvents. They can engage in dipole-dipole interactions with the nitrile group and effectively solvate the overall molecule.
-
Moderate to High Solubility in Protic Solvents: Alcohols like ethanol and methanol can act as hydrogen bond donors to the nitrile and ether groups, promoting solubility. However, the energy required to disrupt the strong hydrogen bonding network of the alcohol itself may slightly temper the solubility compared to aprotic polar solvents.
-
Low Solubility in Nonpolar Solvents: A nonpolar solvent like hexane will have weak interactions with the polar functional groups of this compound, leading to poor solubility. Toluene, with its aromatic ring, may show slightly better solubility due to π-π stacking interactions with the benzene ring of the solute.
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is not a fixed value but is influenced by several factors:
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship can be quantified using the van't Hoff equation.
-
Solvent Polarity: As discussed, a good match between the polarity of the solute and the solvent is crucial for high solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.
-
Purity of the Compound: Impurities can affect the measured solubility. Using a highly purified starting material is essential for accurate results.
The following diagram illustrates the key molecular interactions that govern the dissolution process.
Caption: Key molecular interactions influencing solubility.
Conclusion and Recommendations for Researchers
This technical guide has outlined the critical importance of understanding the solubility of this compound in organic solvents for pharmaceutical research and development. While quantitative public data is scarce, a robust and reliable experimental protocol based on the shake-flask method has been provided.
Key recommendations for researchers include:
-
Prioritize Experimental Determination: Do not rely on qualitative descriptors. Generate precise, quantitative solubility data for the specific solvents and temperatures relevant to your process.
-
Adhere to a Validated Protocol: Follow the detailed shake-flask methodology to ensure the data is accurate and reproducible.
-
Characterize Your Materials: Ensure the purity and crystalline form of your this compound are known.
-
Consider a Range of Solvents: Profile the solubility in a diverse set of solvents (polar aprotic, polar protic, and nonpolar) to gain a comprehensive understanding of the compound's behavior.
By following the principles and protocols outlined in this guide, researchers can generate the high-quality solubility data necessary to accelerate their research and development efforts, ensuring more efficient, scalable, and robust chemical processes.
References
- 1. chembk.com [chembk.com]
- 2. 3-Bromo-4-Isobutoxy-Benzonitrile Supplier & Manufacturer in China | High Purity CAS 851750-95-3 | Applications, Safety Data, Price & Bulk Supply [nj-finechem.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. enamine.net [enamine.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-4-isobutoxybenzonitrile
Executive Summary
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Bromo-4-isobutoxybenzonitrile, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][2] This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. We will dissect the molecular structure to predict the spectral features, provide a field-proven experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. The causality behind experimental choices and spectral patterns is emphasized to provide a deeper understanding beyond mere data reporting.
Introduction: The Role of NMR in Structural Elucidation
In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For a molecule such as this compound, with its distinct aromatic and aliphatic regions, ¹H NMR provides a detailed fingerprint, revealing the precise arrangement of hydrogen atoms. The chemical shift, integration, and spin-spin coupling patterns of the proton signals offer definitive proof of its constitution.
This guide serves as a practical and theoretical walkthrough of the complete process, from understanding the structural nuances of the target molecule to interpreting its high-resolution ¹H NMR spectrum.
Molecular Structure and Proton Environments
The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all chemically non-equivalent protons. This compound (C₁₁H₁₂BrNO) possesses two distinct domains: a substituted aromatic ring and an aliphatic isobutoxy side chain. These domains give rise to six unique proton environments, as illustrated below.
Caption: Logical separation of proton environments in this compound.
-
Aromatic Protons (Hₐ, Hₑ, Hբ): The benzene ring contains three protons.
-
Hₐ: Positioned ortho to the electron-withdrawing cyano (-CN) group and meta to the bromine atom.
-
Hₑ: Located ortho to the electron-donating isobutoxy group and meta to the cyano group.
-
Hբ: Situated ortho to both the bromine atom and the isobutoxy group.
-
-
Aliphatic Protons (H꜀, HᏧ, Hբ): The isobutoxy group [-OCH₂(CH)(CH₃)₂] contains three distinct sets of protons.
-
H꜀: The two methylene protons (-OCH₂-).
-
HᏧ: The single methine proton (-CH-).
-
Hբ: The six equivalent methyl protons (-CH₃).
-
Predicted ¹H NMR Spectral Features
Based on the electronic environment of each proton, we can predict its characteristic chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J). The electron-withdrawing cyano group and bromine atom will deshield nearby protons (shift them downfield), while the electron-donating oxygen of the isobutoxy group will cause shielding (shift them upfield).[3][4]
Spin-Spin Coupling Analysis
The splitting of signals is governed by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons. The magnitude of the coupling constant, J, is indicative of the spatial relationship between the coupled nuclei.
Caption: Predicted spin-spin coupling network for this compound.
Summary of Predicted Data
The following table consolidates the predicted ¹H NMR parameters. The chemical shifts are based on established substituent effects and validated by experimental data found in the literature.[2]
| Proton Label | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |
| Hₐ | 1H | Doublet (d) | ~8.20 | ⁴J ≈ 2.3 | Deshielded by adjacent CN and Br. Split by meta-coupling to Hₑ. |
| Hₑ | 1H | Doublet of Doublets (dd) | ~7.95 | ³J ≈ 8.6, ⁴J ≈ 2.3 | Split by ortho-coupling to Hբ and meta-coupling to Hₐ. |
| Hբ | 1H | Doublet (d) | ~7.21 | ³J ≈ 8.6 | Shielded by adjacent O-alkyl group. Split by ortho-coupling to Hₑ. |
| H꜀ | 2H | Doublet (d) | ~3.85 | ³J ≈ 6.5 | Deshielded by adjacent oxygen. Split by vicinal methine proton HᏧ. |
| HᏧ | 1H | Multiplet (m) or Nonet | ~2.05 | ³J ≈ 6.7 | Split by two methylene (H꜀) and six methyl (Hբ) protons. |
| Hբ | 6H | Doublet (d) | ~1.00 | ³J ≈ 6.7 | Most upfield signal. Split by the single methine proton HᏧ. |
Experimental Protocol for High-Resolution ¹H NMR
Adherence to a rigorous and validated protocol is paramount for acquiring high-quality, reproducible NMR data. The following methodology is designed to minimize artifacts and maximize spectral resolution.
Sample Preparation: The Foundation of a Good Spectrum
The quality of the NMR sample directly dictates the quality of the resulting spectrum. A homogenous, particulate-free sample is essential.[5]
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Causality: This concentration range typically provides an excellent signal-to-noise ratio for a molecule of this molecular weight (254.12 g/mol ) on modern spectrometers without inducing concentration-dependent peak broadening.[6]
-
-
Solvent Selection & Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃, 99.8%+ D) containing 0.03% v/v Tetramethylsilane (TMS) to the vial.
-
Causality: CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual peak (~7.26 ppm). The deuterium (²H) nucleus provides the essential lock signal for the spectrometer to maintain field stability.[7] TMS serves as the internal reference standard, defined as 0.00 ppm.[3]
-
-
Dissolution: Gently vortex or swirl the vial until the solid is completely dissolved. A homogeneous solution is critical for sharp, well-resolved peaks.[6]
-
Filtration and Transfer: Draw the solution into a clean Pasteur pipette plugged with a small amount of cotton or glass wool. Filter the solution directly into a high-quality 5 mm NMR tube.
-
Causality: This step is crucial to remove any dust or particulate matter. Suspended solids disrupt the magnetic field homogeneity across the sample, leading to significant peak broadening that cannot be corrected by shimming.[5]
-
-
Final Volume Check: Ensure the final sample height in the NMR tube is between 4.5 and 5.5 cm. This corresponds to a volume of roughly 0.6-0.7 mL.[7][8]
-
Causality: This height ensures the sample fills the detection region of the spectrometer's RF coil uniformly, which is essential for effective magnetic field shimming and quantitative accuracy.[8]
-
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition
The following parameters are typical for a 400 MHz or 600 MHz NMR spectrometer for routine structural analysis of a small organic molecule.
-
Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming of the magnetic field.
-
Causality: Shimming adjusts the currents in the shim coils to counteract magnetic field inhomogeneities, resulting in a more uniform field and consequently, sharper spectral lines and better resolution.[8]
-
-
Tuning and Matching: Tune and match the probe to the sample.
-
Acquisition Parameters:
-
Experiment: Standard ¹H acquisition (zg30 pulse program or equivalent).
-
Number of Scans (NS): 16 to 64 scans.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): ~20 ppm.
-
Detailed Spectral Interpretation
The acquired spectrum should closely match the predictions outlined in Section 3. The following is a detailed assignment based on experimental data.[2]
-
δ 8.20 (d, 1H, J = 2.3 Hz): This downfield doublet corresponds to Hₐ . Its position is dictated by the strong deshielding effects of the ortho-cyano and meta-bromo substituents. The small coupling constant of 2.3 Hz is characteristic of a four-bond meta-coupling to Hₑ.[9]
-
δ 7.95 (dd, 1H, J = 8.6, 2.3 Hz): This doublet of doublets is assigned to Hₑ . It experiences two distinct couplings: a large ortho-coupling (³J = 8.6 Hz) from Hբ and the smaller meta-coupling (⁴J = 2.3 Hz) from Hₐ.[9][10]
-
δ 7.21 (d, 1H, J = 8.6 Hz): This upfield aromatic signal is Hբ . It is significantly shielded by the adjacent electron-donating isobutoxy group. The splitting into a doublet with a coupling constant of 8.6 Hz confirms its ortho relationship with Hₑ.[9]
-
δ 3.85 (d, 2H, J = 6.5 Hz): This doublet in the aliphatic region is assigned to the methylene protons, H꜀ . The chemical shift is characteristic of protons on a carbon adjacent to an oxygen atom.[11] The signal is split by the single neighboring methine proton, HᏧ.
-
δ 2.05 (m, 1H): This multiplet is assigned to the methine proton, HᏧ . It is coupled to eight neighboring protons (two from H꜀ and six from Hբ), resulting in a complex pattern, often referred to as a nonet or multiplet.
-
δ 1.00 (d, 6H, J = 6.7 Hz): This large, upfield doublet, integrating to six protons, is definitively assigned to the two equivalent methyl groups, Hբ . Its splitting into a doublet is caused by the single adjacent methine proton, HᏧ.[12]
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that, when systematically analyzed, allows for its complete and unambiguous characterization. The distinct chemical shifts of the aromatic protons confirm the 1,3,4-substitution pattern, while the coupling constants precisely define the relationships between them. Similarly, the signals from the isobutoxy group—a downfield doublet, a central multiplet, and an upfield six-proton doublet—are perfectly consistent with the expected structure. This guide demonstrates how a combination of theoretical prediction, rigorous experimental protocol, and detailed spectral analysis serves as a powerful and self-validating system for structural verification in a modern research environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 6. organomation.com [organomation.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. depts.washington.edu [depts.washington.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 12. Isobutyl isobutyrate(97-85-8) 1H NMR spectrum [chemicalbook.com]
Mass Spectrometry of 3-Bromo-4-isobutoxybenzonitrile: A Guide for Analytical Scientists
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-Bromo-4-isobutoxybenzonitrile (C₁₁H₁₂BrNO), a key intermediate in organic synthesis.[1] We delve into the foundational principles governing its ionization and fragmentation, offering field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is designed to equip researchers, scientists, and drug development professionals with the expertise to unequivocally identify and characterize this molecule, explaining the causality behind experimental choices and providing a self-validating framework for analysis.
Introduction to the Analyte
This compound is a substituted aromatic compound with increasing relevance as a precursor in the synthesis of complex organic molecules.[1] Accurate structural confirmation is paramount for its application in multi-step syntheses. Mass spectrometry serves as a definitive tool for this purpose, providing precise molecular weight and rich structural information through predictable fragmentation patterns.
Physicochemical Properties
A thorough understanding of the analyte's properties is the cornerstone of robust method development. These characteristics dictate choices in sample preparation and the selection of appropriate analytical instrumentation.
| Property | Value | Source & Significance |
| Molecular Formula | C₁₁H₁₂BrNO | [1] Defines the elemental composition. |
| Average Mass | 254.12 g/mol | [1] Useful for calculating concentrations. |
| Monoisotopic Mass | 253.01022 Da | The exact mass of the most abundant isotopes; the primary target for high-resolution MS. |
| Appearance | Colorless to light yellow solid | [1] Guides physical handling and initial purity assessment. |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, methanol, acetonitrile) | [1][2] Critical for selecting solvents for sample preparation and chromatography. |
| Predicted Boiling Point | ~319 °C | [1] Indicates the compound is semi-volatile, making it suitable for GC-MS analysis. |
Molecular Structure
The structure dictates the fragmentation behavior. The key features are the stable aromatic ring, the nitrile group, the bromine atom with its distinct isotopic signature, and the isobutoxy ether linkage, which represents a likely point of cleavage.
Caption: Structure of this compound.
Foundational Principles for Analysis
The choice of mass spectrometry technique is dictated by the analyte's properties. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, offering complementary structural information.
-
Electron Ionization (EI): This hard ionization technique is used in GC-MS. It involves bombarding the analyte with high-energy electrons (~70 eV), creating an energetically unstable radical cation (M⁺•).[3] This high internal energy leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule.[4] Given the analyte's volatility, GC-MS with EI is an excellent choice for structural elucidation.[5]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique, ideal for LC-MS, that generates ions from a solution.[6] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal initial fragmentation.[3][7] This is advantageous for confirming molecular weight. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).[6]
-
The Bromine Isotopic Signature: A critical feature for identification is the natural isotopic abundance of bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[8] This means any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (an isotopic doublet) of nearly equal intensity, separated by 2 m/z units. This provides a self-validating marker for bromine-containing fragments.[9][10]
Experimental Design and Methodology
A logical workflow ensures reproducible and high-quality data. The following protocols are designed as a robust starting point for analysis.
Caption: General experimental workflow for MS analysis.
Protocol: Sample Preparation
The goal of sample preparation is to create a clean, dilute solution of the analyte that is free of non-volatile salts and particulates which can interfere with ionization or clog the instrument.[11][12][13]
-
Stock Solution: Accurately weigh and dissolve the this compound sample in LC-MS grade methanol or acetonitrile to a concentration of 1 mg/mL.[12]
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL.
-
For LC-MS analysis , use the initial mobile phase composition as the diluent.
-
For GC-MS analysis , use the injection solvent (e.g., dichloromethane or ethyl acetate) as the diluent.[5]
-
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.[14]
-
Transfer: Transfer the final solution into a 2 mL glass autosampler vial. Use of glass vials is critical to prevent leaching of plasticizers from plastic vials when using organic solvents.[13]
Protocol: GC-MS Analysis
This method is designed to assess purity and obtain a characteristic EI fragmentation pattern.
-
Instrumentation: Standard Gas Chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Protocol: LC-MS/MS Analysis
This method is ideal for confirming molecular weight and obtaining controlled fragmentation data for quantitative analysis or confirmation.
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer.
-
LC Column: C18 column, 100 mm x 2.1 mm ID, 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive. The nitrile group and ether oxygen are sites for protonation. Formic acid is added to the mobile phase to enhance the formation of [M+H]⁺ ions.[3]
-
MS/MS Experiment:
-
MS1 Scan: Scan from m/z 100 to 400 to find the protonated molecule ([M+H]⁺).
-
MS2 Product Ion Scan: Isolate the precursor ion (m/z 254.0) and fragment using Collision-Induced Dissociation (CID) with nitrogen gas. Optimize collision energy (e.g., 10-30 eV) to generate key fragment ions.
-
Data Interpretation & Fragmentation Analysis
The resulting mass spectra contain a wealth of structural information. The key is to systematically interpret the molecular ion and its subsequent fragments.
The Molecular Ion
The first step in spectral interpretation is identifying the molecular ion peak, which confirms the compound's molecular weight.
| Ionization Mode | Expected Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Key Observation |
| EI | [M]⁺• | 253.0 | 255.0 | A 1:1 doublet confirming the presence of one bromine atom. |
| ESI | [M+H]⁺ | 254.0 | 256.0 | A 1:1 doublet confirming the protonated molecule contains one bromine atom. |
Electron Ionization (EI) Fragmentation Pathway
Under EI, the high-energy radical cation undergoes extensive fragmentation. The following pathway outlines the most probable cleavages based on established chemical principles.[4]
Caption: Proposed EI fragmentation pathway for this compound.
Table of Predicted EI Fragments:
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Formula | Lost Neutral/Radical | Rationale |
| 253 / 255 | [C₁₁H₁₂BrNO]⁺• | - | Molecular Ion (M⁺•) . Its presence confirms the molecular weight. Aromatic systems yield prominent molecular ions.[15] |
| 197 / 199 | [C₇H₅BrNO]⁺• | C₄H₈ | Loss of isobutylene . A common rearrangement for ethers, resulting in a stable radical cation of 3-bromo-4-hydroxybenzonitrile.[16] |
| 196 / 198 | [C₇H₄BrNO]⁺ | •C₄H₉ | Loss of isobutyl radical . α-cleavage at the ether oxygen, a common pathway for ethers.[15] |
| 174 | [C₁₁H₁₂NO]⁺ | •Br | Loss of bromine radical . Cleavage of the C-Br bond. The absence of the isotopic doublet confirms the loss of bromine.[10] |
| 118 | [C₇H₄NO]⁺ | •Br, C₄H₈ | Loss of bromine from m/z 197/199 or loss of isobutylene from m/z 174. |
| 90 | [C₆H₄N]⁺ | CO | Loss of carbon monoxide from the m/z 118 ion, a characteristic fragmentation of phenols and related structures. |
| 57 | [C₄H₉]⁺ | C₇H₃BrNO | Formation of the stable tert-butyl carbocation from the isobutyl group. This is often a prominent peak for isobutyl-containing compounds.[10] |
Collision-Induced Dissociation (CID) Fragmentation Pathway
In ESI-MS/MS, the even-electron [M+H]⁺ ion is much more stable. Fragmentation is directed by the charge site and involves the loss of stable, neutral molecules.
References
- 1. chembk.com [chembk.com]
- 2. 3-Bromo-4-Isobutoxy-Benzonitrile Supplier & Manufacturer in China | High Purity CAS 851750-95-3 | Applications, Safety Data, Price & Bulk Supply [nj-finechem.com]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. organomation.com [organomation.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 14. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
IR spectroscopy of benzonitrile compounds
An In-depth Technical Guide to the Infrared Spectroscopy of Benzonitrile Compounds
Introduction
Infrared (IR) spectroscopy is a cornerstone analytical technique, providing invaluable insights into molecular structure and chemical bonding.[1] For researchers in pharmaceuticals and materials science, the ability to rapidly identify functional groups and probe intermolecular interactions is critical. Benzonitrile and its derivatives are a class of compounds frequently encountered as synthetic intermediates, structural motifs in active pharmaceutical ingredients (APIs), and functional components in advanced materials.[2] The nitrile (C≡N) group, in particular, offers a unique and highly sensitive vibrational probe.
This guide provides an in-depth exploration of the . Moving beyond a simple recitation of absorption frequencies, we will delve into the causality behind spectral features, the profound influence of aromatic substitution, and the practical methodologies required to obtain high-fidelity data. Our focus is on empowering researchers, scientists, and drug development professionals to leverage IR spectroscopy for definitive structural elucidation and a deeper understanding of molecular environments.
Fundamentals of the Benzonitrile IR Spectrum
The infrared spectrum of benzonitrile is rich with information, dominated by the vibrations of the nitrile functional group and the aromatic ring. A foundational understanding of these modes is essential for accurate interpretation.
The key vibrational modes can be categorized as follows:
-
C≡N Stretch: The most diagnostic absorption for nitriles is the carbon-nitrogen triple bond stretch (ν(C≡N)). For aromatic nitriles like benzonitrile, this peak is typically observed as a sharp, intense band in the 2240–2220 cm⁻¹ region.[2][3] Its intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[3]
-
Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring (ν(C-H)) gives rise to a cluster of weak to medium bands appearing just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range.[4] The appearance of absorptions in this region is a strong indicator of unsaturation (aromatic or alkene).[4]
-
Aromatic C=C In-Ring Stretch: The complex vibrations of the carbon-carbon bonds within the benzene ring produce a series of characteristic sharp absorptions of variable intensity between 1620 cm⁻¹ and 1400 cm⁻¹.[5] Two of the most prominent bands are often found near 1600 cm⁻¹ and 1500 cm⁻¹.[6]
-
C-H Out-of-Plane Bending: In the lower frequency region of the spectrum (900–675 cm⁻¹), strong absorptions arise from the out-of-plane (oop) bending or wagging of the aromatic C-H bonds (γ(C-H)).[4][5] The precise position of these bands is highly sensitive to the substitution pattern on the benzene ring, making this region invaluable for determining isomerism.[4][6]
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a multitude of complex, overlapping vibrations, including C-H in-plane bending and C-C-C ring deformations, creating a unique pattern for every molecule.[7]
Caption: Molecular structure of benzonitrile.
Detailed Vibrational Assignments for Benzonitrile
The spectrum of unsubstituted benzonitrile serves as our baseline. The table below summarizes the key absorption bands and their corresponding vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3070 | Medium-Weak | Aromatic C-H Stretch (ν(C-H)) |
| ~2230 | Strong, Sharp | Nitrile C≡N Stretch (ν(C≡N))[3] |
| ~1595, ~1490, ~1450 | Medium-Strong | Aromatic In-Ring C=C Stretch |
| ~760, ~690 | Strong | C-H Out-of-Plane Bend (γ(C-H)) & Ring Puckering |
| Table 1: Key vibrational mode assignments for liquid-phase benzonitrile. |
The Influence of Substituents on the IR Spectrum
For drug development and materials science professionals, understanding how substituents alter the IR spectrum is paramount. Substituents on the benzene ring can profoundly impact the electronic structure of the entire molecule, leading to predictable and interpretable shifts in vibrational frequencies.
Electronic Effects on the Nitrile Stretching Frequency
The position of the ν(C≡N) band is exquisitely sensitive to the electronic environment. This sensitivity makes it an excellent probe for studying structure-activity relationships. The primary mechanism is the interplay between the inductive and resonance effects of the substituent, which alters the electron density and bond order of the C≡N triple bond.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), methoxy (-OCH₃), and alkyl groups (-CH₃) donate electron density to the aromatic ring through resonance or induction. This increased electron density can be delocalized into the π* antibonding orbital of the nitrile group. This delocalization slightly weakens the C≡N bond, decreasing its force constant and causing a red-shift (shift to lower wavenumber) of the ν(C≡N) absorption.[8][9] Furthermore, strong electron-donating character has been positively correlated with an increase in the molar extinction coefficient (intensity) of the CN stretch mode.[8][9]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), carbonyls (-CHO, -COR), and halogens (-Cl, -F) pull electron density away from the ring. This inductive withdrawal strengthens the C≡N bond by removing electron density from the antibonding orbitals, increasing the bond's force constant. This results in a blue-shift (shift to higher wavenumber) of the ν(C≡N) absorption.
The following table illustrates these trends for several para-substituted benzonitriles.
| Substituent (para-) | Electronic Effect | Approx. ν(C≡N) (cm⁻¹) |
| -N(CH₃)₂ | Strong EDG | ~2218 |
| -OCH₃ | Moderate EDG | ~2225 |
| -CH₃ | Weak EDG | ~2229[10][11] |
| -H (Benzonitrile) | Reference | ~2230 |
| -Cl | Weak EWG | ~2232[12][13] |
| -NO₂ | Strong EWG | ~2235[14][15] |
| Table 2: Effect of para-substituents on the C≡N stretching frequency of benzonitrile. |
Substitution Patterns and C-H Bending Modes
The strong C-H out-of-plane (oop) bending absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic ring.[4] The collective vibration of the remaining C-H bonds produces characteristic patterns that can differentiate between ortho, meta, and para isomers.
-
Monosubstituted: (e.g., Benzonitrile) Typically shows two strong bands. One near 750 cm⁻¹ (for 5 adjacent hydrogens) and another near 690 cm⁻¹ (ring bend).[16]
-
Ortho-disubstituted: (1,2-) One strong band expected in the 770–735 cm⁻¹ range (4 adjacent hydrogens).[16]
-
Meta-disubstituted: (1,3-) Often shows two to three bands, with a prominent band near 780 cm⁻¹ and another near 690 cm⁻¹, similar to monosubstitution, but also a band in the 810-750 cm⁻¹ region.[16]
-
Para-disubstituted: (1,4-) Characterized by a single, strong absorption in the 860–790 cm⁻¹ range (2 adjacent hydrogens).[16] This clear, single band is often a definitive marker for para-substitution.
Causality: The coupling of the vibrational modes of adjacent C-H bonds is responsible for these distinct patterns. The number of adjacent hydrogens directly influences the allowed coupled vibrational modes and their corresponding frequencies.
Advanced Topics: Probing Intermolecular Interactions
Beyond basic structural identification, the nitrile group serves as an exceptional reporter on its local environment, a feature of particular interest in drug design and solution chemistry.
Hydrogen Bonding Effects
When a benzonitrile derivative is in a protic solvent (like water or methanol) or has an internal hydrogen bond donor, the nitrile's nitrogen atom can act as a hydrogen bond acceptor.[17] This interaction has a significant and somewhat counterintuitive effect on the ν(C≡N) frequency.
Unlike carbonyls, which red-shift upon H-bond formation, the nitrile stretch typically experiences a blue-shift to a higher wavenumber.[18][19] This is because the hydrogen bond formation perturbs the electronic structure of the C≡N bond, leading to a slight increase in its force constant.[19] The presence of a second, blue-shifted peak or a broadening on the high-frequency side of the main ν(C≡N) band in a protic solvent is strong evidence of hydrogen bonding.[17] This phenomenon is critical for studying solvent-solute interactions and the binding of nitrile-containing drugs to biological targets.[17][20]
Experimental Protocol: High-Quality FTIR Data Acquisition
Trustworthy data is the bedrock of scientific integrity. A self-validating protocol ensures that the obtained spectrum is a true representation of the sample, free from artifacts. The Attenuated Total Reflectance (ATR) technique is often ideal for liquid and solid benzonitrile compounds due to its minimal sample preparation.[2][21]
Step-by-Step Methodology (ATR-FTIR)
-
Instrument Preparation:
-
Rationale: A stable instrument is crucial for reproducible results.
-
Action: Power on the FTIR spectrometer and allow it to thermally stabilize for at least 30 minutes. Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Background Spectrum Acquisition:
-
Rationale: This critical step is a self-validating measure. The background scan captures the absorbance of the atmosphere and the ATR crystal itself. By ratioing the sample scan against it, these interfering signals are removed, isolating the sample's true spectrum.[2][22]
-
Action:
-
Ensure the ATR crystal surface is impeccably clean. Wipe with a lint-free tissue dampened with a volatile solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire the background spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
-
-
Sample Application:
-
Rationale: Proper sample contact with the ATR crystal is essential for a strong, high-quality signal.
-
Action:
-
For liquids: Place a single drop of the benzonitrile compound directly onto the center of the ATR crystal.
-
For solids: Place a small amount of the solid powder onto the crystal and apply pressure using the built-in clamp to ensure intimate contact.
-
-
-
Sample Spectrum Acquisition:
-
Rationale: Signal-to-noise ratio is improved by co-adding multiple scans.
-
Action: Using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution), acquire the sample spectrum.
-
-
Data Processing and Cleaning:
-
Rationale: Final processing ensures accurate peak identification and interpretation.
-
Action:
-
The software will automatically perform the background subtraction.
-
Apply an ATR correction if necessary (this accounts for the wavelength-dependent depth of penetration of the IR beam).
-
Perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool to identify and label the wavenumbers of key absorption bands.
-
Thoroughly clean the ATR crystal with a suitable solvent before analyzing the next sample.
-
-
Caption: Workflow for acquiring a high-quality ATR-FTIR spectrum.
Conclusion
The infrared spectrum of a benzonitrile compound is a rich source of molecular information. The sharp, intense nitrile stretch serves as a highly sensitive probe of the local electronic environment, shifting predictably with the introduction of electron-donating or -withdrawing substituents. Concurrently, the aromatic C-H bending and in-ring stretching regions provide definitive information on substitution patterns and overall molecular structure. By understanding the causal links between molecular structure and vibrational frequencies, and by adhering to rigorous, self-validating experimental protocols, researchers can confidently employ FTIR spectroscopy as a powerful tool in the development of novel pharmaceuticals and advanced materials.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. academics.nat.tum.de [academics.nat.tum.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p-Tolunitrile(104-85-8) IR Spectrum [m.chemicalbook.com]
- 11. p-Tolunitrile | C8H7N | CID 7724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Chlorobenzonitrile (623-03-0) IR Spectrum [m.chemicalbook.com]
- 13. Benzonitrile, 4-chloro- [webbook.nist.gov]
- 14. 4-Nitrobenzonitrile(619-72-7) IR Spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. 2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. lpdlabservices.co.uk [lpdlabservices.co.uk]
synthesis of 3-Bromo-4-isobutoxybenzonitrile from 4-hydroxybenzonitrile
An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-isobutoxybenzonitrile from 4-Hydroxybenzonitrile
This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of this compound, a key intermediate in the development of various biologically active compounds, including the gout therapeutic Febuxostat.[1][2] The described two-step synthetic pathway begins with the commercially available and cost-effective starting material, 4-hydroxybenzonitrile.[3]
The narrative is structured to provide not only a precise and reproducible protocol but also to illuminate the underlying chemical principles and rationale that govern the selection of reagents, conditions, and procedural steps. This document is intended for an audience of researchers, medicinal chemists, and process development professionals who require a robust and well-understood method for preparing this valuable building block.
Overall Synthetic Strategy
The transformation of 4-hydroxybenzonitrile into this compound is efficiently achieved in two sequential, high-yielding steps:
-
Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring, directed by the activating hydroxyl group.
-
Williamson Ether Synthesis: O-alkylation of the resulting phenolic intermediate with an isobutyl group to yield the final product.
The complete synthetic pathway is illustrated below.
Caption: Overall two-step synthesis pathway.
Part I: Regioselective Bromination of 4-Hydroxybenzonitrile
Mechanistic Rationale & Strategic Considerations
The first step involves an electrophilic aromatic substitution reaction. The regiochemical outcome of the bromination is dictated by the directing effects of the two substituents on the benzene ring: the hydroxyl (-OH) group and the cyano (-CN) group.
-
Hydroxyl Group (-OH): As a powerful activating group, the -OH substituent strongly directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring via resonance, stabilizing the arenium ion intermediate.
-
Cyano Group (-CN): Conversely, the -CN group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.
The potent activating effect of the hydroxyl group overwhelmingly governs the reaction's regioselectivity. Since the para position is already occupied by the nitrile, the electrophilic bromine is directed to one of the two equivalent ortho positions, yielding the desired 3-bromo-4-hydroxybenzonitrile intermediate.[4]
For the brominating agent, while elemental bromine (Br₂) is effective, its direct use can be hazardous and difficult to handle.[5] The protocol detailed here employs a well-controlled system of bromine and a catalytic amount of iodine in a mixed solvent system of N,N-dimethylformamide (DMF) and dichloromethane (CH₂Cl₂).[1][3] Iodine acts as a Lewis acid catalyst, polarizing the Br-Br bond to generate a more potent electrophile. DMF serves not only as a solvent but also can form a reactive Vilsmeier-type reagent with bromine, facilitating a controlled and efficient bromination at low temperatures.
Experimental Protocol: Synthesis of 3-Bromo-4-hydroxybenzonitrile (3)
References
A Senior Application Scientist's Guide to the Regioselective Bromination of 4-Isobutoxybenzonitrile
Abstract
This technical guide provides a comprehensive examination of the synthesis of 3-bromo-4-isobutoxybenzonitrile, a pivotal intermediate in the development of active pharmaceutical ingredients (APIs), most notably Febuxostat, a therapeutic agent for hyperuricemia and gout.[1][2][3] We delve into the mechanistic underpinnings of the electrophilic aromatic substitution, detailing the directing effects of the isobutoxy and nitrile functionalities that govern the reaction's regioselectivity. A field-proven, two-step synthetic protocol starting from 4-hydroxybenzonitrile is presented, complete with detailed experimental procedures, process optimization insights, and troubleshooting strategies. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scalable method for the preparation of this key building block.
Introduction: Strategic Importance of this compound
In the landscape of medicinal chemistry, substituted benzonitriles are versatile scaffolds. The strategic introduction of a bromine atom onto the aromatic ring provides a reactive handle for subsequent functionalization, typically through metal-catalyzed cross-coupling reactions.[3] The target molecule, this compound, is of particular interest as it serves as a crucial precursor in the synthesis of Febuxostat.[2] The precise placement of the bromine atom is not a trivial matter; it is dictated by the complex interplay of electronic and steric effects, making a thorough understanding of the reaction mechanism essential for achieving high yield and purity. This guide will illuminate the principles that ensure the desired regiochemical outcome and provide a reliable synthetic pathway.
Mechanistic Insights: The Science of Regioselectivity
The bromination of 4-isobutoxybenzonitrile is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[4] The outcome of this reaction—specifically, the position at which the bromine electrophile attacks the ring—is predetermined by the electronic influence of the two substituents already present: the isobutoxy group and the nitrile group.
Directive Influence of Substituents
-
The Isobutoxy Group (-OR): As an alkoxy group, the isobutoxy substituent is a powerful activating group and an ortho, para-director .[5] The oxygen atom, through its lone pairs, donates electron density to the aromatic ring via a resonance effect (+R). This donation enriches the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile.[6]
-
The Nitrile Group (-CN): Conversely, the cyano group is a strong deactivating group and a meta-director .[7] It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-R) effects, destabilizing the positively charged intermediate (the arenium ion or sigma complex) that forms during the substitution.[8][9] This deactivating effect is most pronounced at the ortho and para positions, leaving the meta position as the least unfavorable site for electrophilic attack.
Predicting the Regiochemical Outcome
In a molecule with competing directing groups, the activating group's influence almost always dominates. The potent electron-donating resonance of the isobutoxy group strongly activates the positions ortho to it, overriding the deactivating, meta-directing effect of the nitrile group. Therefore, electrophilic bromination is predicted to occur exclusively at the position ortho to the isobutoxy group and meta to the nitrile group, yielding the desired This compound .
The mechanism proceeds via a two-step pathway:
-
Attack by the Electrophile: The π-system of the aromatic ring attacks the bromine electrophile (Br+), which is typically generated from Br2 with the aid of a Lewis acid or in a polar solvent. This forms a resonance-stabilized carbocation intermediate known as the arenium ion.
-
Proton Elimination: A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.[10]
A Validated Synthetic Protocol
While direct bromination of 4-isobutoxybenzonitrile is feasible, a more common and extensively documented route involves a two-step synthesis starting from the readily available 4-hydroxybenzonitrile.[1][2] This approach offers excellent control and consistently high yields.
Synthetic Workflow Overview
The process involves an initial regioselective bromination of 4-hydroxybenzonitrile, followed by a Williamson ether synthesis to introduce the isobutoxy group.
Step 1: Bromination of 4-Hydroxybenzonitrile
Protocol:
-
To a mixture of 4-hydroxybenzonitrile (2.95 g, 24.8 mmol), dichloromethane (5 mL), N,N-dimethylformamide (1 mL), and a catalytic amount of iodine (0.16 g, 1.3 mmol), add bromine (7.50 g, 46.9 mmol) dropwise with stirring.
-
Maintain the internal temperature below 10°C during the addition.
-
Continue stirring and maintain the temperature for 10 hours, monitoring the reaction's completion via Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a 16% sodium bisulfite solution (38 mL) and stir for 30 minutes at room temperature to quench excess bromine.
-
Filter the resulting mixture. The filter cake is washed with dichloromethane, stirred vigorously for 30 minutes, re-filtered, and dried to yield 3-bromo-4-hydroxybenzonitrile as a white solid.[1]
Causality & Rationale:
-
DMF/CH2Cl2: This solvent system provides good solubility for the reactants. DMF also acts as a mild Lewis base that can help polarize the Br-Br bond, activating it for electrophilic attack.
-
Iodine (I2): Iodine serves as a catalyst. It reacts with bromine to form IBr, which is more polarized than Br2 and acts as a more potent source of the electrophilic "Br+".
-
Temperature Control: Electrophilic bromination is highly exothermic. Maintaining a low temperature (-5 to 10°C) is critical to prevent over-reaction and the formation of di-brominated byproducts.
-
Sodium Bisulfite Quench: This reducing agent safely neutralizes any unreacted bromine, preventing its release into the atmosphere.
Step 2: Williamson Ether Synthesis of this compound
Protocol:
-
Combine 3-bromo-4-hydroxybenzonitrile (15.00 g, 75.8 mmol), anhydrous potassium carbonate (41.0 g, 296.7 mmol), and acetone (120 mL) in a flask. Stir the mixture at room temperature for 30 minutes.
-
Add potassium iodide (1.20 g, 7.2 mmol), PEG-400, and 1-bromo-2-methylpropane (15.53 g, 113.3 mmol).
-
Heat the mixture to reflux and maintain for 8 hours, monitoring progress by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove about two-thirds of the acetone.
-
Add the remaining solution to water with vigorous stirring, which will cause the product to precipitate.
-
Filter the precipitate, wash with water, and dry to yield this compound as a light yellow solid.[1]
Causality & Rationale:
-
Potassium Carbonate (K2CO3): A mild base used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Anhydrous conditions are crucial as water would compete as a nucleophile.
-
1-Bromo-2-methylpropane: The electrophile that provides the isobutyl group in this SN2 reaction.
-
Potassium Iodide (KI): Acts as a catalyst via the Finkelstein reaction. Iodide is a better nucleophile than bromide and temporarily displaces the bromine on 1-bromo-2-methylpropane to form 1-iodo-2-methylpropane in situ. Iodide is also a better leaving group than bromide, accelerating the rate of the SN2 reaction with the phenoxide.
-
PEG-400: Acts as a phase-transfer catalyst, helping to solubilize the potassium phenoxide salt in the less polar acetone solvent, thereby increasing the reaction rate.
Data Summary: Reagents and Physicochemical Properties
Table 1: Reagent Quantities for Synthesis
| Step | Reagent | Molar Mass ( g/mol ) | Quantity Used | Molar Eq. |
| 1 | 4-Hydroxybenzonitrile | 119.12 | 2.95 g | 1.0 |
| Bromine | 159.81 | 7.50 g | 1.89 | |
| Iodine | 253.81 | 0.16 g | 0.05 | |
| 2 | 3-Bromo-4-hydroxybenzonitrile | 198.02 | 15.00 g | 1.0 |
| Potassium Carbonate | 138.21 | 41.0 g | 3.91 | |
| 1-Bromo-2-methylpropane | 137.02 | 15.53 g | 1.50 | |
| Potassium Iodide | 166.00 | 1.20 g | 0.095 | |
| Data sourced from Wang et al. (2015).[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C11H12BrNO | [11] |
| Molar Mass | 254.12 g/mol | [11] |
| Appearance | Colorless to light yellow solid | [11] |
| Melting Point | 76-80 °C | [11] |
| Boiling Point | ~315-316 °C | [11] |
| Solubility | Soluble in organic solvents (ethanol, ether, chloroform) | [11] |
Safety & Handling
As a matter of professional practice, all chemical syntheses must be preceded by a thorough risk assessment.
-
General Handling: This compound is considered toxic and should be handled in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[13] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air. In case of ingestion, rinse the mouth and seek immediate medical attention.[13]
-
Reactivity: The compound is stable under normal conditions. Avoid strong oxidizing agents and strong bases.[14]
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
The synthesis of this compound is a critical process for the production of valuable pharmaceutical agents. The regioselectivity of the key bromination step is reliably controlled by the powerful activating and ortho, para-directing nature of the alkoxy/hydroxyl group, which overrides the influence of the deactivating nitrile group. The presented two-step protocol, beginning with 4-hydroxybenzonitrile, represents a robust, scalable, and well-validated method. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers can confidently and efficiently produce this important synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aromatic Reactivity [www2.chemistry.msu.edu]
- 11. chembk.com [chembk.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-isobutoxybenzonitrile
This guide provides a comprehensive overview of the synthesis of 3-Bromo-4-isobutoxybenzonitrile, a key intermediate in the preparation of various organic molecules of pharmaceutical interest.[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the reaction mechanisms, experimental protocols, and critical process parameters that govern this synthetic sequence. Our focus is on elucidating the causal relationships behind experimental choices, ensuring a robust and reproducible methodology.
Strategic Overview of the Synthesis
The synthesis of this compound is efficiently achieved through a two-step process commencing from the readily available starting material, 4-hydroxybenzonitrile. The synthetic strategy involves:
-
Electrophilic Aromatic Bromination: Regioselective bromination of 4-hydroxybenzonitrile to introduce a bromine atom at the position ortho to the hydroxyl group, yielding 3-bromo-4-hydroxybenzonitrile.
-
Williamson Ether Synthesis: Subsequent O-alkylation of the phenolic hydroxyl group of 3-bromo-4-hydroxybenzonitrile with an isobutyl halide to form the target molecule, this compound.
This approach is logical and efficient, capitalizing on the inherent reactivity of the phenolic starting material and employing a classic, high-yielding etherification reaction.
Caption: Overall synthetic strategy for this compound.
Step 1: Electrophilic Aromatic Bromination of 4-Hydroxybenzonitrile
The initial step of the synthesis is the regioselective bromination of 4-hydroxybenzonitrile. This reaction is a classic example of electrophilic aromatic substitution on a highly activated benzene ring.
Mechanistic Insights and Regioselectivity
The hydroxyl group (-OH) of 4-hydroxybenzonitrile is a potent activating group and an ortho, para-director in electrophilic aromatic substitution.[3] This is due to the donation of a lone pair of electrons from the oxygen atom into the π-system of the benzene ring, which increases the electron density of the ring and stabilizes the carbocation intermediate (the sigma complex).
The resonance structures of 4-hydroxybenzonitrile show an increased electron density at the positions ortho and para to the hydroxyl group. Since the para position is already occupied by the nitrile group, electrophilic attack is directed to the ortho positions (C3 and C5).
The nitrile group (-CN) is a deactivating, meta-directing group. However, the activating effect of the hydroxyl group is significantly stronger, thus dictating the position of substitution. The bromination occurs selectively at the 3-position due to the powerful directing effect of the hydroxyl group.
References
A Technical Guide to the Stability and Storage of 3-Bromo-4-isobutoxybenzonitrile: Principles and Practices
Introduction: The Synthetic Value of 3-Bromo-4-isobutoxybenzonitrile in Drug Development
This compound is a key substituted benzonitrile intermediate with significant applications in medicinal chemistry and pharmaceutical development. Its molecular architecture, featuring a strategically placed bromine atom, a nitrile group, and an isobutoxy moiety, makes it a versatile building block for complex molecular synthesis. The bromine atom serves as a handle for various cross-coupling reactions, the nitrile group can be transformed into other functional groups, and the isobutoxy group helps modulate physicochemical properties like lipophilicity. Notably, this compound is a crucial intermediate in the synthesis of Febuxostat, a potent selective inhibitor of xanthine oxidase used in the management of hyperuricemia and gout.[1] Given its role in the synthesis of active pharmaceutical ingredients (APIs), ensuring the stability and purity of this compound is paramount for consistent reaction outcomes and the quality of the final drug product.
This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling. The recommendations herein are grounded in the known chemical reactivity of its constituent functional groups and aligned with the principles of forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3][4]
Chemical Stability Profile and Potential Degradation Pathways
Hydrolytic Degradation of the Nitrile Group
The most significant potential degradation pathway for this compound is the hydrolysis of the nitrile group. This reaction can occur under both acidic and basic conditions, typically accelerated by heat, leading to the formation of a carboxylic acid.[5]
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the nitrile is protonated, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 3-Bromo-4-isobutoxybenzoic acid.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile is hydrolyzed by a hydroxide ion to form a carboxylate salt. Subsequent acidification is required to obtain the carboxylic acid.
The presence of moisture is a critical factor in this degradation pathway. Therefore, preventing exposure to humid environments is crucial for maintaining the integrity of the compound.
References
An In-Depth Technical Guide to 3-Bromo-4-isobutoxybenzonitrile: Synthesis, Safety, and Handling for Advanced Research
This guide provides a comprehensive technical overview of 3-Bromo-4-isobutoxybenzonitrile, a key intermediate in pharmaceutical synthesis, particularly for the drug Febuxostat. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical information on its chemical properties, a detailed and validated synthetic protocol, and in-depth safety and handling procedures. The content is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring both technical accuracy and practical applicability.
Compound Profile: Physicochemical Properties
This compound is a substituted benzonitrile that serves as a crucial building block in organic synthesis. Its molecular structure, featuring a bromine atom and an isobutoxy group on the benzonitrile core, imparts specific reactivity that is leveraged in the construction of more complex molecules.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₂BrNO | [1] |
| Molecular Weight | 254.12 g/mol | [1][2] |
| Appearance | Colorless to light yellow crystals or solid | [2] |
| Melting Point | Approximately 76-80 °C | [2] |
| Boiling Point | Approximately 315-316 °C (Predicted: 319.4 ± 22.0 °C) | [2] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform; low solubility in water. | [1][2] |
| Density | 1.36 g/cm³ | [2] |
| CAS Number | 208665-95-6 | [2] |
Synthesis of this compound: A Validated Experimental Protocol
The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxybenzonitrile. The following protocol is a detailed, step-by-step methodology that has been demonstrated to be effective.
Synthesis Workflow
The overall synthetic workflow can be visualized as a two-stage process: bromination of the starting material followed by etherification.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Procedure
Step 1: Synthesis of 3-Bromo-4-hydroxybenzonitrile
-
To a mixture of 4-hydroxybenzonitrile (2.95 g, 24.8 mmol), dichloromethane (5 mL), N,N-dimethylformamide (1 mL), and iodine (0.16 g, 1.3 mmol), add bromine (7.50 g, 6.9 mmol) drop-wise with stirring, maintaining the temperature below 10 °C.
-
Continue stirring at this temperature for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a 16% sodium bisulfite solution (38 mL) and stir for 30 minutes at room temperature to quench excess bromine.
-
Filter the resulting mixture. Wash the filter cake with dichloromethane for 30 minutes with strong stirring.
-
Filter the mixture again and dry the solid to obtain 3-Bromo-4-hydroxybenzonitrile as a white solid.
Step 2: Synthesis of this compound
-
In a flask, stir a solution of 3-Bromo-4-hydroxybenzonitrile (15.00 g, 75.8 mmol), anhydrous potassium carbonate (41.0 g, 296.7 mmol), and acetone (120 mL) at room temperature for 30 minutes.
-
Add Potassium iodide (1.20 g, 7.2 mmol), PEG-400, and 1-bromo-2-methylpropane (15.53 g, 133.3 mmol) to the mixture.
-
Reflux the reaction mixture for 8 hours, monitoring by TLC.
-
After the reaction is complete, filter the hot mixture.
-
Concentrate the organic layer to two-thirds of its volume under reduced pressure.
-
Add the remaining reaction mixture to water with vigorous stirring to precipitate the product.
-
Filter the precipitate to yield this compound as a light yellow solid.
Safety and Handling: A Comprehensive Guide
Given the absence of a specific Safety Data Sheet (SDS) for this compound, this section provides a detailed safety protocol based on the known hazards of its precursor, 3-Bromo-4-hydroxybenzonitrile, and general principles for handling toxic nitriles.[3][4][5] This information should be considered a strong indicator of the potential hazards.
Hazard Identification and GHS Classification (Inferred)
Based on data for 3-Bromo-4-hydroxybenzonitrile, the following GHS classifications are likely applicable.[4]
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2A (H319: Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) |
Hazard Pictogram:
Caption: GHS Hazard Pictogram: Exclamation Mark.
Signal Word: Warning [4]
Personal Protective Equipment (PPE) and Engineering Controls
A robust safety protocol relies on a combination of appropriate PPE and effective engineering controls.
Caption: Recommended safety measures for handling this compound.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2] Eyewash stations and safety showers should be readily accessible.[6]
-
Eye/Face Protection : Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection : Wear a lab coat and appropriate chemical-resistant gloves (nitrile rubber is a suitable choice).[2]
-
Respiratory Protection : If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge.[3]
First Aid Measures
In the event of exposure, prompt and appropriate first aid is crucial.[3][5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Firefighting Measures
In the event of a fire involving this compound, the following measures should be taken:
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards : During a fire, poisonous gases such as nitrogen oxides and hydrogen cyanide may be produced.[6] Containers may explode when heated.[6]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures
For spills or accidental releases, follow these procedures:
-
Personal Precautions : Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid breathing dust or vapors. Wear appropriate PPE as described in section 3.2.[7]
-
Environmental Precautions : Prevent the material from entering drains or waterways.[9]
-
Containment and Cleanup : For solid spills, sweep up the material and place it in a suitable, labeled container for disposal.[7] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, earth) and transfer to a sealed container for disposal.[10]
Storage, Reactivity, and Disposal
Proper storage and an understanding of the compound's reactivity are essential for maintaining its integrity and ensuring a safe laboratory environment.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep away from heat, sparks, open flames, and strong oxidizing agents.[2][6]
Reactivity and Incompatibilities
-
Reactivity : The presence of the bromine atom makes the aromatic ring susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine.
-
Incompatible Materials : Strong oxidizing agents.[1]
-
Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.[8][11]
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As a halogenated organic compound, it should be collected in a designated, labeled waste container for halogenated organic waste.[9][12] This waste is typically sent for incineration at a licensed hazardous waste disposal facility.[3] Do not dispose of this chemical down the drain.[9]
Transportation and Regulatory Information
-
UN Number : Based on its chemical class, the appropriate UN number for transportation is likely UN 3439 .[13]
-
Proper Shipping Name : NITRILES, SOLID, TOXIC, N.O.S.[13][14]
-
Hazard Class : 6.1 (Toxic substances)[13]
-
Packing Group : III[13]
It is the responsibility of the shipper to ensure compliance with all applicable transportation regulations.
References
- 1. 3-Bromo-4-Isobutoxy-Benzonitrile Supplier & Manufacturer in China | High Purity CAS 851750-95-3 | Applications, Safety Data, Price & Bulk Supply [nj-finechem.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. nj.gov [nj.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. bucknell.edu [bucknell.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. hazmattool.com [hazmattool.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 3-Bromo-4-isobutoxybenzonitrile in the Synthesis of Febuxostat
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1][2] This document focuses on a synthetic route that utilizes 3-Bromo-4-isobutoxybenzonitrile as a key intermediate, detailing the rationale behind the procedural steps, and offering detailed experimental protocols.
Introduction: The Rationale for the this compound Pathway
Febuxostat's molecular architecture, characterized by a thiazole ring connected to a substituted phenyl ring, necessitates a multi-step synthetic approach. Several routes to Febuxostat have been explored, but the pathway involving this compound offers a strategic approach for the controlled assembly of the final molecule. This intermediate effectively sets the stage for the introduction of the crucial cyano group and the subsequent formation of the thioamide necessary for the thiazole ring construction.
The synthesis of this compound typically commences from readily available starting materials like 4-hydroxybenzonitrile. The synthetic strategy involves a two-step process: bromination of the aromatic ring followed by etherification of the hydroxyl group. This intermediate is then converted to a thioamide, which undergoes a cyclization reaction to form the core thiazole structure of Febuxostat.
Synthetic Workflow Overview
The overall synthetic scheme can be visualized as a linear progression from a simple starting material to the final active pharmaceutical ingredient (API). The key transformations are outlined below:
Caption: Synthetic pathway of Febuxostat from 4-Hydroxybenzonitrile.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and available reagents.
Protocol 1: Synthesis of this compound (4)
This protocol outlines the synthesis starting from 3-bromo-4-hydroxybenzonitrile, which can be prepared by the bromination of 4-hydroxybenzonitrile.[3]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 3-Bromo-4-hydroxybenzonitrile | C₇H₄BrNO | 198.02 | 15.00 g (75.8 mmol) |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 41.0 g (296.7 mmol) |
| Acetone | C₃H₆O | 58.08 | 120 mL |
| Potassium Iodide | KI | 166.00 | 1.20 g (7.2 mmol) |
| 1-Bromo-2-methylpropane | C₄H₉Br | 137.02 | 15.53 g (113.3 mmol) |
| Polyethylene Glycol 400 (PEG-400) | C₂ₙH₄ₙ₊₂Oₙ₊₁ | ~400 | Catalytic amount |
Procedure:
-
To a stirred solution of 3-bromo-4-hydroxybenzonitrile (15.00 g, 75.8 mmol) and anhydrous potassium carbonate (41.0 g, 296.7 mmol) in acetone (120 mL), maintain the stirring at room temperature for 30 minutes.
-
Add potassium iodide (1.20 g, 7.2 mmol), PEG-400, and 1-bromo-2-methylpropane (15.53 g, 113.3 mmol) to the mixture.
-
Reflux the reaction mixture for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the heated mixture and concentrate the organic layer under reduced pressure to approximately one-third of its original volume.
-
Pour the concentrated residue into water with vigorous stirring to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain this compound.
Protocol 2: Synthesis of 3-Bromo-4-isobutoxybenzothioamide (VI)
This protocol details the conversion of the nitrile to a thioamide, a critical step for the subsequent cyclization.[4]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| This compound (V) | C₁₁H₁₂BrNO | 254.12 | 19.01 g (0.075 mol) |
| Sodium Hydrosulfide (NaSH, 70% w/w) | NaSH | 56.06 | 11.98 g (0.150 mol) |
| Magnesium Chloride Hexahydrate | MgCl₂·6H₂O | 203.31 | 15.20 g (0.075 mol) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL |
| Hydrochloric Acid (1N) | HCl | 36.46 | 200 mL |
| Toluene | C₇H₈ | 92.14 | For azeotropic drying |
| Hexane | C₆H₁₄ | 86.18 | For crystallization |
Procedure:
-
Prepare a suspension of sodium hydrosulfide (11.98 g) and magnesium chloride hexahydrate (15.20 g) in DMF (100 mL).
-
Add this compound (19.01 g) to the suspension.
-
Stir the mixture at 20°C for 18 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water (200 mL).
-
Filter the precipitated solid, wash with water, and then stir in 1N HCl (200 mL) for 20 minutes.
-
Filter the solid, wash with water, and dry azeotropically with toluene under reduced pressure.
-
Crystallize the product from a mixture of toluene and hexane to yield 3-bromo-4-isobutoxybenzothioamide as a yellow solid.
Protocol 3: Synthesis of Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
This protocol describes the Hantzsch thiazole synthesis to form the core heterocyclic structure of Febuxostat.[4][5]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 3-Bromo-4-isobutoxybenzothioamide | C₁₁H₁₃BrNOS | 288.19 | 19.89 g (0.069 mol) |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 9.5 mL (11.30 g, 0.069 mol) |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 130 mL |
Procedure:
-
Dissolve 3-bromo-4-isobutoxybenzothioamide (19.89 g) in ethanol (130 mL).
-
Add ethyl 2-chloroacetoacetate (9.5 mL) to the solution.
-
Reflux the mixture for 16 hours under a nitrogen atmosphere, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and isolate the product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired thiazole derivative.
Protocol 4: Synthesis of Febuxostat
This final step involves the introduction of the cyano group and subsequent hydrolysis of the ester to the carboxylic acid. This can be achieved through a cyanation reaction followed by hydrolysis. A detailed procedure for this transformation can be found in various patents and literature, often involving a palladium-catalyzed cyanation or a Sandmeyer-type reaction on a corresponding aniline precursor.[6][7] For the purpose of this guide, we will focus on the hydrolysis of the ester, assuming the cyano group has been installed.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | C₁₈H₁₈N₂O₃S | 358.41 | 1 equivalent |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2-3 equivalents |
| Ethanol/Water mixture | - | - | As required |
| Hydrochloric Acid (HCl) | HCl | 36.46 | To acidify |
Procedure:
-
Dissolve the starting ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate Febuxostat.
-
Filter the solid, wash with water, and dry to obtain the final product.
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol/water.[5]
Characterization and Quality Control
The identity and purity of the synthesized intermediates and the final Febuxostat product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Melting Point: As an indicator of purity.
Safety Considerations
-
This compound and its precursors are chemical reagents and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis for detailed handling and safety information.
Conclusion
The synthetic route to Febuxostat via the this compound intermediate provides a robust and well-established method for the preparation of this important active pharmaceutical ingredient. Careful execution of the described protocols and rigorous analytical characterization are essential for obtaining a high-purity final product. The insights and procedures detailed in these application notes are intended to empower researchers in their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN102924353A - Febuxostat intermediate preparation method - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Application Note: A Detailed, Scalable Protocol for the Synthesis of a Key Febuxostat Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS No: 161798-01-2), a critical intermediate in the manufacturing of Febuxostat. Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, indicated for the treatment of hyperuricemia and chronic gout.[1][2] This guide is structured to provide not only a reproducible methodology but also the underlying chemical principles and expert insights necessary for successful synthesis, troubleshooting, and scale-up.
Introduction and Strategic Importance
Febuxostat's mechanism of action relies on its specific molecular structure, which effectively blocks the active site of xanthine oxidase, thereby reducing uric acid production.[3] The synthesis of Febuxostat involves several key intermediates, among which Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is pivotal. This intermediate contains the core thiazole and substituted phenyl rings, upon which the final pharmacophore is constructed. Its purity and yield are critical determinants of the overall efficiency and cost-effectiveness of the Febuxostat synthesis.[4]
This protocol details a robust two-step synthetic route starting from commercially available materials, focusing on process safety, scalability, and high purity of the final intermediate.
Overview of the Synthetic Pathway
The synthesis is accomplished in two primary stages:
-
Hantzsch Thiazole Synthesis: Formation of the thiazole ring by reacting 4-hydroxythiobenzamide with ethyl 2-chloroacetoacetate to yield Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
-
Ortho-Formylation (Duff Reaction): Introduction of a formyl group onto the phenyl ring ortho to the hydroxyl group, yielding the target intermediate.[5]
This pathway is widely adopted in industrial settings due to its reliability and use of accessible reagents.[6][7]
Caption: Workflow for the synthesis of the Febuxostat intermediate.
Detailed Synthesis Protocol
Step 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Intermediate-1)
This step employs the Hantzsch thiazole synthesis, a classic and efficient method for constructing thiazole rings from α-halocarbonyls and thioamides.[8][9]
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |
| 4-Hydroxythiobenzamide | 2589-08-4 | 153.21 | 1.0 | 15.3 g |
| Ethyl 2-chloroacetoacetate | 609-15-4 | 164.59 | 1.05 | 17.3 g |
| Isopropyl Alcohol | 67-63-0 | 60.10 | - | 200 mL |
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxythiobenzamide (15.3 g).
-
Solvent Addition: Add isopropyl alcohol (200 mL) to the flask and stir the suspension.
-
Reagent Addition: Heat the mixture to 65°C. Once the temperature is stable, add ethyl 2-chloroacetoacetate (17.3 g) dropwise over a period of 15-20 minutes.[10]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: Cool the reaction mixture to 0-5°C and hold for at least 1 hour to allow for complete crystallization.
-
Filtration and Washing: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake with cold cyclohexane (2 x 25 mL) to remove impurities.[10]
-
Drying: Dry the solid product in a vacuum oven at 60°C until a constant weight is achieved. The expected product is a yellow solid.[10]
Expert Insights (Causality):
-
Why Isopropyl Alcohol? It serves as an excellent solvent for both reactants and facilitates the reaction at a moderate reflux temperature. Its polarity is suitable for the cyclocondensation mechanism.
-
Why Reflux? The elevated temperature provides the necessary activation energy for the nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[11]
-
Why Cold Cyclohexane Wash? Cyclohexane is a non-polar solvent in which the desired polar product (Intermediate-1) is poorly soluble, making it effective for washing away non-polar impurities and unreacted starting materials without significant product loss.
Characterization (Expected):
-
Appearance: Yellow Solid
-
Melting Point: ~180°C[12]
-
Purity (HPLC): >98%
Step 2: Synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Target Intermediate)
This step utilizes a formylation reaction, specifically a modification of the Duff reaction, which is suitable for introducing a formyl group onto activated aromatic rings like phenols.[5]
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |
| Intermediate-1 | 161797-99-5 | 263.31 | 1.0 | 20.0 g |
| Hexamethylenetetramine (HMTA) | 100-97-0 | 140.19 | 1.0 | 11.0 g |
| Polyphosphoric Acid (PPA) | 8017-16-1 | - | - | 120 g |
| Ethyl Acetate | 141-78-6 | 88.11 | - | 300 mL |
| Water | 7732-18-5 | 18.02 | - | 100 mL |
Procedure:
-
Reaction Setup: In a clean, dry 250 mL reactor or round-bottom flask, add polyphosphoric acid (120 g). Begin stirring and heat the PPA to 40-50°C to reduce its viscosity.[13][14]
-
Reagent Addition: Sequentially add Intermediate-1 (20.0 g) and hexamethylenetetramine (HMTA, 11.0 g) to the warm PPA.[13][14] Ensure the solids are well-mixed into the acid.
-
Reaction: Increase the temperature of the reaction mixture to 93-95°C and maintain for approximately 3 hours.[13] The reaction should be monitored by TLC or HPLC.
-
Work-up and Quenching: After the reaction is complete, cool the mixture slightly. In a separate beaker, prepare a dilute aqueous solution of glacial acetic acid. Slowly and carefully pour the warm reaction mixture into the acid solution with vigorous stirring to hydrolyze the reaction intermediate and quench the PPA.[14]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).[14] Combine the organic phases.
-
Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate.[13]
-
Crystallization and Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure. To the resulting concentrate, add water (100 mL) and stir to induce crystallization.[13][14]
-
Filtration and Drying: Filter the light yellow solid, wash with water, and dry in a vacuum oven at 60°C to yield the final product.[13]
Expert Insights (Causality):
-
Role of PPA and HMTA: This is a variation of the Duff reaction for ortho-formylation of a phenol. PPA acts as both the solvent and a Brønsted acid catalyst. HMTA serves as the formylating agent precursor. The acidic medium facilitates the electrophilic aromatic substitution on the electron-rich phenol ring. The hydroxyl group directs the substitution to the ortho position.[15]
-
Why 93°C? This temperature is optimal for the reaction kinetics. Lower temperatures result in a sluggish reaction, while significantly higher temperatures can lead to the formation of undesired byproducts and degradation.[13]
-
Aqueous Work-up: The addition to dilute acid hydrolyzes the imine intermediate formed during the reaction to the desired aldehyde and also helps to break down the viscous PPA, allowing for effective extraction of the product.
Characterization (Expected):
-
CAS Number: 161798-01-2[13]
-
Molecular Formula: C14H13NO4S[13]
-
Molecular Weight: 291.32 g/mol [13]
-
Purity (HPLC): >99%[13]
-
Yield: ~80-85%[13]
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
-
Polyphosphoric Acid (PPA): PPA is highly corrosive and hygroscopic. It reacts exothermically with water. Handle with extreme care.
-
Ethyl 2-chloroacetoacetate: This compound is a lachrymator and should be handled carefully in a fume hood.
-
Solvents: Organic solvents like isopropyl alcohol and ethyl acetate are flammable. Keep away from ignition sources.
Troubleshooting and Process Optimization
| Issue | Possible Cause | Recommended Solution |
| Low Yield in Step 1 | Incomplete reaction. | Extend reflux time and monitor closely by TLC. Ensure reagents are pure and dry. |
| Product loss during work-up. | Ensure the crystallization mixture is sufficiently cold (0-5°C) before filtration. | |
| Incomplete Formylation (Step 2) | Insufficient reaction time or temperature. | Confirm temperature is maintained at 93-95°C. Extend reaction time if necessary, monitoring by HPLC. |
| Poor mixing due to high viscosity of PPA. | Ensure vigorous stirring throughout the reaction. Pre-warming PPA to 40-50°C before adding reagents is crucial. | |
| Formation of Di-formyl Impurity | Reaction temperature too high or time too long. | Strictly control the reaction temperature and time. The formation of the 3,5-diformyl impurity has been reported.[5] |
| Difficulty in Final Crystallization | Product is too soluble or impurities are present. | Try an anti-solvent crystallization approach. If impurities are suspected, consider purification by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water). |
References
- 1. WO2012168948A2 - Process for febuxostat - Google Patents [patents.google.com]
- 2. A NOVEL PROCESS FOR THE PREPARATION OF FEBUXOSTAT - Patent 3030551 [data.epo.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. patents.justia.com [patents.justia.com]
- 5. Synthesis of Febuxostat and an Impurity of the Key Intermediate [cjph.com.cn]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. CN102086169A - Preparation method of intermediates of Febuxostat - Google Patents [patents.google.com]
- 8. synarchive.com [synarchive.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 13. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 14. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]
- 15. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 16. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Note & Protocols: 3-Bromo-4-isobutoxybenzonitrile as a Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-Bromo-4-isobutoxybenzonitrile, a critical intermediate in modern medicinal chemistry. Its unique structural features—a strategically placed bromine atom for cross-coupling, a nitrile group for diverse functionalization, and an isobutoxy moiety to enhance physicochemical properties—make it an invaluable building block. We will detail its synthesis via Williamson ether synthesis, explore its pivotal role in the manufacturing of high-value active pharmaceutical ingredients (APIs) like Crisaborole, and provide validated, step-by-step laboratory protocols.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery and development, the efficiency of a synthetic route is paramount. The selection of intermediates that offer both versatility and reliability can significantly accelerate the path to a final drug candidate. This compound has emerged as such a scaffold.
The molecule's utility is rooted in its distinct chemical functionalities:
-
Aryl Bromide : The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to building molecular complexity.[1]
-
Nitrile Group : The cyano (-CN) group is a versatile precursor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloadditions to form heterocyclic rings—all common moieties in pharmacologically active molecules.[1]
-
Isobutoxy Group : The ether-linked isobutyl group is critical for modulating the compound's lipophilicity. This influences the solubility, membrane permeability, and metabolic stability of the final API, directly impacting its pharmacokinetic profile.
This combination makes this compound a cornerstone intermediate in the synthesis of drugs for dermatology and metabolic diseases.[2][3]
Physicochemical & Safety Data
Proper handling and storage are critical for maintaining the integrity of the intermediate and ensuring laboratory safety.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 208665-95-6 | [4] |
| Molecular Formula | C₁₁H₁₂BrNO | [4][5] |
| Molecular Weight | 254.12 g/mol | [4][5] |
| Appearance | Colorless to light yellow or off-white solid | [4][5] |
| Melting Point | 76-80 °C | [4] |
| Boiling Point | ~319 °C (Predicted) | [4] |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform; low solubility in water. | [4][5] |
| Storage | Store in a cool, dry, well-ventilated area away from heat and oxidizing agents. Keep container tightly sealed. | [5] |
Safety & Handling Precautions:
-
Harmful if swallowed.[6]
-
Causes skin irritation.
-
Always operate in a well-ventilated fume hood.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[4][6]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[4]
Synthesis of this compound
The most common and efficient method for preparing the title compound is through a Williamson ether synthesis. This reaction involves the alkylation of the hydroxyl group of 3-Bromo-4-hydroxybenzonitrile with an isobutyl halide.
Principle: The reaction proceeds via an Sₙ2 mechanism where the phenoxide, generated by deprotonating the starting phenol with a base, acts as a nucleophile and attacks the electrophilic carbon of isobutyl bromide, displacing the bromide leaving group.
Workflow Diagram: Williamson Ether Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol is adapted from established literature procedures.[8]
Causality and Experimental Choices:
-
Starting Material: 3-Bromo-4-hydroxybenzonitrile is chosen as it already contains the required bromine and nitrile functionalities in the correct positions.[9]
-
Base Selection: Anhydrous potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. It is also inexpensive and easy to remove by filtration.
-
Alkylating Agent: 1-Bromo-2-methylpropane (isobutyl bromide) is the direct source of the isobutoxy group.[10]
-
Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.
-
Catalyst: Potassium iodide (KI) can be added in catalytic amounts to facilitate the reaction via the Finkelstein reaction, where the more nucleophilic iodide transiently replaces bromide on the alkyl halide, accelerating the rate of ether formation.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Equivalents |
| 3-Bromo-4-hydroxybenzonitrile | 198.02 | 15.00 g | 75.8 mmol | 1.0 |
| Anhydrous Potassium Carbonate | 138.21 | 41.0 g | 296.7 mmol | ~3.9 |
| 1-Bromo-2-methylpropane | 137.02 | 15.53 g | 113.3 mmol | ~1.5 |
| Potassium Iodide (optional) | 166.00 | 1.20 g | 7.2 mmol | ~0.1 |
| Acetone | - | 120 mL | - | - |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-4-hydroxybenzonitrile (15.00 g), anhydrous potassium carbonate (41.0 g), and acetone (120 mL).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-Bromo-2-methylpropane (15.53 g) and potassium iodide (1.20 g) to the mixture.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 8 hours.
-
In-Process Control: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
After completion, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove about two-thirds of the acetone.
-
Pour the remaining concentrated solution into a beaker containing 200 mL of cold water while stirring vigorously. A precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration, washing the cake with water.
-
Dry the solid in a vacuum oven to yield this compound as a light yellow solid (Expected yield: ~85-90%).[8]
Characterization:
-
The product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass for the [M+H]⁺ ion is approximately 254.1 m/z.[11]
Application in Medicinal Chemistry: Synthesis of Crisaborole
This compound is a pivotal intermediate in the synthesis of Crisaborole (Eucrisa®), a non-steroidal phosphodiesterase 4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis.[2][12]
Role in the Synthesis: The intermediate provides the core substituted benzene ring structure. The synthesis leverages the bromine atom for a lithium-halogen exchange followed by borylation to install the key benzoxaborole ring system.[13]
Diagram: Key Synthetic Transformation towards Crisaborole
Caption: Role of the intermediate in Crisaborole synthesis.
Protocol 2: Borylation of this compound
This protocol illustrates the key transformation of the intermediate into the boronate ester precursor required for Crisaborole. This step is highly sensitive to air and moisture.[13]
Trustworthiness & Self-Validation:
-
Strict Anhydrous Conditions: All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). This is critical because organolithium reagents like n-BuLi are extremely reactive towards water and oxygen.
-
Low-Temperature Control: The reaction is performed at -78 °C (a dry ice/acetone bath) to control the high reactivity of the aryllithium intermediate and prevent side reactions, such as reaction with the nitrile group.
Step-by-Step Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under a positive pressure of argon, equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Add this compound (e.g., 10 mmol) and anhydrous tetrahydrofuran (THF, 50 mL) to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, e.g., 1.1 equivalents in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flame-dried flask, prepare a solution of triisopropyl borate (e.g., 1.5 equivalents) in anhydrous THF.
-
Add the triisopropyl borate solution to the aryllithium solution dropwise at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature overnight.
-
Quenching & Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude boronate ester can then be carried forward to the final deprotection and cyclization steps to yield Crisaborole.[14]
Conclusion
This compound is a high-value, versatile intermediate that streamlines the synthesis of complex pharmaceutical agents. Its well-defined reactivity allows for the strategic and efficient construction of substituted aromatic systems. The protocols provided herein, based on established and reliable chemical transformations, offer a practical guide for researchers engaged in synthetic and medicinal chemistry, enabling the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-bromo-4-isobutoxy-benzonitrile [chembk.com]
- 5. 3-Bromo-4-Isobutoxy-Benzonitrile Supplier & Manufacturer in China | High Purity CAS 851750-95-3 | Applications, Safety Data, Price & Bulk Supply [nj-finechem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]
Application Notes: 3-Bromo-4-isobutoxybenzonitrile as a Versatile Intermediate in Modern Organic Synthesis
These application notes provide a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 3-Bromo-4-isobutoxybenzonitrile (CAS No. 208665-95-6) in organic synthesis. This document delves into the compound's reactivity, offers field-proven insights into experimental design, and provides detailed protocols for its key transformations.
Introduction: A Multifunctional Synthetic Building Block
This compound is a polysubstituted aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its utility stems from the orthogonal reactivity of its three key functional components: the aromatic bromine atom, the nitrile group, and the isobutoxy ether linkage.
-
Aryl Bromide : The bromine atom serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[3]
-
Nitrile Group : The cyano moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions and other transformations to build heterocyclic systems.[3]
-
Isobutoxy Group : The ether group modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is a critical consideration in drug design.[1]
This strategic combination of functional groups allows for sequential and site-selective modifications, making it an ideal scaffold for building molecular complexity.
Caption: Key reactive sites of this compound.
Physicochemical Properties & Safety Data
A clear understanding of a reagent's physical and safety profile is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrNO | [4] |
| Molar Mass | 254.12 g/mol | [4] |
| Appearance | Colorless to light yellow crystals or solid | [4] |
| Melting Point | 76-80 °C | [4] |
| Boiling Point | ~315-316 °C (Predicted) | [4] |
| Solubility | Soluble in ethanol, ether, chloroform | [4] |
| Storage | Room Temperature | [4] |
Safety Information: this compound is considered toxic to a certain extent. Direct contact with skin or eyes, inhalation, and ingestion should be strictly avoided.[4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The presence of the aryl bromide makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of many pharmaceutical agents and advanced materials.[3][5]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling enables the formation of a C(sp²)-C(sp²) bond between the benzonitrile core and various aryl or vinyl boronic acids/esters.[6][7] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System : A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is essential. The choice of phosphine ligand (e.g., PPh₃, PCy₃, or specialized biarylphosphines like XPhos) is critical; sterically hindered, electron-rich ligands often accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[6][8]
-
Base : A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6][7]
-
Solvent : A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is a powerful method for linking terminal alkynes to aryl halides, yielding arylalkynes.[9][10] This transformation is typically co-catalyzed by palladium and copper(I) salts.
Causality Behind Experimental Choices:
-
Dual Catalysis : The palladium catalyst performs the oxidative addition/reductive elimination cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide is the active species that undergoes transmetalation to the palladium center.[9]
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the alkyne and also serves as the solvent.[9]
-
Copper-Free Variants : To avoid issues with copper, which can promote homocoupling of the alkyne (Glaser coupling), copper-free protocols have been developed. These often rely on more sophisticated palladium/ligand systems and different bases.[11]
Buchwald-Hartwig Amination (C-N Bond Formation)
For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[12][13] It allows for the direct coupling of an aryl bromide with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Ligand Selection : This reaction is highly dependent on the choice of phosphine ligand. Sterically bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BINAP, XPhos) are often required to promote the reductive elimination step, which is typically the slowest step in the catalytic cycle.[12][14]
-
Base : A strong, non-nucleophilic base is needed to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOᵗBu) is the most common choice.[14][15] Weaker bases can be used but often result in slower reactions.[13]
Application in Medicinal Chemistry: Synthesis of Febuxostat
A prominent application of this compound is as a key intermediate in the synthesis of Febuxostat.[2][16] Febuxostat is a non-purine selective inhibitor of xanthine oxidase used to treat hyperuricemia and gout.[1][2] The synthesis highlights the strategic conversion of both the nitrile and bromide functionalities.
A reported synthetic route starts from commercially available 4-hydroxybenzonitrile.[2][16] The key steps involving our intermediate are:
-
Oxyalkylation : 3-Bromo-4-hydroxybenzonitrile is reacted with 1-bromo-2-methylpropane to install the isobutoxy group, yielding this compound.
-
Thioamidation : The nitrile group of this compound is then converted to a thioamide using a sulfur source like sodium hydrosulfide (NaHS). This forms 3-bromo-4-isobutyloxyphenyl carbothioamide, another crucial intermediate for the final cyclization step to form the thiazole ring of Febuxostat.[2][16]
Caption: Key transformations in the synthesis of a Febuxostat precursor.
Detailed Experimental Protocols
The following protocols are adapted from validated literature procedures and serve as a reliable starting point for laboratory synthesis.[2][16]
Protocol 1: Synthesis of this compound (4) from 3-Bromo-4-hydroxybenzonitrile (3)
This procedure details the Williamson ether synthesis to install the isobutoxy group.
Materials:
-
3-Bromo-4-hydroxybenzonitrile (15.00 g, 75.8 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (41.0 g, 296.7 mmol)
-
Potassium Iodide (KI) (1.20 g, 7.2 mmol)
-
1-Bromo-2-methylpropane (15.53 g, 133.3 mmol)
-
PEG-400
-
Acetone (120 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-4-hydroxybenzonitrile (15.00 g), anhydrous potassium carbonate (41.0 g), and acetone (120 mL).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add potassium iodide (1.20 g), a catalytic amount of PEG-400, and 1-bromo-2-methylpropane (15.53 g).
-
Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove approximately two-thirds of the acetone.
-
Pour the remaining concentrated solution into cold water with vigorous stirring to precipitate the product.
-
Filter the resulting precipitate, wash with water, and dry to yield this compound as a light yellow solid. (Reported Yield: 17.0 g, 89.3%).[2]
Protocol 2: Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide (1)
This protocol describes the conversion of the nitrile group to a thioamide.
Materials:
-
This compound (6.33 g, 24.92 mmol)
-
Sodium Hydrosulfide (NaHS) (5.6 g, 100 mmol)
-
Anhydrous Magnesium Chloride (MgCl₂) (2.98 g, 31.25 mmol)
-
N,N-Dimethylformamide (DMF) (75 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound (6.33 g) and anhydrous magnesium chloride (2.98 g) in DMF (75 mL).
-
To the stirred solution, add sodium hydrosulfide (5.6 g) portion-wise at room temperature.
-
Continue stirring at room temperature for 10 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into 300 mL of ice-water with vigorous stirring. Continue stirring for 30 minutes.
-
Filter the resulting precipitate to collect the crude product.
-
Recrystallize the crude solid from anhydrous methanol and dry to afford the pure 3-bromo-4-isobutyloxyphenyl carbothioamide as a light solid. (Reported Yield: 4.95 g, 62.5%).[2]
Conclusion
This compound is a strategically functionalized aromatic compound with significant utility in organic synthesis. Its capacity to undergo selective transformations at the aryl bromide and nitrile positions makes it a powerful intermediate for constructing complex molecules. As demonstrated by its key role in the synthesis of Febuxostat, this building block provides medicinal chemists and process development scientists with a reliable and versatile tool for accessing novel chemical matter and developing efficient synthetic routes to high-value targets.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 3-Bromo-4-isobutoxybenzonitrile in Modern Heterocyclic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-isobutoxybenzonitrile has emerged as a highly versatile and strategic building block in contemporary organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its unique trifunctional architecture—comprising a synthetically labile bromine atom, a transformable nitrile group, and a property-modulating isobutoxy moiety—offers multiple, orthogonal pathways for molecular elaboration. This guide provides an in-depth exploration of its reactivity, focusing on its pivotal role in the synthesis of thiazole derivatives, exemplified by the gout therapeutic Febuxostat, and its broader utility in palladium-catalyzed cross-coupling reactions. We present detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and offer a practical framework for leveraging this intermediate in drug discovery and development programs.
Introduction: A Multifaceted Synthetic Intermediate
In the landscape of medicinal chemistry, the efficient construction of novel heterocyclic entities is paramount. This compound (CAS: 208665-95-6) serves as an exemplary starting material, providing a robust platform for generating molecular diversity.[1] Its value lies in the distinct reactivity of its functional groups:
-
Aryl Bromide: An ideal handle for modern palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) aminations.[1][2][3] This enables the facile introduction of a wide array of aryl, heteroaryl, and amine substituents.
-
Nitrile Group: A versatile precursor that can be transformed into key functional groups for heterocyclization, most notably its conversion to a thioamide, which is a direct precursor to thiazole rings.[4][5]
-
Isobutoxy Group: This ether linkage enhances solubility in organic solvents and modulates the lipophilicity of the final compound, a critical parameter in tuning the pharmacokinetic profile of drug candidates.[6]
This combination of features makes it a sought-after intermediate in the synthesis of biologically active compounds, particularly in agrochemicals and pharmaceuticals.[1][7]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂BrNO | [7] |
| Molar Mass | 254.12 g/mol | [7] |
| Appearance | Colorless to light yellow crystalline solid | [7] |
| Melting Point | 76-80 °C | [7] |
| Boiling Point | ~315-316 °C (Predicted) | [7] |
| Solubility | Soluble in ethanol, ether, chloroform | [7] |
Core Reactivity: Orthogonal Synthetic Handles
The synthetic utility of this compound is best understood by visualizing its orthogonal reactive sites. The bromine atom and the nitrile group can be addressed under distinct reaction conditions, allowing for a stepwise and controlled assembly of the target heterocycle.
Caption: Orthogonal reactivity of this compound.
Application Case Study I: Synthesis of Thiazole Derivatives via Thioamidation
A primary application of this compound is in the synthesis of 2,4-disubstituted thiazoles, a privileged scaffold in medicinal chemistry. The most prominent example is its use as a key intermediate in the industrial synthesis of Febuxostat , a potent non-purine selective inhibitor of xanthine oxidase for the treatment of gout.[4][5] The synthesis hinges on the initial conversion of the nitrile to a thioamide.
Protocol 1: Synthesis of 3-Bromo-4-isobutoxyphenyl Carbothioamide
This protocol details the conversion of the benzonitrile to its corresponding thioamide, the direct precursor for the thiazole ring formation.[4][5]
Workflow Diagram
Caption: Workflow for the synthesis of the thioamide intermediate.
Step-by-Step Methodology:
-
Setup: To a solution of this compound (1.0 eq, e.g., 6.33 g, 24.9 mmol) in N,N-dimethylformamide (DMF, approx. 12 mL per g of starting material), add anhydrous magnesium chloride (1.25 eq, 2.98 g, 31.25 mmol).
-
Causality Insight: MgCl₂ acts as a Lewis acid, coordinating to the nitrile nitrogen. This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the hydrosulfide ion.
-
-
Reagent Addition: Add sodium hydrosulfide (NaHS, 4.0 eq, 5.6 g, 100 mmol) portion-wise to the stirred solution. Maintain the temperature at ambient room temperature.
-
Expertise Note: A large excess of NaHS is used to drive the reaction to completion and to account for its hygroscopic nature. Portion-wise addition helps to control any potential exotherm, although the reaction is typically mild.
-
-
Reaction: Stir the mixture at room temperature for approximately 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a beaker containing ice-water (approx. 50 mL per g of starting material) under vigorous stirring. Continue stirring for 30 minutes to ensure complete precipitation of the product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with cold water to remove residual DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from anhydrous methanol to yield the pure 3-bromo-4-isobutoxyphenyl carbothioamide as a light-colored solid.[4]
Expected Results:
| Starting Material | Product | Yield | Purity | Reference |
| This compound | 3-Bromo-4-isobutoxyphenyl carbothioamide | 62.5% | >98% (post-recrystallization) | [4] |
This thioamide is the key component for the subsequent Hantzsch-type thiazole synthesis, where it is cyclized with an α-halo carbonyl compound to form the core of Febuxostat.
Application Case Study II: Palladium-Catalyzed Cross-Coupling
The aryl bromide moiety is a powerful handle for diversification. Palladium-catalyzed cross-coupling reactions enable the attachment of various carbon and nitrogen nucleophiles, leading to a vast chemical space of novel heterocyclic precursors.[1]
Protocol 2: Representative Suzuki-Miyaura Coupling
This protocol provides a general method for coupling this compound with a generic arylboronic acid to form a C-C bond. Such reactions are fundamental for creating biaryl structures common in many pharmaceuticals.[8][9][10]
General Reaction Scheme
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Inert Atmosphere: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq).
-
Reagent Addition: Add a suitable base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). Add a solvent system, often a biphasic mixture like Toluene/H₂O or Dioxane/H₂O.
-
Causality Insight: The base is crucial for the transmetalation step of the catalytic cycle, converting the boronic acid to a more nucleophilic boronate species. The biphasic solvent system helps to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.
-
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 3: Representative Buchwald-Hartwig Amination
This protocol outlines a general procedure for C-N bond formation, coupling this compound with a primary or secondary amine (including heterocyclic amines like pyrazole or morpholine).[3][11][12]
Step-by-Step Methodology:
-
Inert Atmosphere: In a glovebox or Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), a phosphine ligand (e.g., BINAP or Xantphos, 0.02-0.05 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq).
-
Expertise Note: The choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which forms the C-N bond. Pre-formed palladium-ligand complexes can also be used for better reproducibility.[11]
-
-
Solvent Addition: Add a dry, aprotic solvent such as Toluene or Dioxane.
-
Reaction: Heat the mixture with stirring to the target temperature (typically 80-110 °C) for 4-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent, and quench by carefully adding water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Safety and Handling
This compound is considered toxic and should be handled with appropriate personal protective equipment (PPE).[7]
-
Handling: Avoid inhalation, ingestion, or direct skin contact.[7] Operate in a well-ventilated fume hood.
-
PPE: Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from sources of ignition.[7]
Conclusion
This compound is a powerful and versatile intermediate for heterocyclic synthesis. Its orthogonal functional groups allow for a rational and stepwise approach to complex molecular targets. Through the transformation of its nitrile group, it serves as a direct precursor to thiazole-containing pharmaceuticals like Febuxostat. Concurrently, its aryl bromide handle opens the door to a vast array of derivatives via robust and scalable palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein offer a comprehensive guide for researchers to effectively utilize this valuable building block in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembk.com [chembk.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
experimental procedure for the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide
An Application Guide for the Multi-Step Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide
Introduction: The Significance of Thioamide Intermediates in Drug Discovery
Thioamides are crucial structural motifs in medicinal chemistry and drug development.[1] The replacement of an amide oxygen with sulfur alters a molecule's physicochemical properties, including its hydrogen bonding capabilities, nucleophilicity, and metabolic stability.[2][3] These changes can lead to enhanced biological activity or improved pharmacokinetic profiles. 3-bromo-4-isobutyloxyphenyl carbothioamide is a key intermediate in the synthesis of various biologically active compounds, most notably Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[4][5]
This document provides a detailed, three-step protocol for the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, starting from the commercially available 4-hydroxybenzonitrile. The procedure is designed for researchers in synthetic chemistry and drug development, offering not just a step-by-step guide but also insights into the rationale behind the chosen conditions and methods for in-process validation.
Overall Synthetic Workflow
The synthesis is accomplished in three distinct stages:
-
Electrophilic Bromination: Introduction of a bromine atom ortho to the hydroxyl group of 4-hydroxybenzonitrile.
-
Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group to form the isobutoxy ether.
-
Thioamidation: Conversion of the nitrile functional group into the target primary thioamide.
The complete workflow is illustrated below.
Caption: Overall three-step synthetic workflow.
Experimental Protocols and Scientific Rationale
Part 1: Synthesis of 3-bromo-4-hydroxybenzonitrile
Principle: This step involves the regioselective electrophilic aromatic substitution of 4-hydroxybenzonitrile. The hydroxyl group is a strong activating group and an ortho-, para-director. Since the para position is blocked by the nitrile group, bromination occurs selectively at one of the ortho positions. Iodine is used as a catalyst to facilitate the generation of the electrophilic bromine species.
Protocol:
-
To a mixture of 4-hydroxybenzonitrile (2.95 g, 24.8 mmol), dichloromethane (5 mL), and N,N-dimethylformamide (DMF, 1 mL), add iodine (0.16 g, 1.3 mmol).[6]
-
Cool the mixture in an ice-salt bath to between -5 and 10°C.
-
Slowly add bromine (7.50 g, 46.9 mmol) dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at this temperature for 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a 16% sodium bisulfite solution (38 mL) to quench the excess bromine and stir for 30 minutes.
-
Filter the resulting precipitate. The filter cake is then washed with dichloromethane, filtered again, and dried to yield 3-bromo-4-hydroxybenzonitrile as a white solid.[6]
Validation:
-
Expected Yield: ~88%[6]
-
Melting Point: 152.4-154.5 °C[6]
-
Mass Spectrometry: ESI-MS m/z: [M+H]⁺ 197.5[6]
Part 2: Synthesis of this compound
Principle: This transformation is a classic Williamson ether synthesis. The phenolic proton of 3-bromo-4-hydroxybenzonitrile is deprotonated by a weak base, potassium carbonate, to form a phenoxide ion. This nucleophile then displaces the bromide from 1-bromo-2-methylpropane in an SN2 reaction to form the desired ether. Potassium iodide is added to catalyze the reaction via the Finkelstein reaction, where the iodide ion displaces the bromide on the alkyl halide to form a more reactive alkyl iodide in situ.
Protocol:
-
In a round-bottom flask, combine 3-bromo-4-hydroxybenzonitrile (15.00 g, 75.8 mmol), anhydrous potassium carbonate (41.0 g, 296.7 mmol), and acetone (120 mL).[6]
-
Stir the suspension at room temperature for 30 minutes.
-
Add potassium iodide (1.20 g, 7.2 mmol), PEG-400 (as a phase-transfer catalyst), and 1-bromo-2-methylpropane (15.53 g, 113.3 mmol).[6]
-
Heat the mixture to reflux and maintain for 8 hours, monitoring by TLC.
-
After cooling to room temperature, add the reaction mixture to water with vigorous stirring, which will cause the product to precipitate.
-
Filter the mixture to collect the solid product, which is then dried to yield this compound as a light yellow solid.[5]
Validation:
-
Expected Yield: ~89%[5]
-
Mass Spectrometry: ESI-MS m/z: [M+H]⁺ 254.1[5]
-
¹H NMR (600MHz, DMSO-d₆): δ (ppm) 0.99-1.00 (d, J=6.5Hz, 6H), 2.02-2.08 (m, 1H), 3.83-3.86 (d, J=5.8Hz, 2H), 7.20-7.22 (d, J=8.6Hz, 1H), 7.9-8.1 (dd, J=8.6Hz, 1H), 8.2 (s, 1H).[5]
Part 3: Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide
Principle: The conversion of a nitrile to a primary thioamide can be achieved using various reagents, including gaseous hydrogen sulfide, Lawesson's reagent, or sodium hydrosulfide.[7][8][9] This protocol utilizes sodium hydrosulfide (NaHS), which serves as a safe and easy-to-handle source of the hydrosulfide nucleophile, avoiding the use of toxic gaseous H₂S.[10][11] Anhydrous magnesium chloride is added as a Lewis acid to activate the nitrile carbon, making it more susceptible to nucleophilic attack by the hydrosulfide ion.[11]
Protocol:
-
To a solution of this compound (6.33 g, 24.92 mmol) in DMF (75 mL), add anhydrous magnesium chloride (2.98 g, 31.25 mmol).[5]
-
Add sodium hydrosulfide (5.6 g, 100 mmol) portion-wise to the stirring solution at room temperature.
-
Continue stirring at room temperature for 10 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water, leading to the precipitation of the crude product.
-
Filter the solid and recrystallize from anhydrous methanol to obtain pure 3-bromo-4-isobutyloxyphenyl carbothioamide as a light-colored solid.[6]
Validation:
-
Expected Yield: ~63% (after recrystallization)[6]
-
Mass Spectrometry: ESI-MS m/z: [M-H]⁻ 285.6[5]
-
¹H NMR (600MHz, DMSO-d₆): δ (ppm) 1.01 (d, J=6.7Hz, 6H), 2.0-2.1 (m, 1H), 3.90-3.91 (m, 2H), 7.12-7.14 (m, 1H), 7.96-7.98 (m, 1H), 8.21 (d, J=2.3Hz, 1H), 9.49 (s, 1H), 9.76 (s, 1H).[5]
-
¹³C NMR: The thioamide carbon (C=S) signal is expected to be significantly downfield in the range of 200-210 ppm, a critical diagnostic peak for thioamides.[2][12]
Quantitative Data Summary
| Step | Starting Material | Moles (mmol) | Key Reagents | Molar Eq. | Solvent | Conditions | Yield (%) |
| 1 | 4-hydroxybenzonitrile | 24.8 | Bromine | 1.9 | DMF/CH₂Cl₂ | -5 to 10°C, 10h | ~88 |
| 2 | 3-bromo-4-hydroxybenzonitrile | 75.8 | 1-bromo-2-methylpropane | 1.5 | Acetone | Reflux, 8h | ~89 |
| 3 | This compound | 24.9 | Sodium Hydrosulfide | 4.0 | DMF | Room Temp, 10h | ~63 |
Safety and Handling Precautions
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine quenching agent (e.g., sodium bisulfite or thiosulfate solution) readily available.
-
Sodium Hydrosulfide (NaHS): Toxic and corrosive. Can release toxic hydrogen sulfide gas upon contact with acids. Handle in a fume hood and avoid creating dust.
-
Solvents: Dichloromethane is a suspected carcinogen. DMF is a skin irritant and can be absorbed through the skin. Acetone is highly flammable. Use appropriate PPE and handle in a well-ventilated area away from ignition sources.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide | Atlantis Press [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
- 9. Lawesson's Reagent [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Scalable and Robust Synthesis of 3-Bromo-4-isobutoxybenzonitrile for Industrial Production
Abstract
This document provides a comprehensive technical guide for the scaled-up synthesis of 3-Bromo-4-isobutoxybenzonitrile, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), notably Febuxostat.[1][2] We present a validated two-step synthetic route starting from commercially available 4-hydroxybenzonitrile. The guide is designed for researchers, process chemists, and drug development professionals, offering detailed protocols for both laboratory and pilot-plant scales. The narrative emphasizes the rationale behind experimental choices, process optimization, analytical quality control, and critical safety considerations to ensure a reproducible, safe, and efficient industrial-scale production process.
Introduction and Strategic Rationale
This compound is a crucial building block in modern medicinal chemistry. Its efficient synthesis is paramount for the cost-effective production of downstream APIs. The synthetic strategy detailed herein was selected for its robustness, high yields, and amenability to industrial scale-up. The process begins with the selective bromination of 4-hydroxybenzonitrile to form the key intermediate, 3-Bromo-4-hydroxybenzonitrile, followed by a Williamson ether synthesis to yield the final product.
Key advantages of this synthetic route include:
-
High-Yielding Steps: Both reactions proceed with high conversion and yield, minimizing waste and complex purification steps.[2]
-
Readily Available Starting Materials: The process utilizes inexpensive, commercially available raw materials.
-
Scalable Work-up Procedures: The isolation of both the intermediate and the final product is achieved through simple precipitation and filtration, which are highly compatible with industrial equipment.
Overall Synthetic Pathway
The two-step synthesis is illustrated below, converting the starting phenol into the target isobutoxy ether.
Caption: Overall two-step synthetic route.
Physicochemical Properties and Safety Data
A thorough understanding of the properties of all materials is critical for safe handling and process design.
| Compound | Formula | Mol. Weight | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 | 112-115 | - | Harmful if swallowed, Skin/Eye Irritant |
| 3-Bromo-4-hydroxybenzonitrile | C₇H₄BrNO | 198.02 | 155-159 | - | Acute Toxicity (Oral), Skin/Eye Irritant[3] |
| This compound | C₁₁H₁₂BrNO | 254.12 | 76-80 [4] | ~319 [4] | Toxic if inhaled/swallowed/in contact with skin. Handle with appropriate PPE in a ventilated area. [4] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 175-180 (dec.) | - | Oxidizer, Severe Skin/Eye Damage, Corrosive |
| Bromine (Br₂) | Br₂ | 159.81 | -7.2 | 58.8 | Severe Corrosive, Acute Toxicity (Inhalation), Environmental Hazard[5] |
| 1-Bromo-2-methylpropane | C₄H₉Br | 137.02 | -119 | 91-93 | Flammable Liquid, Skin/Eye Irritant |
Part 1: Synthesis of 3-Bromo-4-hydroxybenzonitrile (Intermediate)
This step involves the regioselective electrophilic aromatic substitution of 4-hydroxybenzonitrile. The hydroxyl group is a strong activating group, directing the incoming electrophile (Br⁺) to the ortho position.
Scale-Up Considerations for Bromination
Reagent Selection: The choice of brominating agent is a critical decision for industrial production, balancing reactivity, safety, and cost. While liquid bromine is highly reactive, its volatility and high toxicity pose significant handling challenges at scale.[6] N-Bromosuccinimide (NBS) is a solid and therefore easier to handle, presenting a safer alternative, though with lower atom economy.[5][6]
| Brominating Agent | Pros | Cons | Recommendation for Scale-Up |
| Liquid Bromine (Br₂) | High reactivity, high atom economy, low cost. | Highly toxic, corrosive, volatile, requires specialized handling.[5] | Use only in closed systems with advanced engineering controls (e.g., scrubbers). Not recommended without prior experience. |
| N-Bromosuccinimide (NBS) | Solid, easier and safer to handle, high selectivity.[6][7] | Lower atom economy, higher cost, generates succinimide byproduct. | Recommended. The significant reduction in operational risk justifies the higher cost and waste generation. |
Temperature Control: This reaction is exothermic. Maintaining a low temperature (0-10 °C) is crucial to prevent over-bromination (dibromination) and other side reactions, ensuring high selectivity and purity of the intermediate. Industrial-scale glass-lined reactors with jacketed cooling systems are required for effective heat management.
Experimental Protocols for Intermediate Synthesis
Laboratory Scale (50 g)
-
Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Charging: Charge 4-hydroxybenzonitrile (50.0 g, 0.42 mol) and dichloromethane (CH₂Cl₂, 250 mL) into the flask. Stir to dissolve.
-
Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.
-
Reagent Addition: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (78.7 g, 0.44 mol, 1.05 eq) in N,N-dimethylformamide (DMF, 50 mL). Add this solution dropwise to the cooled reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 5-10 °C for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into 1 L of ice-cold water with vigorous stirring.
-
Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash the cake with cold water (2 x 200 mL), and then with cold n-hexane (100 mL) to remove non-polar impurities.
-
Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight.
-
Yield: Expect a yield of 75-80 g (90-95%) of a white to off-white solid.
Pilot-Plant Scale (5 kg)
-
Setup: Use a 100 L glass-lined jacketed reactor equipped with a mechanical agitator, temperature probe, and a controlled-addition pump.
-
Charging: Charge 4-hydroxybenzonitrile (5.0 kg, 42.0 mol) and dichloromethane (25 L) into the reactor.
-
Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 0-5 °C.
-
Reagent Addition: Prepare a solution of NBS (7.87 kg, 44.2 mol, 1.05 eq) in DMF (5 L). Use the addition pump to add the NBS solution to the reactor over 2-3 hours, maintaining the internal temperature at ≤10 °C.
-
Reaction: Maintain agitation at 5-10 °C for 3-5 hours. Take samples for in-process control (IPC) via HPLC to confirm reaction completion.
-
Work-up: Transfer the reaction mass via a pump into a separate 200 L reactor containing 100 L of chilled water (0-10 °C) under vigorous agitation.
-
Isolation: Filter the resulting slurry using a centrifuge or Nutsche filter-dryer. Wash the product cake with purified water (2 x 20 L) and then with n-hexane (10 L).
-
Drying: Dry the material under vacuum at 50-60 °C until the loss on drying (LOD) is <0.5%.
-
Yield: Expect a yield of 7.5-8.0 kg (90-95%).
Analytical Quality Control for Intermediate
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identification | ¹H NMR spectrum conforms to the structure | NMR |
| Purity (Assay) | ≥ 99.0% | HPLC |
| Melting Point | 155-159 °C | MP |
| Related Substances | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% | HPLC |
Part 2: Synthesis of this compound (Final Product)
This step is a classic Williamson ether synthesis, where the phenoxide of the intermediate, generated in situ, acts as a nucleophile to displace the bromide from 1-bromo-2-methylpropane (isobutyl bromide).
Scale-Up Considerations for Etherification
Solvent and Base Selection: Acetone is an effective solvent for this reaction at the lab scale.[1] For industrial production, its low boiling point (56 °C) can lead to pressure build-up in large reactors if the exotherm is not well-controlled. Methyl ethyl ketone (MEK), with a higher boiling point (80 °C), is a suitable alternative. Anhydrous potassium carbonate (K₂CO₃) is an inexpensive, effective, and easy-to-handle base for this transformation.
Catalysis: The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, converting the more inert isobutyl bromide to the more reactive isobutyl iodide in situ. A phase-transfer catalyst (PTC) such as PEG-400 or a quaternary ammonium salt can also enhance the reaction rate and efficiency, especially at a large scale where mixing may be less efficient.[1]
Experimental Protocols for Final Product Synthesis
Laboratory Scale (70 g)
-
Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a condenser, and a thermometer.
-
Charging: Charge the intermediate 3-Bromo-4-hydroxybenzonitrile (70.0 g, 0.35 mol), anhydrous potassium carbonate (97.5 g, 0.71 mol, 2.0 eq), potassium iodide (2.9 g, 0.0175 mol, 5 mol%), and acetone (700 mL).
-
Heating & Addition: Heat the mixture to a gentle reflux (approx. 56 °C). Add 1-bromo-2-methylpropane (58.0 g, 0.42 mol, 1.2 eq) dropwise over 30 minutes.
-
Reaction: Maintain the reaction at reflux for 6-8 hours. Monitor progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone (50 mL).
-
Concentration: Concentrate the combined filtrate under reduced pressure to about one-third of its original volume.
-
Precipitation & Isolation: Pour the concentrated solution into 1.5 L of cold water with vigorous stirring. A light yellow solid will precipitate.[1] Filter the solid, wash with water (2 x 250 mL), and dry.
-
Drying: Dry the product in a vacuum oven at 40-50 °C.
-
Yield: Expect a yield of 79-85 g (88-94%).
Pilot-Plant Scale (7.0 kg)
-
Setup: Use a 150 L glass-lined jacketed reactor with a mechanical agitator, condenser, and temperature probe.
-
Charging: Charge the intermediate (7.0 kg, 35.3 mol), anhydrous K₂CO₃ (9.75 kg, 70.6 mol), KI (0.29 kg, 1.75 mol), and MEK (70 L).
-
Heating & Addition: Heat the slurry to 75-80 °C (reflux). Add 1-bromo-2-methylpropane (5.8 kg, 42.4 mol) via a dosing pump over 1-2 hours.
-
Reaction: Maintain the reaction at reflux for 8-10 hours, monitoring by HPLC for completion.
-
Work-up: Cool the reactor to 20-25 °C. Filter the batch through a pressure filter to remove inorganic salts, washing the cake with MEK (10 L).
-
Concentration: Transfer the filtrate to a second reactor and distill off the solvent under vacuum until a thick slurry remains.
-
Precipitation & Isolation: Add 100 L of purified water to the reactor with strong agitation to precipitate the product. Cool the slurry to 10-15 °C. Filter the product using a centrifuge or Nutsche filter-dryer. Wash the cake with purified water (2 x 20 L).
-
Drying: Dry the final product under vacuum at 40-50 °C until LOD is <0.5%.
-
Yield: Expect a yield of 7.9-8.5 kg (88-94%).
Analytical Quality Control for Final Product
| Test | Specification | Method |
| Appearance | Colorless to light yellow solid[4] | Visual |
| Identification | ¹H NMR & Mass spectrum conform to the structure | NMR, MS |
| Purity (Assay) | ≥ 99.5% | HPLC |
| Melting Point | 76-80 °C[4] | MP |
| Related Substances | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% | HPLC |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
Industrial Process Flow and Implementation
For robust industrial production, the process should be mapped into a series of interconnected unit operations with defined in-process controls (IPCs) at each critical stage.
Caption: Industrial process flow diagram for the synthesis of this compound.
Safety, Health, and Environmental (SHE) Considerations
-
Hazard Communication: All personnel must be trained on the hazards of the chemicals involved. Safety Data Sheets (SDS) for all materials must be readily accessible.[8][9]
-
Engineering Controls: All operations should be conducted in well-ventilated areas or in closed-system reactors. Fume hoods are mandatory for laboratory-scale work. For pilot-scale operations, local exhaust ventilation and scrubbers for volatile, corrosive reagents like bromine (if used) are essential.
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields, flame-retardant lab coats, and chemical-resistant gloves. For handling highly corrosive or toxic materials like NBS or bromine, face shields, aprons, and respiratory protection may be required.[8]
-
Waste Management: Segregate waste streams. Halogenated solvent waste (e.g., dichloromethane) must be collected separately from non-halogenated streams. Aqueous waste should be neutralized before disposal. Solid waste, such as inorganic salts, should be disposed of according to local regulations.
Conclusion
This application note details a scalable, efficient, and robust two-step process for the industrial production of this compound. By prioritizing safer reagents like NBS, implementing strict temperature control, and utilizing scalable work-up procedures, this synthesis can be safely and economically implemented at a pilot or commercial scale. Adherence to the outlined analytical controls and safety protocols is essential for ensuring the consistent production of a high-purity final product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
The Strategic Synthesis and Application of 3-Bromo-4-isobutoxybenzonitrile: A Guide for Medicinal Chemists
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the patented synthesis and strategic applications of 3-Bromo-4-isobutoxybenzonitrile. This versatile intermediate has garnered significant attention in medicinal chemistry, most notably as a crucial building block in the synthesis of Febuxostat, a potent xanthine oxidase inhibitor for the treatment of hyperuricemia and gout. We will explore the nuanced chemistry behind its synthesis, provide detailed, field-tested protocols, and discuss its patented applications, offering a comprehensive resource for its effective utilization in drug discovery and development.
I. Introduction: A Molecule of Strategic Importance
This compound is a substituted benzonitrile derivative whose value lies in the strategic placement of its functional groups. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The nitrile group can be readily transformed into other functionalities or can itself participate in the formation of heterocyclic ring systems. The isobutoxy group enhances lipophilicity, a key parameter in modulating the pharmacokinetic profile of a drug candidate. This unique combination of features makes this compound a highly sought-after intermediate in the construction of complex bioactive molecules. Its primary and most well-documented application is as a key intermediate in the synthesis of Febuxostat.[1][2]
II. Patented Synthesis of this compound
The most efficient and widely adopted synthetic route to this compound starts from the readily available 4-cyanophenol (also known as 4-hydroxybenzonitrile). The synthesis is a two-step process involving a regioselective bromination followed by an etherification reaction. This pathway is detailed in patents related to the synthesis of Febuxostat, highlighting the novelty and importance of this specific intermediate.
A. Synthetic Workflow Overview
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic workflow for this compound.
B. Detailed Synthesis Protocols
The following protocols are adapted from the procedures described in European Patent EP 2 266 966 A1, a key patent covering the synthesis of Febuxostat and its intermediates.[1]
Part 1: Synthesis of 3-Bromo-4-hydroxybenzonitrile (Intermediate I)
Principle: This step involves the regioselective electrophilic bromination of 4-cyanophenol. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromonium ion from NBS) to the ortho position. The use of trifluoromethanesulfonic acid (CF3SO3H) facilitates the reaction.
Materials:
-
4-Cyanophenol
-
Acetonitrile
-
Trifluoromethanesulfonic acid (CF3SO3H)
-
N-Bromosuccinimide (NBS)
-
Methyl tert-butyl ether (MTBE)
-
Aqueous solution of Sodium Carbonate (Na2CO3)
-
Sodium Sulfate (Na2SO4)
Protocol:
-
Under a nitrogen atmosphere, dissolve 4-Cyanophenol (1 equivalent) in acetonitrile.
-
Cool the mixture to -15°C.
-
Slowly add trifluoromethanesulfonic acid (1 equivalent).
-
Maintain the temperature below -10°C and add N-Bromosuccinimide (1.1 equivalents) in portions.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with an aqueous solution of Na2CO3 and extract with MTBE (3 times).
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield 3-Bromo-4-hydroxybenzonitrile as a white solid.
Part 2: Synthesis of this compound (Final Product)
Principle: This step is a Williamson ether synthesis, where the phenoxide ion of 3-Bromo-4-hydroxybenzonitrile, generated in situ by the base (K2CO3), acts as a nucleophile and displaces the bromide from isobutyl bromide. Potassium iodide (KI) is used as a catalyst to facilitate the reaction through the Finkelstein reaction.
Materials:
-
3-Bromo-4-hydroxybenzonitrile (Intermediate I)
-
Dimethylacetamide (DMA)
-
Potassium Carbonate (K2CO3)
-
Isobutyl bromide
-
Potassium Iodide (KI)
Protocol:
-
Under a nitrogen atmosphere, dissolve 3-Bromo-4-hydroxybenzonitrile (1 equivalent) in DMA.
-
Add Potassium Carbonate (1.5 equivalents), followed by isobutyl bromide (1.3 equivalents) and Potassium Iodide (0.1 equivalents).
-
Heat the mixture to 80°C and stir for 5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with MTBE (3 times).
-
Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to afford pure this compound.
C. Quantitative Data Summary
| Step | Reactant | Product | Reagents | Solvent | Yield | Reference |
| 1 | 4-Cyanophenol | 3-Bromo-4-hydroxybenzonitrile | NBS, CF3SO3H | Acetonitrile | 93% | EP 2 266 966 A1[1] |
| 2 | 3-Bromo-4-hydroxybenzonitrile | This compound | Isobutyl bromide, K2CO3, KI | DMA | 92% | EP 2 266 966 A1[1] |
III. Patented Application: Key Intermediate for Febuxostat
The primary patented application of this compound is its role as a pivotal intermediate in the synthesis of Febuxostat.[1][2] The subsequent synthetic steps involve the conversion of the nitrile group to a thioamide, followed by a Hantzsch-type thiazole synthesis.
A. Transformation to Thioamide
The nitrile functionality of this compound is converted to a thioamide, 3-bromo-4-isobutoxybenzothioamide, which is the direct precursor for the thiazole ring formation.
Protocol for Thioamide Formation:
-
To a suspension of sodium hydrosulfide (NaSH) and magnesium chloride (MgCl2) in DMF, add this compound.
-
Stir the mixture at room temperature for 18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water.
-
The precipitated solid is collected, washed with water, and then stirred in 1N HCl.
-
The resulting solid, 3-bromo-4-isobutoxybenzothioamide, is filtered and dried.[1]
B. Thiazole Ring Formation and Final Steps to Febuxostat
The thioamide intermediate undergoes cyclocondensation with ethyl 2-chloroacetoacetate to form the thiazole ring. The final steps involve hydrolysis of the ester to the carboxylic acid, which is Febuxostat. This entire synthetic sequence is a cornerstone of several patents protecting the commercial production of Febuxostat.
Caption: Transformation of this compound to Febuxostat.
IV. Conclusion and Future Perspectives
This compound stands as a testament to the importance of strategically functionalized intermediates in modern drug discovery. The patented synthetic route is robust and high-yielding, making it amenable to large-scale production. While its application in the synthesis of Febuxostat is well-established, the versatile reactivity of this molecule opens avenues for its use in the synthesis of other novel chemical entities. The presence of the bromo, cyano, and isobutoxy groups provides a rich chemical playground for medicinal chemists to explore in the design and synthesis of new therapeutic agents. Researchers are encouraged to leverage the protocols and insights provided in this guide to accelerate their drug discovery programs.
V. References
-
A process for the preparation of febuxostat - European Patent Office - EP 2 266 966 A1 - EPO. (2010-12-29). Retrieved from --INVALID-LINK--
-
Preparation of febuxostat - Justia Patents. (2015-03-03). Retrieved from --INVALID-LINK--
References
Troubleshooting & Optimization
common side products in the synthesis of 3-Bromo-4-isobutoxybenzonitrile
Welcome to the technical support center for the synthesis of 3-Bromo-4-isobutoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As an important intermediate in the synthesis of various biologically active compounds, including the gout therapeutic Febuxostat, achieving high purity and yield is critical.[1] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to ensure your synthesis is a self-validating and successful process.
Understanding the Primary Synthetic Pathway
The most common and efficient route to this compound is a two-step process starting from the commercially available 4-hydroxybenzonitrile.[2][3] The synthesis involves:
-
Electrophilic Bromination: The aromatic ring of 4-hydroxybenzonitrile is brominated, selectively at the 3-position, which is ortho to the strongly activating hydroxyl group.
-
Williamson Ether Synthesis: The resulting 3-Bromo-4-hydroxybenzonitrile is then O-alkylated using an isobutyl halide under basic conditions to form the final ether product.
References
Technical Support Center: Purification of Crude 3-Bromo-4-isobutoxybenzonitrile by Recrystallization
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 3-Bromo-4-isobutoxybenzonitrile via recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical purification step.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful technique for purifying this compound, leveraging its differential solubility in a given solvent at varying temperatures. However, achieving high purity and yield requires careful optimization of the recrystallization protocol. This guide provides practical, experience-driven advice to overcome common hurdles in the purification of this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
A1: The nature of impurities largely depends on the synthetic route. A common synthesis involves the bromination of 4-isobutoxybenzonitrile. Potential impurities may include:
-
Unreacted starting materials: 4-isobutoxybenzonitrile.
-
Over-brominated or isomeric byproducts.
-
Reagents from the synthesis: Such as residual bromine or catalysts.
-
Side-reaction products: Depending on the specific reaction conditions.
-
Starting material for the precursor: 3-bromo-4-hydroxybenzonitrile, if the isobutoxy group is introduced in a later step.[1][2][3][4][5]
Q2: What are the key physical properties of this compound relevant to its recrystallization?
A2: Understanding the physical properties is crucial for designing an effective recrystallization procedure.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrNO | [6] |
| Molecular Weight | 254.12 g/mol | [7] |
| Appearance | Colorless to light yellow crystals or solid | [6] |
| Melting Point | 76-80 °C | [6] |
| Solubility | Soluble in ethanol, ether, chloroform, and other organic solvents. Low solubility in water. | [6][7] |
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[8][9][10][11] A research paper on the synthesis of a related compound reported the use of anhydrous methanol for recrystallization.[1][2]
Here is a general guide to selecting a suitable solvent:
-
"Like dissolves like": Since this compound is a moderately polar molecule, polar protic or aprotic solvents are good starting points.
-
Trial and error on a small scale: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Consider mixed solvent systems: If a single solvent does not provide the desired solubility profile, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[12]
Potential Solvents for Consideration:
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Methanol | 64.7 | Polar Protic | Reported to be an effective solvent.[1][2] |
| Ethanol | 78.4 | Polar Protic | Similar to methanol, may offer a good solubility profile. |
| Isopropanol | 82.6 | Polar Protic | Another alcohol that could be a suitable choice. |
| Acetonitrile | 81.6 | Polar Aprotic | A polar aprotic solvent that may provide a different selectivity for impurities. |
| Ethyl Acetate/Hexane | 77.1 / 68 | Mixed | A common mixed solvent system for moderately polar compounds. |
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
Symptom: Upon cooling, a liquid layer (oil) separates from the solution instead of solid crystals.
Causality: This occurs when the solute is supersaturated at a temperature above its melting point in the solvent. It can also be caused by the presence of impurities that depress the melting point.[13]
Solutions:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[14]
-
Slow down the cooling rate: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[14]
-
Try a different solvent: The current solvent may be too good at dissolving the compound. A solvent with a lower boiling point or one in which the compound is slightly less soluble at elevated temperatures might be a better choice.
-
Use a mixed solvent system: Dissolve the compound in a minimum amount of a "good" hot solvent, and then slowly add a "poor" hot solvent until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.
Problem 2: No crystals form upon cooling.
Symptom: The solution remains clear even after prolonged cooling, including in an ice bath.
Causality: The solution is not supersaturated, likely due to using too much solvent.[13]
Solutions:
-
Induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[13]
-
Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to initiate crystallization.[13]
-
-
Reduce the solvent volume: If induction methods fail, gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly.[14]
-
Cool to a lower temperature: If an ice bath is not sufficient, try a dry ice/acetone bath for a short period.
Problem 3: The recrystallization yield is very low.
Symptom: Only a small amount of purified product is recovered.
Causality:
-
Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.[14][15]
-
Premature crystallization during hot filtration: If hot filtration is performed to remove insoluble impurities, the product may crystallize in the filter funnel.[12]
-
Washing with too much cold solvent: Excessive washing of the collected crystals can redissolve some of the product.[15]
Solutions:
-
Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product.[15]
-
Prevent premature crystallization: During hot filtration, use a pre-heated filter funnel and flask. It can also be helpful to add a small excess of solvent before filtration and then evaporate it after.[12]
-
Use ice-cold solvent for washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[15]
-
Recover a second crop of crystals: The mother liquor can be concentrated by evaporation to obtain a second, though likely less pure, crop of crystals.[16]
Problem 4: The purified product is still impure.
Symptom: The melting point of the recrystallized product is broad or lower than the literature value (76-80 °C), or analytical data (e.g., NMR, HPLC) indicates the presence of impurities.
Causality:
-
Rapid crystal growth: Cooling the solution too quickly can trap impurities within the crystal lattice.[16]
-
Inappropriate solvent choice: The chosen solvent may not effectively differentiate between the desired compound and certain impurities.
-
Co-crystallization of impurities: Some impurities may have very similar solubility properties to the product.
Solutions:
-
Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath.[16]
-
Experiment with different solvents: A different solvent may have a better solubility profile for separating the specific impurities present.
-
Perform a second recrystallization: If the product is still not pure, a second recrystallization can be beneficial.
-
Consider alternative purification methods: If recrystallization fails to remove certain impurities, other techniques like column chromatography may be necessary.[16]
Experimental Workflow & Troubleshooting Diagrams
Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem-casts.com [chem-casts.com]
- 5. 3-溴-4-羟基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. 3-Bromo-4-Isobutoxy-Benzonitrile Supplier & Manufacturer in China | High Purity CAS 851750-95-3 | Applications, Safety Data, Price & Bulk Supply [nj-finechem.com]
- 8. mt.com [mt.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. Recrystallization [sites.pitt.edu]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 4-Isobutoxybenzonitrile
Welcome to the Technical Support Center for the synthesis of brominated organic compounds. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working on the electrophilic aromatic substitution of 4-isobutoxybenzonitrile. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure both scientific integrity and practical success.
Introduction: The Synthetic Challenge
The bromination of 4-isobutoxybenzonitrile presents a classic challenge in regioselectivity. The benzene ring is substituted with two groups of opposing electronic nature: the strongly activating, ortho-, para-directing isobutoxy group (-OCH₂CH(CH₃)₂) and the deactivating, meta-directing cyano group (-CN). Understanding the interplay of these directing effects is paramount to achieving the desired product, 3-bromo-4-isobutoxybenzonitrile, in high yield and purity.
This guide will focus on strategies to favor bromination at the position ortho to the powerfully activating isobutoxy group, while minimizing common side reactions and overcoming potential obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 4-isobutoxybenzonitrile?
A1: The major product is expected to be This compound . The isobutoxy group is a strong activating group and an ortho-, para-director. Since the para position is blocked by the cyano group, electrophilic attack is directed to the positions ortho to the isobutoxy group. The cyano group, being a deactivating and meta-director, will direct to the same positions. Therefore, the directing effects of both groups are synergistic, strongly favoring bromination at the 3-position.
Q2: Which brominating agent is most suitable for this reaction?
A2: N-Bromosuccinimide (NBS) is often the reagent of choice for the selective bromination of activated aromatic rings.[1] It is a solid, easier to handle than liquid bromine, and can provide higher selectivity, especially when used under carefully controlled conditions. Molecular bromine (Br₂) can also be used, but it is more reactive and may lead to over-bromination.
Q3: Why is my reaction yielding multiple products or a low yield of the desired product?
A3: Low yield or the formation of multiple products can stem from several factors, including:
-
Over-bromination: The product, this compound, is still an activated aromatic ring and can undergo a second bromination.
-
Incorrect reaction conditions: Temperature, solvent, and reaction time can significantly impact the selectivity and yield.
-
Side reactions: Although less likely in this specific substrate, side-chain bromination can occur with other substrates if benzylic hydrogens are present.[2]
-
Impure starting materials: Impurities in the 4-isobutoxybenzonitrile can lead to undesired side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the bromination of 4-isobutoxybenzonitrile.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reaction | - Increase reaction time and continue to monitor by TLC. - If the reaction has stalled, a slight increase in temperature might be necessary. | The reaction may be kinetically slow under the initial conditions. |
| Decomposition of Product | - Avoid excessive heating and prolonged reaction times. - Ensure efficient work-up to isolate the product once the reaction is complete. | The product may be sensitive to the reaction conditions, especially if strong acids are present. |
| Loss during Work-up | - Ensure proper pH adjustment during aqueous washes. - Use an adequate volume of solvent for extractions to ensure complete transfer of the product. | Improper work-up can lead to significant loss of the desired compound. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity/Over-bromination)
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Over-bromination | - Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.05 equivalents of NBS). - Add the brominating agent portion-wise or as a solution over a period of time. - Perform the reaction at a lower temperature (e.g., 0 °C) to increase selectivity.[4] | The mono-brominated product is still activated and can react further. Controlling the concentration of the electrophile and lowering the temperature can favor mono-substitution.[4] |
| Formation of other isomers | - While unlikely to be major, other isomers could form under harsh conditions. - Use a milder brominating agent like NBS instead of Br₂. - Avoid strong Lewis acid catalysts if possible, or use them in catalytic amounts. | Harsher conditions can decrease the selectivity of the reaction. |
| Use of a polar solvent | - Employ non-polar solvents such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). | Polar solvents can sometimes favor side reactions. Non-polar solvents are often preferred for radical reactions involving NBS, although for electrophilic aromatic substitution, the choice is more nuanced.[5] |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor the mono-bromination of 4-isobutoxybenzonitrile with high regioselectivity.
Materials:
-
4-isobutoxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-isobutoxybenzonitrile (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in anhydrous dichloromethane.
-
Add the NBS solution dropwise to the stirred solution of 4-isobutoxybenzonitrile over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
| Parameter | Condition A (NBS) | Condition B (Br₂) |
| Brominating Agent | N-Bromosuccinimide | Molecular Bromine |
| Solvent | Dichloromethane | Acetic Acid |
| Temperature | 0 °C to room temp. | Room temperature |
| Typical Yield | 85-95% | 70-85% |
| Selectivity | High (predominantly 3-bromo isomer) | Moderate to high (risk of over-bromination) |
Visualization of Key Concepts
Directing Effects in the Bromination of 4-Isobutoxybenzonitrile
Caption: Directing effects on the bromination of 4-isobutoxybenzonitrile.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low reaction yields.
References
Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-isobutoxybenzonitrile
Welcome to the technical support center for the synthesis of 3-Bromo-4-isobutoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical intermediate, notably used in the synthesis of Febuxostat.[1][2] We will move beyond simple procedural outlines to address the nuanced challenges of this two-step synthesis, providing actionable troubleshooting advice and explaining the chemical principles behind each recommendation.
Section 1: Synthesis Overview and Strategic Workflow
The most prevalent and generally successful route to this compound involves a two-step sequence starting from 4-hydroxybenzonitrile. This strategy prioritizes the regioselective bromination of the electron-rich phenol ring, followed by a Williamson ether synthesis to introduce the isobutoxy group.[1][3]
Caption: General two-step synthetic workflow.
This route is often preferred because the hydroxyl group is a strong ortho-, para-director, ensuring that bromination occurs selectively at the position ortho to the hydroxyl group (and meta to the deactivating nitrile group). Performing the etherification first would yield 4-isobutoxybenzonitrile, which is also ortho-, para-directing, but could lead to a different selectivity profile and potential side reactions on the isobutyl group under harsh bromination conditions.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the synthesis in a practical Q&A format.
Part A: Step 1 - Electrophilic Bromination of 4-Hydroxybenzonitrile
Question 1: My bromination reaction has stalled, or the yield of 3-bromo-4-hydroxybenzonitrile is very low. What are the primary causes?
Answer: Low conversion in this electrophilic aromatic substitution can stem from several factors:
-
Insufficient Electrophilicity: Molecular bromine (Br₂) itself may not be a sufficiently powerful electrophile to react efficiently with the moderately activated ring. The reaction often requires a Lewis acid catalyst or specific solvent conditions to polarize the Br-Br bond, making one bromine atom more electrophilic.[4] A procedure using iodine as a catalyst in a DMF/CH₂Cl₂ solvent system has proven effective.[1][3]
-
Temperature Control: While heating can increase reaction rates, it can also lead to decomposition and side reactions. This specific bromination is often performed at low temperatures (-5°C to 10°C) to maintain selectivity and stability.[1][3]
-
Reagent Quality: Ensure your brominating agent (e.g., Br₂) has not degraded. Likewise, anhydrous solvents are critical, as water can interfere with catalysts and reaction intermediates.
-
Reaction Time: Electrophilic aromatic substitutions, especially when controlled at low temperatures for selectivity, can be slow. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) before quenching.[1][3] A reported successful reaction time is around 10 hours.[1]
Question 2: I'm observing significant amounts of a di-brominated byproduct. How can I improve the mono-bromination selectivity?
Answer: The formation of 3,5-dibromo-4-hydroxybenzonitrile is a classic case of over-bromination, as the first bromine atom does not significantly deactivate the ring to a second substitution.
-
Control Stoichiometry: The most critical factor is the precise control over the molar equivalents of your brominating agent. Use a slight excess, but avoid a large excess. A reported protocol uses about 2.8 equivalents of bromine for one equivalent of 4-hydroxybenzonitrile, but this is in a specific system with other reagents.[1] Careful, drop-wise addition of the bromine allows it to react as it is introduced, preventing a localized high concentration that favors di-substitution.
-
Lower Temperature: Running the reaction at colder temperatures (e.g., 0°C or below) decreases the overall reaction rate, which often enhances selectivity by favoring the more kinetically accessible mono-bromination pathway.
-
Choice of Brominating Agent: For substrates prone to over-bromination, a less reactive brominating agent like N-Bromosuccinimide (NBS) can provide better control than liquid bromine.[5][6] The reaction would then typically be run in a solvent like DMF or CCl₄.
Part B: Step 2 - Williamson Ether Synthesis
Question 3: My etherification yield is poor, and I'm recovering unreacted 3-bromo-4-hydroxybenzonitrile. What's wrong?
Answer: This indicates incomplete reaction, which is a frequent challenge in Williamson ether syntheses. The root cause is usually related to the nucleophile generation or the Sₙ2 reaction conditions.
-
Incomplete Deprotonation: The reaction requires the formation of a phenoxide ion, which is the active nucleophile.[7][8] If your base is not strong enough or is used in insufficient quantity, a significant portion of the starting material will remain as the less reactive phenol. Anhydrous potassium carbonate (K₂CO₃) is a common and effective base, but it must be finely powdered and anhydrous, and used in excess (e.g., ~4 equivalents).[1]
-
Solvent Choice: The choice of solvent is critical for an Sₙ2 reaction. Polar aprotic solvents like acetone, DMF, or acetonitrile are ideal because they solvate the cation (K⁺) but leave the phenoxide nucleophile "bare" and highly reactive.[8][9] Protic solvents like ethanol or water will solvate the nucleophile, drastically reducing its reactivity and slowing the reaction.[10]
-
Insufficient Temperature or Time: This reaction typically requires heating to proceed at a reasonable rate. Refluxing in acetone for around 8 hours is a reported condition.[1] Again, monitoring by TLC is essential to determine when the reaction has reached completion.
Question 4: My main byproduct is an alkene (isobutylene). How can I minimize this side reaction?
Answer: You are observing the competing E2 (elimination) reaction. The phenoxide is not only a good nucleophile but also a reasonably strong base. When it attacks a hydrogen on the beta-carbon of the isobutyl bromide instead of the alpha-carbon, it causes elimination.
-
Alkyl Halide Structure: The Williamson ether synthesis works best with primary alkyl halides like isobutyl bromide.[7][10] However, even primary halides with beta-branching (like isobutyl bromide) are more prone to E2 elimination than straight-chain halides. Tertiary halides are completely unsuitable and give almost exclusively elimination products.[7][11]
-
Temperature: Higher temperatures favor elimination over substitution.[10] While heating is necessary, excessive temperatures will increase the amount of the alkene byproduct. Use the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe. Refluxing acetone (~56°C) is a good starting point.
-
Base Strength: While a strong base is needed, an excessively strong base can increase the rate of elimination. K₂CO₃ is a good compromise of strength and handling.
Caption: Competing Sₙ2 (Substitution) and E2 (Elimination) pathways.
Question 5: What is the role of additives like Potassium Iodide (KI) and PEG-400 in the etherification step?
Answer: These are catalytic additives used to accelerate the Sₙ2 reaction.
-
Potassium Iodide (KI): This is a classic example of the Finkelstein reaction. The iodide ion (I⁻) is a superior nucleophile compared to bromide. It displaces the bromide on the isobutyl bromide to form a small amount of isobutyl iodide in situ. The C-I bond is weaker and iodide is a better leaving group than bromide, making the subsequent Sₙ2 attack by the phenoxide much faster. Only a catalytic amount of KI is needed.
-
PEG-400 (Polyethylene Glycol): This acts as a phase-transfer catalyst. It can complex with the potassium ion (K⁺), effectively pulling it into the organic phase. This increases the solubility of the ionic phenoxide salt in the less polar solvent (acetone) and further enhances the nucleophilicity of the "naked" phenoxide anion, accelerating the reaction.[1]
Section 3: Optimized Experimental Protocols
The following protocols are based on established literature procedures and incorporate best practices for maximizing yield and purity.[1][3]
Protocol 1: Synthesis of 3-bromo-4-hydroxybenzonitrile
-
Setup: In a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (N₂ or Argon), combine 4-hydroxybenzonitrile (1.0 eq), dichloromethane, and N,N-dimethylformamide (DMF). Add a catalytic amount of iodine (e.g., 0.05 eq).
-
Cooling: Cool the mixture to between -5°C and 10°C using an ice-salt or ice-acetone bath.
-
Bromine Addition: Add bromine (e.g., ~2.8 eq) drop-wise via the dropping funnel while stirring vigorously. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at this temperature for 10 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a cold aqueous solution of sodium bisulfite (e.g., 16%) to quench the excess bromine. Stir for 30 minutes.
-
Isolation: Filter the resulting precipitate. Wash the filter cake thoroughly with water and then with cold dichloromethane to remove impurities.
-
Drying: Dry the white solid product under vacuum to yield 3-bromo-4-hydroxybenzonitrile. An expected yield is ~88%.[1]
Protocol 2: Synthesis of this compound
-
Setup: In a flask equipped with a reflux condenser and magnetic stirrer, add 3-bromo-4-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (approx. 4.0 eq), and acetone.
-
Initial Stirring: Stir the suspension at room temperature for 30 minutes to facilitate the initial deprotonation.
-
Addition of Reagents: Add catalytic amounts of potassium iodide (e.g., 0.1 eq) and PEG-400. Then, add 1-bromo-2-methylpropane (isobutyl bromide, approx. 1.75 eq).
-
Reaction: Heat the mixture to reflux (approx. 56°C in acetone) and maintain for 8 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling, filter the mixture to remove the inorganic salts (K₂CO₃, KBr, KI). Wash the salts with a small amount of fresh acetone.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. Add the resulting residue to a large volume of cold water while stirring vigorously to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and dry under vacuum. The product can be further purified by recrystallization (e.g., from methanol or ethanol/water) to yield this compound as a light yellow or off-white solid. An expected yield is ~89%.[1]
Section 4: Key Parameter Optimization Summary
Optimizing yield requires a systematic approach to key variables. The following tables summarize the impact of different choices in the critical Williamson ether synthesis step.
Table 1: Influence of Base and Solvent on Etherification Efficiency
| Base | Solvent | Relative Rate | Potential Issues |
| K₂CO₃ | Acetone, DMF | Excellent | Optimal choice for balancing reactivity and safety.[1] |
| NaH | THF, DMF | Very Fast | Highly effective, but requires strict anhydrous conditions and careful handling (flammable H₂ gas evolved). |
| KOH/NaOH | DMSO, DMF | Good | Effective, but the presence of water from aqueous solutions can hinder the reaction.[12] |
| K₂CO₃ | Ethanol | Slow | Protic solvent solvates and deactivates the phenoxide nucleophile.[10] |
Table 2: Troubleshooting Low Yields in Williamson Ether Synthesis
| Symptom | Probable Cause | Recommended Action |
| Mostly starting material remains | Incomplete deprotonation or insufficient reaction time/temp. | Use anhydrous, finely ground K₂CO₃. Ensure 8h reflux. Monitor by TLC.[1][10] |
| Significant alkene byproduct | E2 elimination is dominant. | Maintain reflux at the lowest possible temperature (e.g., use acetone instead of DMF). Do not use excessively strong bases.[10][11] |
| Reaction stalls halfway | Poor nucleophile availability. | Add catalytic KI and a phase-transfer catalyst like PEG-400 or a crown ether.[1] |
Section 5: Mechanistic Insights
Understanding the underlying mechanisms is key to rational troubleshooting.
Caption: Mechanism of electrophilic aromatic bromination.
The reaction proceeds via a resonance-stabilized carbocation intermediate (sigma complex). The stability of this intermediate and the directing effects of the -OH and -CN groups determine the regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. tailoredread.com [tailoredread.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Etherification of 3-Bromo-4-hydroxybenzonitrile
<
Welcome to the technical support center for the etherification of 3-bromo-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic procedures.
Introduction
The etherification of 3-bromo-4-hydroxybenzonitrile is a crucial transformation in medicinal chemistry and materials science. It typically proceeds via a Williamson ether synthesis, an SN2 reaction where the phenoxide ion of 3-bromo-4-hydroxybenzonitrile acts as a nucleophile, attacking an alkyl halide to form the desired ether.[1][2] While conceptually straightforward, the presence of multiple functional groups on the aromatic ring introduces complexities that can lead to suboptimal results. This guide will address these challenges systematically.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction has a low yield, and I'm recovering a significant amount of starting material (3-bromo-4-hydroxybenzonitrile). What are the likely causes and how can I fix this?
This is one of the most common issues and often points to incomplete deprotonation of the phenolic hydroxyl group or suboptimal reaction conditions.
Causality and Solutions:
-
Insufficient Base Strength: The acidity of the phenolic proton in 3-bromo-4-hydroxybenzonitrile is influenced by the electron-withdrawing nitrile group and the bromine atom. While more acidic than a simple phenol, complete deprotonation is essential for the reaction to proceed. If you are using a weak base like sodium bicarbonate (NaHCO₃), it may not be strong enough to generate the phenoxide in sufficient concentration.[3][4]
-
Reaction Time and Temperature: The Williamson ether synthesis is temperature-dependent.[1] Insufficient heating or reaction time can lead to an incomplete reaction.
-
Solution: Typical conditions range from 50-100°C for 1-8 hours.[1] If you are running the reaction at the lower end of this range, consider increasing the temperature or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.
-
-
Solvent Choice: Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the SN2 reaction.[1]
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion in the etherification of 3-bromo-4-hydroxybenzonitrile.
Q2: My reaction is complete, but the yield of the desired ether is still low, and I have significant side products. What are the potential side reactions and how can I suppress them?
The formation of side products is a common challenge, often arising from the reactivity of the starting materials and intermediates under the reaction conditions.
Causality and Solutions:
-
Elimination of the Alkyl Halide: This is a competing reaction with the desired SN2 substitution, particularly with secondary and tertiary alkyl halides.[1][5] The phenoxide can act as a base, promoting an E2 elimination to form an alkene.
-
Solution: Whenever possible, use a primary alkyl halide. If a secondary halide is unavoidable, use a less sterically hindered base and milder reaction conditions (lower temperature).
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1][6] While O-alkylation is generally favored, C-alkylation can occur, leading to undesired isomers.
-
Hydrolysis of the Nitrile Group: Under strongly basic or acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.
-
Solution: Use the mildest base and conditions that are effective for the etherification. Avoid prolonged reaction times at high temperatures. Work-up conditions should also be carefully controlled to avoid harsh pH extremes.
-
| Side Reaction | Contributing Factors | Mitigation Strategy |
| Elimination (E2) | Secondary/tertiary alkyl halides, strong bases, high temperatures. | Use primary alkyl halides; employ milder bases and lower temperatures. |
| C-Alkylation | Ambident nature of the phenoxide nucleophile. | Use polar aprotic solvents (DMF, DMSO); carefully select the base. |
| Nitrile Hydrolysis | Strong basic or acidic conditions, prolonged heating. | Use the mildest effective base and conditions; control work-up pH. |
Q3: I am having difficulty purifying my product. What are some common impurities and effective purification strategies?
Effective purification is critical for obtaining a high-quality final product. Understanding potential impurities will guide the choice of purification method.
Common Impurities and Purification Protocols:
-
Unreacted 3-bromo-4-hydroxybenzonitrile: Due to its acidic nature, this can often be removed with a basic wash during work-up.
-
Unreacted Alkyl Halide: This is typically non-polar and can be separated from the more polar product by column chromatography.
-
C-Alkylated Byproducts: These isomers may have similar polarities to the desired O-alkylated product, making separation challenging. Careful optimization of column chromatography conditions (e.g., using a shallow solvent gradient) may be necessary.
Standard Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture and quench with water. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Washes: Wash the organic layer sequentially with a dilute base (e.g., 1M NaOH) to remove unreacted phenol, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purification: The crude product can be purified by either recrystallization or silica gel column chromatography.[3] The choice will depend on the physical properties of the product and the nature of the impurities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the etherification of 3-bromo-4-hydroxybenzonitrile?
The reaction proceeds via the Williamson ether synthesis, which is a classic SN2 mechanism.[1][5]
Reaction Mechanism
Caption: The SN2 mechanism of the Williamson ether synthesis for 3-bromo-4-hydroxybenzonitrile.
First, a base is used to deprotonate the acidic phenolic hydroxyl group, forming a nucleophilic phenoxide ion.[5] This phenoxide then attacks the electrophilic carbon of the alkyl halide in a concerted backside attack, displacing the halide leaving group and forming the new carbon-oxygen bond of the ether.[1][5]
Q2: How do I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.
TLC Protocol:
-
Prepare the TLC Plate: Use a silica gel plate.
-
Spotting: Dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., ethyl acetate). On the baseline of the TLC plate, spot the starting material (3-bromo-4-hydroxybenzonitrile), the co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The ideal solvent system will give good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Q3: What analytical techniques can be used to confirm the structure of the final product?
A combination of spectroscopic methods is typically used to confirm the structure of the synthesized ether.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. The ¹H NMR spectrum will show the disappearance of the phenolic -OH proton and the appearance of new signals corresponding to the protons of the added alkyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the broad -OH stretch of the starting phenol and the appearance of C-O-C stretching vibrations characteristic of an ether.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Identification of Impurities in 3-Bromo-4-isobutoxybenzonitrile via HPLC
Welcome to the technical support center for the analysis of 3-Bromo-4-isobutoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities during HPLC analysis. Here, we combine established scientific principles with practical, field-proven insights to ensure the integrity and accuracy of your analytical work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and immediate concerns you may have during the HPLC analysis of this compound.
Q1: What are the most probable impurities I should expect to see in my this compound sample?
A1: Based on the common synthesis route starting from 4-hydroxybenzonitrile, you can anticipate several types of impurities[1][2]:
-
Starting Materials: Unreacted 4-hydroxybenzonitrile and 1-bromo-2-methylpropane.
-
Intermediates: The brominated intermediate, 3-bromo-4-hydroxybenzonitrile, may be present if the subsequent etherification step is incomplete.
-
By-products:
-
Isomeric Impurities: Bromination of 4-hydroxybenzonitrile could potentially lead to the formation of other brominated isomers, though the directing effects of the hydroxyl and nitrile groups favor the desired product.
-
Over-brominated species: Although less likely under controlled conditions, dibrominated species could form.
-
Hydrolysis Products: The nitrile group could be susceptible to hydrolysis, forming the corresponding carboxylic acid or amide, especially under non-neutral pH conditions during workup or storage.
-
Q2: My chromatogram shows a new, unexpected peak. What is the first step I should take?
A2: The sudden appearance of an unknown peak requires a systematic investigation to rule out artifacts before proceeding to identification[3][4]. First, confirm the peak is real and not an artifact by:
-
Blank Injection: Injecting the mobile phase alone to see if the peak originates from the system or solvents[4][5].
-
Placebo Injection: If analyzing a formulated product, inject the vehicle/excipients without the active pharmaceutical ingredient (API) to check for interferences.
-
Re-injection: Inject the same sample vial again to check for reproducibility. If the peak is not reproducible, it might be an injection artifact.
-
Sample Preparation: Prepare a fresh sample from the original stock to rule out contamination or degradation during sample preparation[3].
Q3: My retention times are shifting from one injection to the next. What could be the cause?
A3: Retention time drift is a common HPLC issue and can often be attributed to a few key factors[6][7]:
-
Mobile Phase Composition: Inaccurate preparation or evaporation of the more volatile solvent component can alter the mobile phase strength. Always prepare fresh mobile phase and keep solvent bottles capped.
-
Column Equilibration: Insufficient equilibration time between gradient runs or after a change in mobile phase is a frequent cause. Ensure the column is fully equilibrated before injecting your sample.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. A column oven is highly recommended for stable and reproducible results.
-
Pump Performance: Inconsistent flow rates due to worn pump seals or check valve issues can lead to shifting retention times.
Q4: I'm observing peak tailing for my main compound and impurities. How can I improve the peak shape?
A4: Peak tailing can compromise resolution and integration accuracy. Common causes include[7][8]:
-
Column Overload: Injecting too much sample can lead to tailing peaks. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: Unwanted interactions between basic analytes and acidic silanol groups on the silica-based column packing can cause tailing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a base-deactivated column can mitigate this.
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can lead to poor peak shape. Replace the guard column or try back-flushing the analytical column.
Section 2: In-Depth Troubleshooting Guide
This section provides a more detailed, systematic approach to resolving complex issues encountered during the analysis.
Issue 1: Poor Resolution Between the Main Peak and an Impurity
Symptoms:
-
Peaks are not baseline-separated.
-
Difficulty in accurately quantifying the impurity peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Mobile Phase Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase. A lower organic content will generally increase retention and may improve the separation of early-eluting peaks.
-
Gradient Profile: If using a gradient, decrease the slope (i.e., make the gradient longer and more shallow) in the region where the critical pair elutes. This provides more time for the separation to occur.
-
Column Chemistry: If modifying the mobile phase is insufficient, consider a column with a different selectivity. For aromatic compounds like benzonitriles, a Phenyl-Hexyl phase can offer alternative pi-pi interactions compared to a standard C18, potentially resolving co-eluting peaks.
Issue 2: Identification of an Unknown Peak
Symptoms:
-
A reproducible peak is observed in the chromatogram that does not correspond to the main compound or any known impurities.
Regulatory Context: According to ICH Q3A(R2) guidelines, impurities present at a level above the identification threshold (typically 0.1% for a maximum daily dose of ≤ 2g) must be structurally characterized.[9][10][11]
Impurity Identification Workflow:
Caption: Workflow for the identification of an unknown impurity.
Detailed Steps:
-
LC-MS Analysis: The first step in identification is to determine the molecular weight of the unknown impurity.[12][13][14] This often requires developing an MS-compatible HPLC method, for example, by replacing non-volatile buffers like phosphate with volatile alternatives such as formic acid or ammonium formate.[15]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the impurity.[13][15] This is a critical piece of information for proposing potential structures.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion in the mass spectrometer, you can obtain structural information. The fragmentation pattern can be compared to that of the parent compound to identify where the modification has occurred.
-
Isolation and NMR Spectroscopy: If the structure cannot be definitively determined by MS alone, the impurity may need to be isolated using preparative HPLC.[3] Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H, 13C, COSY, HMBC) can provide detailed information about the connectivity of atoms, leading to an unambiguous structure elucidation.[16][17][18][19][20]
Section 3: Protocols and Data
Protocol 1: Forced Degradation Study
A forced degradation study is essential to develop a stability-indicating analytical method and to identify potential degradation products.[21][22][23][24]
Objective: To generate potential degradation products of this compound under various stress conditions.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, by HPLC.
Protocol 2: HPLC Method for Related Substances
This is a starting point for a method; optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50) |
Rationale for Choices:
-
C18 Column: Provides good hydrophobic retention for the benzonitrile derivative.
-
Formic Acid: An MS-compatible mobile phase modifier that helps to achieve good peak shape for acidic and neutral compounds.
-
Gradient Elution: Necessary to elute a range of impurities with varying polarities in a reasonable timeframe.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sgs.com [sgs.com]
- 4. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 5. youtube.com [youtube.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. hpst.cz [hpst.cz]
- 16. omicsonline.org [omicsonline.org]
- 17. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. jchps.com [jchps.com]
- 20. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 21. biopharminternational.com [biopharminternational.com]
- 22. acdlabs.com [acdlabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Monitoring the Synthesis of 3-Bromo-4-isobutoxybenzonitrile by TLC
Welcome to the technical support center for monitoring the synthesis of 3-Bromo-4-isobutoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for using Thin-Layer Chromatography (TLC) to effectively track the progress of this Williamson ether synthesis.
The synthesis of this compound from 3-bromo-4-hydroxybenzonitrile and an isobutyl halide is a classic SN2 reaction where a polar phenolic starting material is converted into a less polar ether product.[1] This significant change in polarity makes TLC an ideal technique for monitoring the reaction's progression.[2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the TLC analysis of your reaction.
Q1: All my spots are streaking and elongated. How can I get clean, distinct spots?
A1: Streaking is a common issue in TLC and can obscure your results.[4][5] The primary causes and their solutions are:
-
Sample Overloading: You may have spotted too much of the reaction mixture on the plate.[4][6] This is the most frequent cause. Prepare a more dilute solution of your reaction mixture (e.g., 1% concentration) and re-spot.[4]
-
Highly Polar Compounds: The starting material, 3-bromo-4-hydroxybenzonitrile, is a phenol and is quite polar. Strongly acidic or basic compounds can interact excessively with the silica gel, causing streaking.[4] Try adding a small amount of acetic acid (e.g., 0.5-1%) to your mobile phase to suppress the ionization of the phenol, which can lead to sharper spots.
-
High-Boiling Point Solvents: If your reaction is run in a high-boiling solvent like DMF or DMSO, residual solvent in your spot can cause streaking.[7] After spotting the plate, place it under high vacuum for a few minutes to evaporate the solvent before developing the plate.[7]
Q2: I can't see any spots on my TLC plate after development. What went wrong?
A2: The absence of spots can be alarming, but it's often a simple issue to resolve.
-
Insufficient Concentration: Your sample may be too dilute.[5] Try concentrating your analytical sample or spot the plate multiple times in the same location, allowing the solvent to dry completely between each application.[4][5][6]
-
Improper Visualization: Both the reactant and product are aromatic and contain a nitrile group, making them highly likely to be UV-active.[8][9] Ensure you are using a short-wave (254 nm) UV lamp.[10] Commercially available TLC plates with a fluorescent indicator (often designated as F254) will appear green under UV light, and UV-active compounds will appear as dark spots.[8][10] If UV light fails, try exposing the plate to iodine vapor in a sealed chamber; aromatic compounds often form yellow-brown complexes with iodine.[9][10][11]
-
Sample Evaporation: If your compounds are unexpectedly volatile, they may have evaporated from the plate. This is less likely for the compounds in this specific synthesis but is a possibility to consider.[5]
-
Incorrect Solvent Level: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If the spotting line is submerged, your sample will dissolve into the solvent reservoir instead of migrating up the plate.[4][6]
Q3: My starting material and product spots are too close together (low separation). How can I improve the resolution?
A3: Poor separation means your mobile phase is not optimal for this specific transformation. The goal is to find a solvent system where the starting material has a low Rf value and the product has a higher Rf value.[12]
-
Adjusting Solvent Polarity:
-
If both spots are near the solvent front (high Rf), your mobile phase is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., switch from 30% ethyl acetate in hexanes to 20%).[5][12]
-
If both spots are near the baseline (low Rf), your mobile phase is not polar enough. Increase its polarity by adding more of the polar solvent (e.g., switch from 20% ethyl acetate in hexanes to 30%).[5][13]
-
-
Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, change the solvents entirely. For instance, if a mixture of ethyl acetate/hexanes is failing, consider trying dichloromethane/methanol or toluene/acetone. Different solvents interact with your compounds and the silica plate in unique ways, which can drastically alter the separation.
Q4: My starting material spot isn't getting smaller, and the product spot isn't appearing, even after the recommended reaction time. What does this indicate?
A4: If the TLC plate shows no change over time, it strongly suggests the reaction has not initiated or has stalled. The TLC lane for your reaction mixture will look identical to the lane for your starting material standard. Potential chemical reasons include:
-
Inactive Reagents: The base (e.g., potassium carbonate) may be old or hydrated, failing to deprotonate the starting phenol. The isobutyl halide could have degraded.
-
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. Ensure your reaction is being heated to the specified temperature (e.g., reflux).[1]
-
Catalyst Issues: If a phase-transfer catalyst (like PEG-400 or TBAB) is used, ensure it was added and is active.[1][14]
Frequently Asked Questions (FAQs)
Q1: What is the scientific principle behind using TLC to monitor this synthesis?
A1: TLC separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (an organic solvent system).[2] Silica gel is highly polar. The starting material, 3-bromo-4-hydroxybenzonitrile, has a polar hydroxyl (-OH) group that strongly adsorbs to the silica gel. This strong interaction means it will travel slowly up the plate, resulting in a low Retention Factor (Rf) value. The product, this compound, has this hydroxyl group replaced by a less polar isobutoxy ether group. This product interacts less strongly with the silica gel and is more soluble in the mobile phase, causing it to travel further up the plate and have a higher Rf value.[13] By observing the disappearance of the low-Rf spot and the appearance of the high-Rf spot, one can monitor the conversion of reactant to product.[12]
Q2: How do I choose an appropriate mobile phase (solvent system)?
A2: The selection of the mobile phase is critical and often requires some experimentation. A good starting point for separating compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Start with a 4:1 Hexanes:Ethyl Acetate mixture. This is a common starting point for many organic reactions.
-
Run a test TLC plate. Spot your starting material and (if available) your product.
-
Analyze and Adjust. A well-chosen system should give the product an Rf value between 0.3 and 0.7.[12] Adjust the solvent ratio as described in Troubleshooting Q3 to achieve optimal separation.
Q3: How should I prepare and spot my samples for TLC analysis?
A3:
-
Preparation: Take a very small aliquot of the reaction mixture (a drop on the end of a glass rod) and dissolve it in a volatile solvent like ethyl acetate or dichloromethane (approx. 0.5-1 mL). The concentration should be low, around 1%.[4] Prepare separate vials for your starting material standard and, if available, a product standard.
-
Spotting: Use a capillary tube to draw up the dilute solution. Gently and briefly touch the capillary tube to the silica side of the TLC plate on the marked origin line. The goal is to create a small, concentrated spot, ideally no more than 1-2 mm in diameter.[2]
-
Using a Co-spot: It is highly recommended to use a "co-spot" lane. In this lane, first spot the starting material, then, in the exact same location, spot the reaction mixture. This helps to unambiguously confirm the identity of the starting material spot in your reaction lane.[15][16]
Q4: What are the expected relative Rf values for the starting material and product?
A4: The absolute Rf values will depend entirely on the chosen mobile phase. However, the relative order will always be the same on a normal-phase (silica) plate:
-
Rf (this compound) > Rf (3-bromo-4-hydroxybenzonitrile)
The product (ether) is less polar and will always travel further up the plate than the starting material (phenol).
| Solvent System (Hexanes:Ethyl Acetate) | Est. Rf (Starting Material) | Est. Rf (Product) | Separation Quality |
| 9:1 | 0.05 | 0.25 | Poor (spots may be too low) |
| 4:1 | 0.15 | 0.50 | Good Starting Point |
| 2:1 | 0.35 | 0.75 | Good (may be too high) |
| 1:1 | 0.60 | 0.90 | Poor (spots too high) |
Note: These are estimated values for illustrative purposes. Actual Rf values must be determined experimentally.
Q5: How do I properly run and develop the TLC plate?
A5:
-
Prepare the Chamber: Pour a small amount of your chosen mobile phase into a developing chamber (a beaker with a watch glass cover works well), to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. This ensures the solvent front moves evenly. Let the chamber equilibrate for 5-10 minutes.
-
Develop the Plate: Using forceps, place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Monitor Elution: Allow the solvent to travel up the plate via capillary action.
-
Mark the Solvent Front: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.
-
Visualize: Allow the plate to dry completely, then visualize the spots using a UV lamp or another appropriate method.[10] Circle the spots with a pencil while they are visible.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for monitoring the reaction progress using TLC.
Caption: Workflow for TLC monitoring of a chemical reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. chegg.com [chegg.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. silicycle.com [silicycle.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Chromatography [chem.rochester.edu]
- 8. TLC Visualization Methods - Labster [theory.labster.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. silicycle.com [silicycle.com]
- 12. Home Page [chem.ualberta.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3-Bromo-4-isobutoxybenzonitrile for Researchers and Drug Development Professionals
Introduction
3-Bromo-4-isobutoxybenzonitrile is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to Febuxostat, a potent xanthine oxidase inhibitor for the treatment of gout.[1] The strategic placement of the bromo, isobutoxy, and nitrile functionalities on the benzene ring provides a versatile scaffold for further molecular elaboration in drug discovery and development. The efficiency, scalability, and safety of the synthetic route to this intermediate are therefore of paramount importance for pharmaceutical and chemical manufacturing.
This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound. We will delve into the mechanistic rationale behind each route, present detailed experimental protocols, and offer a comparative analysis based on yield, safety, cost-effectiveness, and scalability to empower researchers and process chemists in making informed decisions for their specific applications.
Comparative Analysis of Synthetic Strategies
Two principal synthetic strategies have been reported for the preparation of this compound, differing in the sequence of the bromination and etherification steps. A third potential route, employing a Sandmeyer reaction, is also considered for its synthetic versatility.
Route 1: Bromination Followed by Etherification
This convergent approach commences with the bromination of the readily available 4-hydroxybenzonitrile, followed by a Williamson ether synthesis to introduce the isobutoxy group.
Route 2: Etherification Followed by Bromination
In this linear strategy, the isobutoxy group is first introduced onto 4-hydroxybenzonitrile, and the resulting 4-isobutoxybenzonitrile is subsequently brominated.
Route 3: Sandmeyer Reaction Approach
A Sandmeyer reaction offers an alternative pathway, typically starting from an appropriately substituted aniline, which is diazotized and then converted to the nitrile.
Data Presentation: A Head-to-Head Comparison
| Parameter | Route 1: Bromination then Etherification | Route 2: Etherification then Bromination | Route 3: Sandmeyer Reaction |
| Starting Material | 4-Hydroxybenzonitrile | 4-Hydroxybenzonitrile | Substituted Aniline (e.g., 3-Bromo-4-isobutoxyaniline) |
| Overall Yield | High (around 78%)[2] | Moderate to High (estimated) | Variable, depends on diazotization and cyanation efficiency |
| Key Reagents | Bromine or NBS, Isobutyl bromide, Base (e.g., K₂CO₃) | Isobutyl bromide, Base, Brominating agent (e.g., Br₂) | NaNO₂, Acid, CuCN |
| Scalability | Well-established and scalable | Potentially scalable, but bromination of the ether may require more stringent control | Generally less favored for large-scale production due to the handling of diazonium salts and cyanide |
| Safety Concerns | Handling of bromine (corrosive, toxic) or NBS (potential for runaway reactions).[3][4][5][6] | Handling of brominating agents. | Generation and handling of potentially explosive diazonium salts and highly toxic cyanide reagents.[7] |
| Cost-Effectiveness | Starting material is relatively inexpensive. Overall cost is moderate. | Starting material is inexpensive. Overall cost is likely comparable to Route 1. | Precursor synthesis adds steps and cost. Cyanide reagents can be expensive. |
| Purification | Crystallization or column chromatography of intermediates and final product.[8] | Column chromatography may be required to separate regioisomers from bromination. | Purification can be complex due to byproducts from the Sandmeyer reaction. |
Experimental Protocols
Route 1: Bromination of 4-Hydroxybenzonitrile followed by Williamson Ether Synthesis
This two-step synthesis is a widely employed and well-documented method.
Step 1: Synthesis of 3-Bromo-4-hydroxybenzonitrile
-
Reaction Principle: This is an electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Since the para position is blocked by the nitrile group, bromination occurs at the ortho position.
-
Experimental Protocol:
-
In a reaction vessel, dissolve 4-hydroxybenzonitrile (e.g., 24.8 mmol) in a suitable solvent such as a mixture of dichloromethane and N,N-dimethylformamide (DMF).[2]
-
Add a catalytic amount of iodine.[2]
-
Cool the mixture to below 10°C.
-
Slowly add bromine (e.g., 6.9 mmol) dropwise while maintaining the temperature.[2]
-
Stir the reaction mixture for approximately 10 hours.[2]
-
Upon completion (monitored by TLC), quench the reaction by pouring the mixture into a sodium bisulfite solution.
-
Filter the resulting precipitate, wash with dichloromethane, and dry to obtain 3-bromo-4-hydroxybenzonitrile.
-
-
Reported Yield: 88.2%[2]
Step 2: Synthesis of this compound
-
Reaction Principle: This is a classic Williamson ether synthesis, an SN2 reaction where the phenoxide ion, generated by deprotonating the hydroxyl group of 3-bromo-4-hydroxybenzonitrile with a base, acts as a nucleophile and attacks the electrophilic carbon of isobutyl bromide, displacing the bromide ion. The use of a polar aprotic solvent like acetone facilitates the reaction.[9]
-
Experimental Protocol:
-
To a solution of 3-bromo-4-hydroxybenzonitrile (e.g., 75.8 mmol) in acetone, add anhydrous potassium carbonate (e.g., 296.7 mmol) and stir at room temperature for 30 minutes.[1]
-
Add potassium iodide (catalytic amount, e.g., 7.2 mmol), PEG-400, and 1-bromo-2-methylpropane (isobutyl bromide, e.g., 133.3 mmol).[1]
-
Reflux the mixture for 8 hours, monitoring the reaction progress by TLC.[1]
-
After completion, filter the hot mixture and concentrate the organic layer under reduced pressure.
-
Add water to the residue with vigorous stirring to precipitate the product.
-
Filter the solid, wash with water, and dry to yield this compound.
-
-
Reported Yield: 89.3%[1]
Route 2: Williamson Ether Synthesis followed by Bromination
This route reverses the order of the synthetic steps.
Step 1: Synthesis of 4-Isobutoxybenzonitrile
-
Reaction Principle: Similar to Step 2 of Route 1, this is a Williamson ether synthesis.
-
Experimental Protocol:
-
In a round-bottom flask, combine 4-hydroxybenzonitrile, anhydrous potassium carbonate, and a suitable solvent like DMF or acetone.[10]
-
Add isobutyl bromide to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).[10]
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-isobutoxybenzonitrile. The product can be further purified by distillation or chromatography if necessary.
-
Step 2: Bromination of 4-Isobutoxybenzonitrile
-
Reaction Principle: The isobutoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic bromination will occur at the position ortho to the isobutoxy group.
-
Experimental Protocol (General Procedure):
-
Dissolve 4-isobutoxybenzonitrile in a suitable solvent (e.g., acetic acid, dichloromethane, or carbon tetrachloride).
-
Cool the solution in an ice bath.
-
Slowly add a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), portion-wise or dropwise. The use of a catalyst like iron(III) bromide may be beneficial.
-
Stir the reaction at a controlled temperature until completion (monitored by TLC).
-
Quench any excess bromine with a reducing agent like sodium bisulfite solution.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by crystallization or column chromatography to obtain this compound.
-
Route 3: Sandmeyer Reaction
This route offers a fundamentally different approach, constructing the nitrile functionality from an amino group.
Step 1: Synthesis of a Suitable Aniline Precursor (e.g., 3-Bromo-4-isobutoxyaniline)
-
Reaction Principle: This would likely involve a multi-step synthesis, for example, starting from p-aminophenol, followed by isobutylation, acetylation of the amino group for protection, bromination, and finally deprotection. A more direct route could be the bromination of 4-isobutoxyaniline.
-
Experimental Protocol (Hypothetical, based on similar syntheses):
-
Protect the amino group of 4-isobutoxyaniline via acetylation with acetic anhydride.
-
Brominate the resulting acetanilide derivative. The acetamido group will direct bromination to the ortho position.
-
Hydrolyze the acetamido group under acidic or basic conditions to yield 3-bromo-4-isobutoxyaniline.
-
Step 2: Diazotization and Cyanation (Sandmeyer Reaction)
-
Reaction Principle: The Sandmeyer reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile, in this case, a cyanide ion, typically using a copper(I) cyanide catalyst.[7]
-
Experimental Protocol (General Procedure):
-
Dissolve 3-bromo-4-isobutoxyaniline in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN).
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography or crystallization.
-
Visualization of Synthetic Pathways
Caption: Comparative overview of the three synthetic routes to this compound.
Causality Behind Experimental Choices and Field-Proven Insights
Choice of Brominating Agent: While elemental bromine is effective, it is highly corrosive and toxic, posing significant handling challenges, especially on a larger scale.[4] N-bromosuccinimide (NBS) is a solid and often considered a milder and safer alternative.[4] However, the stability of NBS, particularly in solvents like DMF, needs careful consideration to prevent runaway reactions.[3][5][6] The choice between these reagents often depends on the scale of the reaction, available safety infrastructure, and the desired selectivity.
Williamson Ether Synthesis Conditions: The use of a base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide.[10] A polar aprotic solvent such as acetone or DMF is preferred as it solvates the cation (K⁺) but not the anion (phenoxide), thus enhancing the nucleophilicity of the phenoxide.[9] The addition of a catalytic amount of potassium iodide can accelerate the reaction through the Finkelstein reaction, where the more reactive iodide transiently replaces the bromide on the alkyl halide.
Sandmeyer Reaction Considerations: The Sandmeyer reaction, while a powerful tool for introducing a variety of functional groups, is often reserved for laboratory-scale synthesis or when other routes are not feasible.[7] The primary concerns are the inherent instability of diazonium salts, which can be explosive, and the high toxicity of cyanide reagents. For industrial applications, significant process safety studies and specialized handling procedures are required.
Conclusion
For the synthesis of this compound, Route 1 (Bromination followed by Etherification) emerges as the most well-documented and arguably the most robust and scalable option. The high yields reported for each step and the commercial availability of the starting material make it an attractive choice for both laboratory and industrial production.
Route 2 (Etherification followed by Bromination) is a viable alternative, although the bromination of the more complex 4-isobutoxybenzonitrile may present challenges in terms of regioselectivity and purification compared to the bromination of the simpler 4-hydroxybenzonitrile.
Route 3 (Sandmeyer Reaction) , while mechanistically elegant, introduces significant safety and handling challenges that likely outweigh its benefits for the synthesis of this particular molecule, especially when more straightforward and safer alternatives exist.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including scale, available equipment, safety protocols, and economic considerations. This guide provides the foundational data and insights to support a rational and informed decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 3-Bromo-4-isobutoxybenzonitrile: Yields and Methodologies
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of various synthetic methods for producing 3-Bromo-4-isobutoxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals. We will delve into the experimental details, mechanistic rationale, and yield comparisons of established and theoretical routes to empower researchers in making informed decisions for their synthetic strategies.
Introduction
This compound is a valuable building block in medicinal chemistry, notably in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used in the treatment of gout. The strategic placement of the bromo, isobutoxy, and nitrile functionalities offers multiple avenues for further molecular elaboration. The efficiency of the synthesis of this intermediate is therefore of critical importance for the overall efficiency of the drug development process. This guide will compare the well-documented two-step synthesis from 4-hydroxybenzonitrile with other potential synthetic strategies.
Method 1: The Predominant Two-Step Synthesis from 4-Hydroxybenzonitrile
This is the most widely reported and highest-yielding method for the synthesis of this compound. It involves two sequential reactions: the regioselective bromination of 4-hydroxybenzonitrile, followed by a Williamson ether synthesis to introduce the isobutoxy group.
Step 1: Bromination of 4-Hydroxybenzonitrile
The initial step is the electrophilic aromatic substitution of 4-hydroxybenzonitrile. The hydroxyl group is a strongly activating, ortho-, para- directing group. Since the para position is occupied by the nitrile group, bromination occurs selectively at the ortho position (position 3).
Experimental Yield: 88.2%[1][2]
Step 2: Williamson Ether Synthesis
The second step involves the O-alkylation of the synthesized 3-bromo-4-hydroxybenzonitrile with an isobutyl halide (e.g., isobutyl bromide) under basic conditions. This classic SN2 reaction proceeds with high efficiency.
Experimental Yield: 89.3%[1][2]
Overall Yield for Method 1: ~78.8%
Mechanistic Considerations and Rationale
The high regioselectivity of the bromination step is a key advantage, driven by the powerful directing effect of the hydroxyl group. The subsequent Williamson ether synthesis is a robust and well-understood reaction, and the use of a polar aprotic solvent like acetone and a catalyst such as potassium iodide facilitates the SN2 displacement.
Experimental Protocol for Method 1
Step 1: Synthesis of 3-Bromo-4-hydroxybenzonitrile
-
To a mixture of 4-hydroxybenzonitrile (2.95 g, 24.8 mmol), dichloromethane (5 mL), and N,N-dimethylformamide (1 mL), add iodine (0.16 g, 1.3 mmol).
-
Cool the mixture to below 10°C and add bromine (7.50 g, 6.9 mmol) dropwise with stirring.
-
Maintain the temperature for 10 hours.
-
Pour the reaction mixture into a 16% sodium bisulfite solution (38 mL) and stir for 30 minutes at room temperature.
-
Filter the mixture, wash the filter cake with dichloromethane, and dry to obtain 3-bromo-4-hydroxybenzonitrile as a white solid.
Step 2: Synthesis of this compound
-
Combine 3-bromo-4-hydroxybenzonitrile (15.00 g, 75.8 mmol), anhydrous potassium carbonate (41.0 g, 296.7 mmol), and acetone (120 mL) and stir at room temperature for 30 minutes.
-
Add potassium iodide (1.20 g, 7.2 mmol), PEG-400, and 1-bromo-2-methylpropane (isobutyl bromide) (15.53 g, 133.3 mmol).
-
Reflux the mixture for 8 hours, monitoring the reaction by TLC.
-
Filter the hot mixture and concentrate the filtrate under reduced pressure.
-
Add water to the residue with vigorous stirring to precipitate the product.
-
Filter the precipitate to yield this compound as a light yellow solid.[2]
Workflow Diagram for Method 1
Caption: Workflow for the two-step synthesis of this compound.
Alternative Synthetic Routes: A Comparative Discussion
While the two-step synthesis from 4-hydroxybenzonitrile is well-established, other routes are theoretically plausible. Below is a discussion of these alternatives, comparing their potential advantages and disadvantages.
Method 2: Nucleophilic Aromatic Substitution (SNAr) from 3-Bromo-4-fluorobenzonitrile
This approach involves the displacement of a fluoride ion from 3-bromo-4-fluorobenzonitrile with sodium or potassium isobutoxide. The fluorine atom is a good leaving group in SNAr reactions, and its departure is facilitated by the electron-withdrawing nitrile group para to it.
Theoretical Yield: High (estimated >80%)
Rationale: The SNAr mechanism is favored by the presence of a strong electron-withdrawing group (the nitrile) para to the leaving group (fluoride). Fluorine is the most electronegative halogen, which enhances the electrophilicity of the carbon atom it is attached to, making it more susceptible to nucleophilic attack. This often leads to faster reaction rates compared to other halogens in SNAr.
Advantages:
-
Potentially a single, high-yielding step from a commercially available starting material.
Disadvantages:
-
Requires the synthesis of 3-bromo-4-fluorobenzonitrile, which itself involves a multi-step process.
-
The use of a strong base like sodium isobutoxide may lead to side reactions if other sensitive functional groups are present.
Workflow Diagram for Method 2
Caption: Theoretical workflow for the SNAr synthesis.
Method 3: Direct Bromination of 4-Isobutoxybenzonitrile
This method would involve the direct electrophilic bromination of 4-isobutoxybenzonitrile. The isobutoxy group is an ortho-, para- director. With the para position blocked by the nitrile group, bromination would be directed to the ortho position (position 3).
Theoretical Yield: Moderate to High
Rationale: The isobutoxy group is an activating group, facilitating electrophilic aromatic substitution. The regioselectivity should be high due to the steric hindrance and electronic directing effects.
Advantages:
-
A single step from a potentially accessible starting material.
Disadvantages:
-
The synthesis of 4-isobutoxybenzonitrile is required.
-
Over-bromination to produce the 3,5-dibromo product is a potential side reaction that would need to be carefully controlled.
-
The reaction conditions would need to be optimized to achieve high selectivity and yield.
Method 4: Sandmeyer Reaction
The Sandmeyer reaction could be employed to introduce the bromo group. This would involve the diazotization of 3-amino-4-isobutoxybenzonitrile, followed by treatment with a copper(I) bromide salt.
Theoretical Yield: Moderate to Good
Rationale: The Sandmeyer reaction is a reliable method for introducing halogens onto an aromatic ring, often providing access to substitution patterns not easily achieved by direct halogenation.
Advantages:
-
Can be a good method for introducing bromine at a specific position.
Disadvantages:
-
Requires the synthesis of the corresponding aniline precursor, 3-amino-4-isobutoxybenzonitrile, which would likely involve a nitration and subsequent reduction of 4-isobutoxybenzonitrile, adding steps to the overall sequence.
-
Diazonium salts can be unstable and require careful handling at low temperatures.
-
The use of copper salts can lead to purification challenges.
Yield and Process Comparison Summary
| Method | Starting Material | Key Reaction(s) | Reported/Theoretical Yield | Advantages | Disadvantages |
| 1 | 4-Hydroxybenzonitrile | Bromination, Williamson Ether Synthesis | ~78.8% (Overall) | High overall yield, well-documented, high regioselectivity. | Two-step process. |
| 2 | 3-Bromo-4-fluorobenzonitrile | Nucleophilic Aromatic Substitution | High (Theoretical) | Potentially a single, high-yielding step. | Requires synthesis of a specialized starting material. |
| 3 | 4-Isobutoxybenzonitrile | Direct Bromination | Moderate to High (Theoretical) | Single step from a potentially simple precursor. | Risk of over-bromination, requires synthesis of the starting material. |
| 4 | 3-Amino-4-isobutoxybenzonitrile | Sandmeyer Reaction | Moderate to Good (Theoretical) | Access to specific substitution patterns. | Multi-step synthesis of the precursor, unstable intermediates. |
Conclusion
Based on the available experimental data, the two-step synthesis of this compound starting from 4-hydroxybenzonitrile offers the most reliable and highest-yielding route. The individual steps of bromination and Williamson ether synthesis are robust, high-yielding, and well-documented in the scientific literature.
While alternative methods such as nucleophilic aromatic substitution, direct bromination, and the Sandmeyer reaction are theoretically viable, they currently lack the extensive experimental validation and demonstrated high yields of the primary route. Further research into these alternative pathways could potentially lead to more streamlined syntheses, but for predictable and high-throughput production, the two-step method from 4-hydroxybenzonitrile remains the superior choice for researchers and drug development professionals.
References
A Comparative Purity Analysis of 3-Bromo-4-isobutoxybenzonitrile from Different Suppliers: A Guide for Researchers
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. For compounds like 3-Bromo-4-isobutoxybenzonitrile, a key building block in the synthesis of various therapeutic agents, variations in purity can have cascading effects on reaction yields, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purity analysis of this compound, offering a comparative overview of potential findings from different commercial suppliers.
This document is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the selection of analytical techniques. By understanding the nuances of purity assessment, researchers can make informed decisions when sourcing critical raw materials, ensuring the integrity and success of their scientific endeavors.
The Criticality of Purity in Synthesis
This compound serves as a versatile intermediate in organic synthesis. The presence of bromine, a nitrile group, and an isobutoxy ether linkage provides multiple reaction sites for constructing more complex molecules.[1] However, the synthetic routes to this compound can introduce a variety of impurities, including regioisomers, unreacted starting materials, by-products, and residual solvents. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances, underscoring the regulatory importance of this aspect.[2][3][4]
This guide will explore a multi-pronged analytical approach to create a comprehensive purity profile of this compound from hypothetical suppliers (Supplier A, Supplier B, and Supplier C), demonstrating how a combination of techniques provides a more complete picture than any single method alone.
Orthogonal Analytical Approaches for Robust Purity Assessment
A robust purity analysis relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection mechanisms are employed. This approach minimizes the risk of co-eluting impurities and provides a more accurate and comprehensive assessment of a sample's purity. For this compound, we will utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow for Comprehensive Purity Analysis
Figure 1: A comprehensive workflow for the purity analysis of this compound, employing orthogonal analytical techniques.
Experimental Methodologies
The following sections detail the experimental protocols for each analytical technique. The choice of specific parameters is grounded in established practices for small molecule analysis.[5]
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
HPLC is the workhorse for purity determination of non-volatile organic compounds.[6] A reversed-phase method is typically suitable for a molecule with the polarity of this compound.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 40% B
-
18.1-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Rationale for Method Selection: The C18 stationary phase provides good retention for moderately polar compounds. The gradient elution allows for the separation of impurities with a wide range of polarities. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[7] This method is crucial for identifying and quantifying residual solvents from the manufacturing process, which are regulated by ICH Q3C guidelines.
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-450.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).
Rationale for Method Selection: The DB-624 column is designed for the analysis of residual solvents. Headspace sampling is employed to introduce only the volatile components into the GC system, protecting the instrument from non-volatile sample matrix. Mass spectrometric detection provides definitive identification of the detected impurities by comparing their mass spectra to a library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Identity and Absolute Purity
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).[8][9] ¹H NMR provides a unique fingerprint of the molecule and can be used to confirm its identity and quantify its purity against a certified internal standard.
Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent in a vial.
-
Transfer an appropriate amount to an NMR tube.
-
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (e.g., 30 seconds).
-
Pulse angle of 90 degrees.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.
-
Rationale for Method Selection: NMR is a primary analytical method as the signal response is directly proportional to the number of nuclei, making it inherently quantitative without the need for a specific reference standard of the analyte itself.[10] It provides an orthogonal measure of purity to chromatographic techniques.
Comparative Purity Analysis: A Hypothetical Scenario
The following table summarizes hypothetical purity data for this compound from three different suppliers, as determined by the analytical methods described above.
| Parameter | Supplier A | Supplier B | Supplier C | ICH Q3A Reporting Threshold * |
| HPLC Purity (% Area) | 99.85% | 98.20% | 99.50% | - |
| Impurity 1 (Isomer, HPLC) | 0.08% | 0.45% | 0.12% | > 0.05% |
| Impurity 2 (Unidentified, HPLC) | < 0.03% | 0.75% | 0.25% | > 0.05% |
| Impurity 3 (Starting Material, HPLC) | 0.04% | 0.30% | 0.08% | > 0.05% |
| Total Impurities (HPLC) | 0.15% | 1.80% | 0.45% | - |
| Residual Solvents (GC-MS) | Toluene (50 ppm) | Toluene (350 ppm), Heptane (600 ppm) | Toluene (120 ppm) | Toluene (890 ppm), Heptane (5000 ppm) |
| qNMR Purity (wt%) | 99.7% | 98.0% | 99.3% | - |
Note: The ICH Q3A reporting threshold for a new drug substance with a maximum daily dose ≤ 2 g/day is 0.05%.[2]
Interpretation of Results
-
Supplier A: Demonstrates the highest purity across all techniques. The impurity levels are well below the ICH reporting threshold, and residual solvents are minimal. This material would be considered of high quality and suitable for use in cGMP (current Good Manufacturing Practice) processes.
-
Supplier B: Shows significantly lower purity. The presence of a high level of an unidentified impurity (0.75%) is a major concern and would require structural elucidation and toxicological assessment if it exceeds the identification threshold (typically 0.10% or 0.15%).[11] The levels of other impurities and residual solvents are also elevated. This material may be suitable for early-stage, non-critical research but would likely be unacceptable for later-stage development without further purification.
-
Supplier C: Presents an intermediate level of purity. While the overall HPLC purity is high, the presence of an unidentified impurity at 0.25% would necessitate its identification and qualification.
Logical Framework for Supplier Selection
Figure 2: A decision tree illustrating the logical process for selecting a supplier based on the comparative purity analysis.
Conclusion
The purity of this compound, like any chemical intermediate, is not an absolute value but rather a profile that must be thoroughly characterized. This guide has outlined a robust, multi-technique approach for its comprehensive analysis. The hypothetical comparative data underscores the significant variability that can exist between suppliers and highlights the critical need for in-house verification of purity for all incoming critical materials.
By implementing a rigorous analytical quality control program based on orthogonal methods, researchers and drug development professionals can mitigate risks, ensure the consistency and reliability of their work, and ultimately contribute to the development of safer and more effective medicines. The investment in thorough analytical characterization at the outset of a project is invariably a prudent one, preventing costly and time-consuming issues at later stages of development.
References
- 1. nbinno.com [nbinno.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. veeprho.com [veeprho.com]
- 9. toref-standards.com [toref-standards.com]
- 10. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. This guide offers an in-depth spectroscopic comparison of 3-Bromo-4-isobutoxybenzonitrile, a key intermediate in organic synthesis, with its structurally related compounds: 4-isobutoxybenzonitrile, 3-bromobenzonitrile, and the parent compound, benzonitrile. Through a detailed analysis of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct spectral signatures imparted by the bromo and isobutoxy substituents on the benzonitrile core. This comparative approach is designed to provide researchers with a practical framework for identifying and characterizing substituted benzonitriles, thereby facilitating more informed decisions in their synthetic endeavors.
The Foundational Role of Spectroscopy in Molecular Elucidation
Spectroscopic techniques are the cornerstone of modern chemical analysis, offering a non-destructive window into the molecular world. Each method provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) spectroscopy probes the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, revealing the connectivity and spatial arrangement of atoms.
-
Infrared (IR) spectroscopy identifies the vibrational modes of functional groups, offering a characteristic fingerprint of the molecule's covalent bonds.
-
Mass Spectrometry (MS) determines the mass-to-charge ratio of a molecule and its fragments, providing information about its molecular weight and elemental composition.
By synergistically applying these techniques, we can confidently ascertain the structure and purity of a synthesized compound.
Comparative Spectroscopic Analysis
The following sections detail the distinctive spectroscopic features of this compound and its related compounds. The interplay of electronic and steric effects of the bromo and isobutoxy groups leads to predictable and interpretable shifts in their respective spectra.
Molecular Structures Under Investigation
Figure 1. Molecular structures of the compared benzonitrile derivatives.
¹H NMR Spectroscopy: Unraveling the Proton Environments
Proton NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment.
Key Observations:
-
Isobutoxy Group: The isobutoxy group in this compound and 4-isobutoxybenzonitrile gives rise to a characteristic set of signals: a doublet for the six methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene protons (-OCH₂-).
-
Aromatic Protons: The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of the aromatic protons.
-
Benzonitrile: Exhibits a complex multiplet for its five aromatic protons.
-
3-Bromobenzonitrile: The bromine atom's electron-withdrawing inductive effect and weak deactivating nature lead to downfield shifts of the adjacent protons.
-
4-Isobutoxybenzonitrile: The electron-donating isobutoxy group at the para position results in a characteristic AA'BB' system, with two doublets.
-
This compound: The combined effects of the bromo and isobutoxy groups lead to a more complex splitting pattern for the three aromatic protons. The proton ortho to the isobutoxy group is expected to be the most shielded, while the proton ortho to the bromine atom will be the most deshielded.
-
| Compound | Aromatic Protons (δ, ppm) | Isobutoxy Group Protons (δ, ppm) |
| This compound | 7.9-8.1 (dd, 1H), 8.2 (s, 1H), 7.20-7.22 (d, 1H) | 3.83-3.86 (d, 2H), 2.02-2.08 (m, 1H), 0.99-1.00 (d, 6H) |
| 4-Isobutoxybenzonitrile | Data not available | Data not available |
| 3-Bromobenzonitrile | ~7.5-7.9 (m, 4H) | N/A |
| Benzonitrile | ~7.4-7.7 (m, 5H)[1] | N/A |
Table 1. Comparative ¹H NMR data for this compound and related compounds.
¹³C NMR Spectroscopy: A Look at the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of attached substituents.
Key Observations:
-
Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in the range of 117-120 ppm.
-
Ipso-Carbons: The carbons directly attached to the substituents (bromine, isobutoxy, and nitrile groups) will show significant shifts. The carbon attached to the electronegative bromine atom will be deshielded, while the carbon attached to the oxygen of the isobutoxy group will be significantly deshielded.
-
Isobutoxy Carbons: The isobutoxy group will exhibit four distinct signals corresponding to the methylene, methine, and two methyl carbons.
| Compound | Aromatic Carbons (δ, ppm) | Nitrile Carbon (δ, ppm) | Isobutoxy Carbons (δ, ppm) |
| This compound | Predicted data would be necessary | Predicted | Predicted |
| 4-Isobutoxybenzonitrile | Data not available | Data not available | Data not available |
| 3-Bromobenzonitrile | ~114.7, 122.9, 130.4, 133.2, 135.2, 136.2 | ~117.5 | N/A |
| Benzonitrile | ~112.2, 128.9, 132.0, 132.6[1] | ~118.6[1] | N/A |
Table 2. Comparative ¹³C NMR data for this compound and related compounds.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful tool for the identification of functional groups within a molecule.
Key Observations:
-
Nitrile Stretch (C≡N): All four compounds will exhibit a sharp, strong absorption band in the region of 2220-2240 cm⁻¹ characteristic of the nitrile group.
-
C-O Stretch: this compound and 4-isobutoxybenzonitrile will show a strong C-O stretching vibration, typically in the 1250-1000 cm⁻¹ region, corresponding to the aryl-alkyl ether linkage.
-
Aromatic C-H and C=C Stretches: All compounds will display characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
Aliphatic C-H Stretches: The isobutoxy-containing compounds will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
-
C-Br Stretch: 3-Bromobenzonitrile and this compound will have a C-Br stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹.
| Compound | C≡N Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | Predicted ~2230 | Predicted ~1250 | Predicted ~600 |
| 4-Isobutoxybenzonitrile | Data not available | Data not available | N/A |
| 3-Bromobenzonitrile | ~2230 | N/A | ~670 |
| Benzonitrile | ~2229[2] | N/A | N/A |
Table 3. Key IR absorption frequencies for this compound and related compounds.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.
Key Observations:
-
Molecular Ion Peak (M⁺): The mass spectrum of each compound will show a molecular ion peak corresponding to its molecular weight.
-
Isotopic Pattern of Bromine: For this compound and 3-bromobenzonitrile, the presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation pathways for these compounds include the loss of the isobutoxy group or its fragments, and the loss of the nitrile group. For this compound, an ESI-MS m/z of [M+H]⁺ 254.1 and [M+Na]⁺ 278.1 has been reported.
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| This compound | 254.12 | [M+H]⁺ 254.1, [M+Na]⁺ 278.1 |
| 4-Isobutoxybenzonitrile | 175.23 | Data not available |
| 3-Bromobenzonitrile | 182.02 | M⁺ at 181/183, loss of Br, loss of CN |
| Benzonitrile | 103.12 | M⁺ at 103, loss of HCN |
Table 4. Mass spectrometry data for this compound and related compounds.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.
General Sample Preparation
-
NMR Spectroscopy: Approximately 5-10 mg of the analyte is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of 0.6-0.7 mL in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
IR Spectroscopy (ATR): A small amount of the solid or liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (ESI): The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (typically µg/mL to ng/mL) and introduced into the electrospray ionization source.
Spectrometer Parameters
Figure 2. General experimental workflow for spectroscopic analysis.
-
NMR Spectrometer: A typical high-field NMR spectrometer (e.g., 400 or 500 MHz) is used. For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used with a longer relaxation delay and a larger number of scans.
-
FT-IR Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometer: An Electrospray Ionization (ESI) mass spectrometer is suitable for these compounds. The instrument is operated in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ adducts.
Conclusion: A Framework for Spectroscopic Problem-Solving
This guide provides a comprehensive spectroscopic comparison of this compound with its key structural analogs. The data presented herein highlights the diagnostic spectral features that arise from the presence and position of the bromo and isobutoxy substituents. By understanding these structure-spectra correlations, researchers can more efficiently and accurately identify and characterize substituted benzonitriles in their own work. The provided experimental protocols offer a starting point for obtaining high-quality data, ensuring the integrity and reproducibility of their findings. This systematic approach to spectroscopic analysis is an invaluable tool in the modern chemical research and development landscape.
References
A Senior Application Scientist's Guide to the Catalytic Synthesis of 3-Bromo-4-isobutoxybenzonitrile
Introduction
3-Bromo-4-isobutoxybenzonitrile is a pivotal intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a strategically positioned bromo group for cross-coupling, a nitrile moiety as a versatile chemical handle, and an isobutoxy group influencing solubility and pharmacokinetic properties, makes it a valuable building block. The efficient and selective synthesis of this molecule is therefore of critical importance.
This guide provides a comparative analysis of catalytic strategies for the synthesis of this compound. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, compare the performance of different catalytic systems with supporting data, and provide detailed, field-tested protocols. This document is intended for researchers, chemists, and process development professionals seeking to make informed decisions for synthesizing this key intermediate.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound can be approached via two primary retrosynthetic pathways. The chosen strategy dictates the sequence of bond formation and the corresponding catalytic challenges.
Caption: Retrosynthetic pathways for this compound.
Pathway B, a linear approach starting from the commercially available 4-hydroxybenzonitrile, is a common and practical route. It involves two key transformations: the regioselective bromination of the phenol and the subsequent O-alkylation (etherification). Pathway A represents a convergent approach where the nitrile group is introduced in the final step via catalytic cyanation of a pre-functionalized aryl bromide. This guide will first evaluate catalysts for the steps in Pathway B and then provide a comprehensive comparison of modern catalytic cyanation methods applicable to Pathway A.
Part 1: Catalytic & Regioselective Bromination of 4-Hydroxybenzonitrile
The primary challenge in this step is achieving selective mono-bromination. The powerful ortho, para-directing effect of the hydroxyl group and the meta-directing effect of the nitrile group synergize to favor substitution at the 3-position (ortho to -OH, meta to -CN). The key is to prevent over-bromination to the 3,5-dibromo species.
Comparative Analysis of Bromination Methods
While elemental bromine can be used, its handling is hazardous. N-Bromosuccinimide (NBS) is a safer and more manageable alternative. Catalytic additives can enhance both the rate and selectivity of NBS-mediated brominations.
| Method | Brominating Agent | Catalyst / Additive | Solvent(s) | Key Advantages & Disadvantages |
| Acid-Catalyzed | NBS | p-Toluenesulfonic acid (p-TsOH) | Methanol, EtOAc | Pro: Excellent ortho-selectivity for para-substituted phenols, fast reaction times[1]. Con: Requires acidic conditions. |
| Lewis Acid-Catalyzed | NBS | In(OTf)₃ | Acetonitrile | Pro: Very rapid reactions. Con: Can lead to over-bromination if not carefully controlled[1]. |
| Reagent System | KBr | ZnAl–BrO₃⁻–LDHs | Acetic Acid / Water | Pro: Uses inexpensive KBr, high atom economy, mild conditions, catalyst-free[2]. Con: Heterogeneous system. |
| Solvent-Controlled | Bromine | Metal Halide (e.g., CaBr₂) | Ethyl Acetate | Pro: High para-selectivity for un-substituted phenols, but adaptable for ortho-selectivity[3]. Con: Uses liquid Br₂. |
Experimental Protocol: p-TsOH Catalyzed Bromination
This protocol is adapted from methodologies proven to afford high mono-ortho selectivity for para-substituted phenols[1]. The acid catalyst is proposed to protonate NBS, generating a more potent electrophilic bromine source, while the polar protic solvent (methanol) accelerates the reaction[1].
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzonitrile (1.0 eq).
-
Reagent Addition: Add ACS-grade methanol to achieve a concentration of ~0.1 M. Add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Bromination: Stir the solution at room temperature until all solids dissolve. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 20-30 minutes.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude 3-bromo-4-hydroxybenzonitrile can be purified by column chromatography or recrystallization to yield the final product.
Part 2: Catalytic O-Alkylation via Williamson Ether Synthesis
The etherification of 3-bromo-4-hydroxybenzonitrile with an isobutyl source (e.g., isobutyl bromide) is a classic Williamson ether synthesis. The primary challenge is ensuring selective O-alkylation over potential C-alkylation of the phenoxide ring. Phase-Transfer Catalysis (PTC) is an exceptionally effective technique for this transformation, enhancing reaction rates and selectivity by shuttling the phenoxide anion from the aqueous or solid phase into the organic phase[4][5][6].
Comparative Analysis of Phase-Transfer Catalysts
The choice of phase-transfer catalyst can significantly impact reaction efficiency. Quaternary ammonium salts are the most common and effective catalysts for this purpose.
| Catalyst Type | Example Catalyst | Typical Conditions | Key Advantages & Rationale |
| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Biphasic (aq. NaOH / Toluene) or Solid-Liquid | Pro: Highly effective, commercially available, good solubility in organic phase[6]. The bulky butyl groups create a lipophilic cation that efficiently pairs with and transports the phenoxide anion. |
| Quaternary Ammonium Salt | Aliquat 336 (Methyltrioctylammonium chloride) | Biphasic (aq. NaOH / Toluene) | Pro: Excellent for transporting anions due to high lipophilicity[5]. Often shows superior performance in challenging systems. |
| Polyethylene Glycol | PEG-400 | Solid-Liquid (K₂CO₃ / Acetone) | Pro: Inexpensive, low toxicity. Acts by complexing the potassium cation (K⁺), thereby activating the associated phenoxide anion[5]. |
Experimental Protocol: Phase-Transfer Catalyzed O-Alkylation
This protocol utilizes TBAB, a robust and widely used phase-transfer catalyst, under biphasic conditions.
-
Vessel Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-bromo-4-hydroxybenzonitrile (1.0 eq), toluene (to 0.2 M), and isobutyl bromide (1.2 eq).
-
Catalyst & Base Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 eq) to the mixture. Add an aqueous solution of sodium hydroxide (2.0 eq, 25% w/v).
-
Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with toluene (2 x volumes). Combine all organic layers.
-
Purification: Wash the combined organic phase with water and then brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 3: A Comparative Guide to Catalytic Cyanation of Aryl Bromides
This section explores the alternative "late-stage" cyanation strategy (Pathway A), which involves introducing the nitrile group onto a pre-formed 1-bromo-4-isobutoxybenzene scaffold. This approach has been revolutionized by transition metal catalysis, offering powerful alternatives to the classical Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric copper cyanide[7]. We will compare the three most prominent catalytic systems: Palladium, Copper, and Nickel.
Mechanism Overview: Pd-Catalyzed Cyanation
The palladium-catalyzed cyanation is the most extensively studied and provides a reliable mechanistic blueprint. The cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a cyanide source, and finally, reductive elimination to release the aryl nitrile product and regenerate the Pd(0) catalyst. A key challenge is preventing the cyanide anion from poisoning the palladium catalyst[7].
Caption: Generalized catalytic cycle for Pd-catalyzed cyanation.
Comparative Analysis of Cyanation Catalysts
| Catalyst System | Typical Precursor / Ligand | Cyanide Source | Key Advantages & Rationale |
| Palladium | Pd₂(dba)₃ / Xantphos or other phosphine ligands. Palladacycle precatalysts (e.g., G3-palladacycle)[7]. | K₄[Fe(CN)₆][7][8], Zn(CN)₂, KCN | Pro: Broadest substrate scope, high functional group tolerance, and extensively documented[9]. The use of bulky, electron-rich phosphine ligands facilitates the reductive elimination step, which is often rate-limiting. Non-toxic K₄[Fe(CN)₆] is a major safety improvement[7]. |
| Copper | CuI / N,N'-Dimethylethylenediamine[10][11] | NaCN, KCN | Pro: Economical and readily available catalyst. Modern protocols use catalytic CuI with ligands, a significant improvement over stoichiometric Rosenmund-von Braun conditions[10]. The domino halide exchange-cyanation can be effective for aryl bromides[10][11]. |
| Nickel | NiCl₂ / dtbbpy, Xantphos, or other N/P ligands[12][13]. | Zn(CN)₂, K₄[Fe(CN)₆][12], Alkyl isocyanides[14], 1,4-dicyanobenzene[15]. | Pro: Cost-effective alternative to palladium. Recent advances have led to highly active systems that can be tolerant to air and moisture, sometimes enabled by green reductants like polymethylhydrosiloxane (PMHS)[13] or unlocked by photoredox catalysis for mild, room-temperature reactions[16][17]. |
Experimental Protocols for Catalytic Cyanation
(Adapted from Buchwald et al.[7])
-
Vessel Preparation: To a screw-cap vial equipped with a magnetic stir bar, add the palladacycle precatalyst (e.g., 1-2 mol%), a suitable phosphine ligand (e.g., 2-4 mol%), and K₄[Fe(CN)₆]·3H₂O (0.5 eq).
-
Inerting: Seal the vial, then evacuate and backfill with nitrogen or argon (repeat 3 times).
-
Reagent Addition: Add the aryl bromide (1-bromo-4-isobutoxybenzene, 1.0 eq), followed by dioxane and degassed water via syringe.
-
Reaction: Stir the mixture vigorously and heat to 100 °C for 1-2 hours, or until TLC/LC-MS indicates full conversion.
-
Workup & Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
(Adapted from Buchwald et al.[10])
-
Vessel Preparation: To an oven-dried Schlenk tube, add CuI (10 mol%), KI (20 mol%), and the aryl bromide (1.0 eq).
-
Inerting: Evacuate and backfill the tube with argon.
-
Reagent Addition: Add toluene, N,N'-dimethylethylenediamine (1.0 eq), and NaCN (1.2 eq). Caution: NaCN is highly toxic.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 12-24 hours.
-
Workup & Purification: After cooling, carefully quench the reaction with aqueous ferric chloride/HCl to decompose cyanide complexes. Extract with an organic solvent, wash the organic layer sequentially with water and aqueous ammonia (to remove copper salts), dry, concentrate, and purify.
(Adapted from Sifri et al.[13])
-
Vessel Preparation: To a vial open to the air, add NiCl₂ (5 mol%), Xantphos (7.5 mol%), Zn(CN)₂ (0.6 eq), and the aryl bromide (1.0 eq).
-
Reagent Addition: Add a suitable solvent (e.g., N,N-dimethylacetamide, DMAc) followed by the liquid reductant polymethylhydrosiloxane (PMHS, 2.0 eq).
-
Reaction: Cap the vial and heat to 100 °C for 12-24 hours.
-
Workup & Purification: Upon cooling, dilute the reaction mixture with ethyl acetate. Carefully quench the remaining PMHS with aqueous NaOH. Filter, separate the layers, extract the aqueous phase, combine organic layers, wash with brine, dry, concentrate, and purify by chromatography.
Conclusion and Recommendations
The synthesis of this compound can be achieved efficiently through several catalytic routes.
-
For a linear, robust, and well-established synthesis , Pathway B is recommended. The use of p-TsOH-catalyzed bromination with NBS offers a selective and rapid method for producing the key 3-bromo-4-hydroxybenzonitrile intermediate. Subsequent O-alkylation is best performed using Phase-Transfer Catalysis with TBAB or Aliquat 336 , which ensures high selectivity for the desired ether product.
-
For a convergent approach or for library synthesis , the late-stage catalytic cyanation of 1-bromo-4-isobutoxybenzene is a powerful option.
-
Palladium catalysis remains the gold standard for reliability and broad functional group tolerance, especially when using modern palladacycle precatalysts and the non-toxic cyanide source K₄[Fe(CN)₆].
-
Nickel catalysis presents a highly attractive, cost-effective alternative. For large-scale synthesis, newer air-tolerant protocols using green reductants could offer significant process advantages by simplifying operational setup.
-
Copper catalysis is the most economical option but may require more rigorous optimization and stricter exclusion of air and moisture compared to modern Pd and Ni systems.
-
The optimal choice of catalyst and strategy will ultimately depend on the specific project requirements, including scale, cost constraints, available equipment, and safety considerations related to cyanide handling. This guide provides the foundational data and protocols to enable an informed and successful synthetic campaign.
References
- 1. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides [dspace.mit.edu]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 12. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant [pubmed.ncbi.nlm.nih.gov]
- 14. Nickel-catalyzed cyanation reaction of aryl/alkenyl halides with alkyl isocyanides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chinesechemsoc.org [chinesechemsoc.org]
cost-benefit analysis of different synthetic pathways for febuxostat intermediates
An In-Depth Guide to the Synthesis of Febuxostat Intermediates: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient and economical synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of successful commercialization. Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout, is no exception.[1][2] The viability of its large-scale production hinges on the synthetic pathways chosen for its key intermediates, primarily 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (1) and its ethyl ester precursor, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (2) .[1][3]
This guide provides a comprehensive cost-benefit analysis of the prevalent synthetic routes to these critical febuxostat intermediates. We will dissect each pathway, moving beyond a mere recitation of steps to explain the causality behind experimental choices, evaluate their economic and environmental trade-offs, and provide actionable experimental protocols.
Core Intermediates in Febuxostat Synthesis
The synthesis of Febuxostat culminates in the formation of the substituted thiazole ring system. Therefore, the primary strategic goal is the efficient construction of the thiazole-5-carboxylate core.
Caption: Core intermediates leading to the final Febuxostat API.
Comparative Analysis of Major Synthetic Pathways
Several distinct strategies have been developed to synthesize the key intermediate, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (2). The primary differences lie in the starting materials and the methods used to construct the cyanophenyl and thiazole moieties. We will analyze three prominent routes.
Pathway A: The "Classical" Route via Duff Formylation
This pathway often starts from p-hydroxybenzonitrile and involves a formylation step, typically a Duff reaction, to introduce the aldehyde group ortho to the hydroxyl.
Caption: Synthetic workflow for Pathway A involving a Duff reaction.
-
Expertise & Experience: This route is well-established but presents significant challenges in industrial settings. The Duff reaction often employs polyphosphoric acid (PPA) as a solvent and catalyst.[4][5] PPA's high viscosity makes stirring and handling difficult on a large scale. Furthermore, the workup generates substantial amounts of phosphorus-containing acidic wastewater, creating a significant environmental burden and disposal cost.[5] The multi-step nature of this route, involving protection, formylation, thioamidation, cyclization, alkylation, and conversion of the formyl group to a nitrile, results in a longer overall process with cumulative yield losses.[4]
-
Trustworthiness: While the individual reactions are standard, the overall process is cumbersome. The use of harsh reagents like PPA and the generation of significant waste streams make it a less desirable route from a modern process chemistry perspective, which prioritizes sustainability and operational simplicity.
Pathway B: The Convergent Thioamide Route
A more streamlined approach involves first preparing 3-cyano-4-isobutoxybenzothioamide and then performing the key thiazole ring formation. This is a more convergent approach where the fully substituted phenyl ring is prepared before cyclization.
Caption: Convergent synthesis of the key intermediate via Pathway B.
-
Expertise & Experience: This pathway is highly efficient for the final thiazole formation step. The Hantzsch condensation of the pre-formed thioamide with ethyl 2-chloro-3-oxobutanoate is typically a high-yielding, one-step process to form the target intermediate (2).[3] The key challenge is shifted to the efficient synthesis of the starting thioamide.
-
Trustworthiness: This route is robust and high-yielding for the cyclization step, often proceeding in common solvents like isopropanol with good product precipitation, simplifying purification.[3] The overall cost-effectiveness is therefore highly dependent on the cost and efficiency of the synthesis of 3-cyano-4-isobutoxybenzothioamide.
Pathway C: The "Green" Sulfo-formylation Route
This innovative route addresses the environmental and handling issues of Pathway A by using a selective sulfo-formylation reagent and starting from a dinitrile compound.
Caption: An improved, greener pathway starting from a dinitrile.
-
Expertise & Experience: This route, described in patent literature, presents a significant process improvement.[4] It starts with 4-isobutoxy-1,3-benzenedicarbonitrile and uses ammonium sulfide to selectively convert one of the two nitrile groups into a thioamide. This avoids the problematic formylation and subsequent multi-step conversion seen in Pathway A. The subsequent Hantzsch cyclization is identical to Pathway B.
-
Trustworthiness: This method is presented as a shorter, more atom-economical, environmentally friendly, and lower-cost route suitable for industrialization.[4] The high selectivity of the sulfo-formylation reaction is key to its success, leading to a high-purity thioamide intermediate, which in turn ensures a clean cyclization. This approach aligns well with the principles of green chemistry by reducing hazardous waste and improving overall efficiency.[6][7]
Quantitative and Qualitative Comparison
| Parameter | Pathway A (Duff Route) | Pathway B (Convergent Thioamide) | Pathway C (Green Dinitrile) |
| Starting Material Complexity | Low (p-hydroxybenzonitrile) | Moderate (Requires synthesis of the thioamide) | Moderate (Requires synthesis of the dinitrile) |
| Number of Core Steps | High (5-6 steps) | Low (1-2 steps from thioamide) | Low (2 steps from dinitrile) |
| Overall Yield | Lower due to multiple steps | High (Yield for cyclization is reported at 94%[3]) | High (Claims to be the highest[4]) |
| Key Reagents & Hazards | Polyphosphoric acid (viscous, corrosive), Hexamethylenetetramine | Ethyl 2-chloro-3-oxobutanoate | Ammonium sulfide (toxic, corrosive), Ethyl 2-chloro-3-oxobutanoate |
| Environmental Impact | Poor; significant acidic phosphorus waste from PPA.[5] | Moderate; dependent on thioamide synthesis. | Good; avoids PPA, higher atom economy.[4] |
| Industrial Scalability | Difficult due to PPA viscosity and waste treatment.[5] | Good, clean cyclization. | Excellent, designed for industrialization.[4] |
| Cost-Effectiveness | Poor due to long process and waste disposal costs.[4] | Good, provided the thioamide is sourced economically. | Very Good, claimed to be the lowest cost.[4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Intermediate (2) via Pathway B
This protocol is adapted from the procedure described in Der Pharma Chemica.[3]
Step 1: Synthesis of ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (2)
-
To a suitable reaction vessel, add 3-cyano-4-isobutoxybenzothioamide (5.0 g, 0.021 mol) and isopropanol (25.0 mL).
-
Stir the solution at 25-30°C and add ethyl-2-chloro-3-oxobutanoate (4.42 mL, 0.032 mol).
-
Heat the reaction mixture to 75-80°C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to 25-30°C.
-
The precipitated pale yellowish solid is collected by filtration.
-
Wash the solid with isopropanol (10.0 mL).
-
Dry the product in a vacuum tray drier at 50-55°C to yield the title compound.
Protocol 2: Hydrolysis to Intermediate (1)
Step 2: Synthesis of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (1)
-
In a reaction vessel, dissolve the ester intermediate (2) (5.0 g, 0.014 mol) in n-butanol (50.0 mL) at 25-30°C.
-
Add sodium hydroxide (1.74 g, 0.043 mol) to the stirred solution.
-
Heat the reaction mass to 35-40°C for 1-2 hours until the hydrolysis is complete (monitored by TLC/HPLC).
-
Cool the reaction mixture to 25-30°C.
-
Adjust the pH to 1-2 using concentrated hydrochloric acid (approx. 5.0 mL) to precipitate the product.
-
Filter the precipitated solid and wash with a 1:1 mixture of n-butanol and water (10.0 mL).
-
Dry the product in a vacuum tray drier at 50-55°C.
Conclusion and Recommendation
A thorough analysis of the synthetic pathways for key febuxostat intermediates reveals a clear evolution towards more efficient, cost-effective, and environmentally benign processes.
-
Pathway A , the classical route involving a Duff reaction with polyphosphoric acid, is largely obsolete for industrial production due to its operational difficulties, low overall yield, and significant environmental impact.[4][5]
-
Pathway B , the convergent thioamide route, offers a highly efficient final step. Its overall viability is critically dependent on the economical and sustainable production of the 3-cyano-4-isobutoxybenzothioamide starting material.
-
Pathway C , which utilizes a selective sulfo-formylation of a dinitrile precursor, represents the most advanced and industrially advantageous approach.[4] It is a shorter, greener, and more atom-economical route that avoids problematic reagents and simplifies the overall process. For any organization looking to develop a new or optimize an existing manufacturing process for Febuxostat, Pathway C is the recommended strategy as it offers the best balance of high yield, low cost, and environmental responsibility, making it the most suitable for large-scale, sustainable production.
References
- 1. innospk.com [innospk.com]
- 2. data.epo.org [data.epo.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. CN102924353A - Febuxostat intermediate preparation method - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Green chemistry approaches as sustainable alternatives to conventional strategies in the pharmaceutical industry - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 3-Bromo-4-isobutoxybenzonitrile: An Environmental Impact Assessment
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Bromo-4-isobutoxybenzonitrile, a key intermediate in the manufacturing of various pharmaceuticals, necessitates a thorough evaluation of its synthetic routes from an environmental perspective. This guide provides a comparative analysis of established and potential synthesis methods, focusing on green chemistry principles to assist researchers in making environmentally conscious decisions without compromising on yield and purity.
Introduction to the Synthetic Challenge
This compound's molecular structure, featuring a brominated aromatic ring and an isobutoxy ether linkage, presents a multi-step synthetic challenge. The traditional approaches often involve hazardous reagents and solvents, contributing to a significant environmental burden. As the pharmaceutical industry increasingly embraces sustainable practices, the need for greener, more efficient synthetic methodologies is paramount. This guide will dissect two primary synthetic pathways, evaluating their environmental impact through established green chemistry metrics.
Method 1: Classical Two-Step Synthesis from 4-Hydroxybenzonitrile
This widely documented route involves two sequential reactions: the bromination of 4-hydroxybenzonitrile followed by a Williamson ether synthesis to introduce the isobutoxy group.
Step 1: Electrophilic Bromination of 4-Hydroxybenzonitrile
The initial step is the regioselective bromination of 4-hydroxybenzonitrile to yield 3-bromo-4-hydroxybenzonitrile. A common laboratory-scale procedure utilizes liquid bromine in a chlorinated solvent.
Step 2: Williamson Ether Synthesis
The subsequent etherification of 3-bromo-4-hydroxybenzonitrile with an isobutyl halide (e.g., 1-bromo-2-methylpropane) is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone.[1][2]
Diagram of the Classical Synthesis Route
Caption: Classical two-step synthesis of this compound.
Method 2: A Greener Approach Utilizing a Bromide/Bromate System and Phase Transfer Catalysis
In an effort to mitigate the environmental impact of the classical route, this proposed greener alternative focuses on replacing hazardous reagents and improving reaction conditions.
Step 1: In Situ Bromination with a Bromide/Bromate System
Instead of using hazardous liquid bromine, this method generates bromine in situ from a mixture of a bromide salt (e.g., potassium bromide) and a bromate salt (e.g., potassium bromate) in an acidic aqueous solution. This approach avoids the handling of highly corrosive and toxic elemental bromine.[3] Dichloromethane can be replaced with a more environmentally benign solvent.
Step 2: Phase-Transfer Catalyzed Williamson Ether Synthesis
The Williamson ether synthesis can be made more efficient and environmentally friendly by employing a phase-transfer catalyst (PTC). A PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. This can allow the reaction to proceed under milder conditions and potentially in less hazardous solvent systems, or even in a biphasic water-organic solvent system, reducing the overall solvent load.
Diagram of the Greener Synthesis Route
Caption: A greener synthesis pathway for this compound.
Comparative Analysis of Environmental Impact
To objectively assess the environmental performance of these two synthetic routes, we will utilize key green chemistry metrics: Atom Economy and E-Factor. For this analysis, we will use the detailed experimental data from the classical synthesis as a baseline.[1][2]
| Metric | Classical Synthesis | Greener Synthesis (Projected) | Analysis |
| Brominating Agent | Liquid Bromine | KBr/KBrO3 | The in situ generation of bromine from bromide and bromate salts is significantly safer and has a lower environmental impact than using elemental bromine.[3] |
| Solvent for Bromination | Dichloromethane | Water or greener organic solvent | Dichloromethane is a volatile organic compound with suspected carcinogenicity. Replacing it with water or a more benign solvent would drastically reduce the environmental impact. |
| Etherification Conditions | High temperature, long reaction time | Milder conditions, potentially shorter reaction time | Phase-transfer catalysis can accelerate the reaction, allowing for lower temperatures and reduced energy consumption. |
| Solvent for Etherification | Acetone | Biphasic system or greener solvent | The use of a PTC could enable a biphasic system with water, reducing the reliance on volatile organic solvents like acetone. |
| Atom Economy (Bromination) | ~55% | >80% | The classical bromination with Br2 has a poor atom economy as one mole of HBr is generated as a byproduct for every mole of brominated product. The bromide/bromate system has a much higher theoretical atom economy. |
| E-Factor (Overall) | High (estimated >20) | Lower (projected <10) | The E-factor, which considers all waste generated, is expected to be significantly lower for the greener route due to the reduction in hazardous reagents and solvents, and more efficient reactions. |
Note: The values for the greener synthesis are projected based on the principles of the proposed modifications. Experimental validation would be required for precise figures.
Experimental Protocols
Protocol 1: Classical Synthesis of this compound[1][2]
Step 1: Bromination of 4-Hydroxybenzonitrile
-
Dissolve 4-hydroxybenzonitrile in dichloromethane in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain crude 3-bromo-4-hydroxybenzonitrile, which can be purified by recrystallization.
Step 2: Williamson Ether Synthesis
-
To a solution of 3-bromo-4-hydroxybenzonitrile in acetone, add anhydrous potassium carbonate and a catalytic amount of potassium iodide.
-
Add 1-bromo-2-methylpropane to the mixture.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with water, and dry to obtain this compound. Further purification can be achieved by recrystallization.
Discussion of Environmental and Safety Hazards
A critical component of assessing the environmental impact is understanding the inherent hazards of the chemicals used.
| Chemical | Classical Synthesis Hazards | Greener Synthesis Alternatives & Benefits |
| Bromine | Highly toxic, corrosive, and poses significant environmental risks.[4][5][6] | KBr/KBrO3: Solid, non-volatile salts that are safer to handle and generate bromine in situ, minimizing exposure and release.[3] |
| Dichloromethane | Volatile organic compound (VOC), suspected carcinogen, and contributes to air pollution. Its life cycle assessment indicates a significant environmental burden.[7][8][9] | Water or greener solvents (e.g., cyclopentyl methyl ether): Water is the most environmentally benign solvent. Greener organic solvents have lower toxicity and environmental persistence. |
| Acetone | Highly flammable and a VOC. While it is biodegradable, its high volatility contributes to air pollution.[10][11][12][13][14] | Biphasic water/organic solvent system or greener polar aprotic solvents: Reduces the overall volume of organic solvent required and allows for easier separation. |
| 1-Bromo-2-methylpropane | Flammable liquid and can be irritating to the skin and eyes. Limited data is available on its long-term environmental fate.[15][16][17][18][19] | This reagent is common to both methods. Minimizing its excess and ensuring high conversion rates are key to reducing its environmental impact. |
| Potassium Carbonate | Can be irritating to the skin and eyes. In large quantities, it can alter the pH of waterways. However, it is generally considered to have a low environmental impact and is not persistent.[20][21][22][23][24] | This reagent is used in both methods. Its relatively benign nature makes it a suitable base. |
Conclusion and Recommendations
The classical synthesis of this compound, while effective, carries a significant environmental burden due to the use of hazardous reagents like liquid bromine and chlorinated solvents. The proposed greener alternative, employing an in situ bromination with a bromide/bromate system and a phase-transfer catalyzed Williamson ether synthesis, presents a compelling case for a more sustainable manufacturing process.
Key advantages of the greener route include:
-
Enhanced Safety: Elimination of highly toxic and corrosive liquid bromine.
-
Reduced Environmental Impact: Replacement of hazardous organic solvents with water or more benign alternatives.
-
Improved Efficiency: Potential for milder reaction conditions and shorter reaction times, leading to energy savings.
-
Higher Atom Economy and Lower E-Factor: More efficient use of reactants and significant reduction in waste generation.
For researchers and drug development professionals, the adoption of such greener methodologies is not only an ethical imperative but also a strategic advantage in a world increasingly focused on sustainability. While further experimental optimization of the greener route is necessary to maximize yields and efficiency, the principles outlined in this guide provide a clear and actionable path toward a more environmentally responsible synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 4. Supercritical carbon dioxide: a solvent like no other - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. Visible-light photoredox catalysis enabled bromination of phenols and alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Acetone | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 11. in.gov [in.gov]
- 12. Acetone - DCCEEW [dcceew.gov.au]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Fate of acetone in water | U.S. Geological Survey [usgs.gov]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. 1-Bromo-2-methylpropane - Safety Data Sheet [chemicalbook.com]
- 17. HEALTH EFFECTS - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. nj.gov [nj.gov]
- 20. oxychem.com [oxychem.com]
- 21. annexechem.com [annexechem.com]
- 22. santos.com [santos.com]
- 23. biorxiv.org [biorxiv.org]
- 24. Federal Register :: Potassium Carbonate; Exemption From the Requirement of a Tolerance [federalregister.gov]
A Comparative Guide to the Synthetic Methodologies for 3-Bromo-4-isobutoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction to Synthetic Strategy
The synthesis of 3-Bromo-4-isobutoxybenzonitrile can be approached from two primary strategic directions, each with distinct advantages and challenges. The choice of strategy often depends on the availability of starting materials, desired purity, and scalability.
-
Route A: Late-Stage Bromination. This approach involves the initial synthesis of the 4-isobutoxybenzonitrile core, followed by a regioselective bromination at the 3-position. This route is advantageous when the isobutoxybenzonitrile precursor is readily available or easily synthesized.
-
Route B: Early-Stage Bromination. In this alternative, the bromine atom is introduced onto a simpler precursor, such as 4-hydroxybenzonitrile, prior to the introduction of the isobutoxy group via etherification. This strategy can offer better control over regioselectivity and may be preferable if the brominated intermediate is commercially available.
This guide will dissect a prominent example of Route B, which commences from the widely available 4-hydroxybenzonitrile, and will comparatively assess alternative methods for each critical transformation.
Strategic Deep Dive: Synthesis via Early-Stage Bromination (Route B)
A well-documented and efficient synthesis of this compound starts from 4-hydroxybenzonitrile.[1][2] This multi-step process involves the regioselective bromination of the phenolic ring, followed by a Williamson ether synthesis to introduce the isobutoxy side chain.
Workflow for Route B: Early-Stage Bromination
Caption: Workflow for the synthesis of this compound starting from 4-hydroxybenzonitrile.
Part 1: Regioselective Bromination of 4-Hydroxybenzonitrile
The initial and critical step is the selective introduction of a bromine atom at the C-3 position of 4-hydroxybenzonitrile, ortho to the activating hydroxyl group.
Method 1: Bromine in a Mixed Solvent System
This method utilizes elemental bromine in the presence of a catalytic amount of iodine. The reaction is performed in a mixture of N,N-dimethylformamide (DMF) and dichloromethane (CH₂Cl₂).[1][2]
Causality and Experimental Choices:
-
Activating Group: The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked by the nitrile group, bromination is directed to the positions ortho to the hydroxyl group (C-3 and C-5).
-
Solvent System: Dichloromethane is a common, relatively inert solvent for bromination. The addition of DMF as a co-solvent can facilitate the reaction, potentially by forming a Vilsmeier-Haack type reagent complex which can influence reactivity and selectivity.
-
Catalyst: Iodine is often used as a catalyst in electrophilic brominations. It reacts with bromine to form iodine monobromide (IBr), a more polarized and thus more reactive electrophile than Br₂.
-
Temperature Control: The reaction is conducted at low temperatures (-5°C to 10°C) to control the reaction rate, minimize side reactions such as di-bromination, and ensure high regioselectivity.[1][2]
Experimental Protocol: Synthesis of 3-Bromo-4-hydroxybenzonitrile [1][2]
-
To a mixture of 4-hydroxybenzonitrile (2.95 g, 24.8 mmol), dichloromethane (5 mL), and N,N-dimethylformamide (1 mL), add iodine (0.16 g, 1.3 mmol).
-
Cool the mixture and add bromine (7.50 g, 46.9 mmol) dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture for 10 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into a 16% sodium bisulfite solution (38 mL) to quench excess bromine and stir for 30 minutes.
-
Filter the resulting mixture. The filter cake is then washed with dichloromethane and dried to yield 3-bromo-4-hydroxybenzonitrile as a white solid.
Alternative Bromination Methods: A Comparison
While the described method is effective, other bromination techniques could be applied, each with its own set of advantages and disadvantages.
| Reagent/Method | Advantages | Disadvantages | Applicability & Rationale |
| Br₂ in Acetic Acid | Simple procedure, readily available reagents. | Can lead to lower yields or side reactions (e.g., acetylation of the phenol). Use of hazardous liquid bromine.[3] | A classic method for aromatic bromination. The polar protic solvent can stabilize the intermediates of electrophilic aromatic substitution. |
| N-Bromosuccinimide (NBS) | Safer and easier to handle than liquid bromine. Often provides higher selectivity. | Can require a radical initiator or acid catalyst. May be more expensive for large-scale synthesis. | NBS is a preferred reagent for milder bromination conditions, reducing the risk of over-bromination. It is particularly useful for substrates sensitive to strong acids or oxidants. |
| In-situ Generated HOBr | Eco-friendly ("green chemistry") approach, avoiding the use of elemental bromine. Uses stable salts like NaBr/NaBrO₃.[3] | May require careful pH control. Reaction kinetics can be slower. | This method generates the electrophile hypobromous acid in situ. It is an excellent alternative for sustainable and safer industrial processes.[3] |
Part 2: Etherification of 3-Bromo-4-hydroxybenzonitrile
The second stage of the synthesis is the alkylation of the phenolic hydroxyl group with an isobutyl group. The Williamson ether synthesis is the classical and most direct method for this transformation.[4]
Method 2: Phase-Transfer Catalyzed Williamson Ether Synthesis
The documented procedure employs a phase-transfer catalyst (PEG-400) to facilitate the reaction between the potassium salt of the phenol and 1-bromo-2-methylpropane (isobutyl bromide).[1]
Causality and Experimental Choices:
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a moderately strong base used to deprotonate the phenol, forming the nucleophilic phenoxide. Its use is advantageous as it is inexpensive, easy to handle, and the resulting byproducts are easily removed.
-
Alkylating Agent: 1-Bromo-2-methylpropane is a primary alkyl halide, which is ideal for the SN2 mechanism of the Williamson ether synthesis, minimizing the competing E2 elimination reaction.[4]
-
Catalysts: Potassium iodide (KI) is added to act as a catalyst. The iodide ion is a better nucleophile and a better leaving group than bromide. It can transiently displace the bromide on the alkylating agent via the Finkelstein reaction, forming a more reactive alkyl iodide in situ, which accelerates the reaction. Polyethylene glycol (PEG-400) acts as a phase-transfer catalyst, helping to shuttle the phenoxide ion from the solid phase (K₂CO₃) or aqueous phase into the organic phase where the alkyl halide resides.[1]
-
Solvent: Acetone is a suitable polar aprotic solvent that dissolves the organic reactants and facilitates the SN2 reaction.
Experimental Protocol: Synthesis of this compound [1]
-
Combine 3-bromo-4-hydroxybenzonitrile (15.00 g, 75.8 mmol), anhydrous potassium carbonate (41.0 g, 296.7 mmol), and acetone (120 mL) in a flask.
-
Stir the solution at room temperature for 30 minutes.
-
Add Potassium iodide (1.20 g, 7.2 mmol), PEG-400, and 1-bromo-2-methylpropane (15.53 g, 113.3 mmol).
-
Heat the mixture to reflux for 8 hours, monitoring completion by TLC.
-
After cooling, filter the mixture to remove inorganic salts.
-
Concentrate the organic layer under reduced pressure.
-
Add the residue to water with vigorous stirring to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain this compound.
Comparative Data for Synthetic Route B
| Step | Reaction | Reagents & Conditions | Yield | Reference |
| 1 | Bromination | 4-hydroxybenzonitrile, Br₂, I₂, DMF, CH₂Cl₂, -5 to 10°C, 10h | 88.2% | [1][2] |
| 2 | Etherification | 3-bromo-4-hydroxybenzonitrile, 1-bromo-2-methylpropane, K₂CO₃, KI, PEG-400, Acetone, reflux, 8h | 89.3% | [1] |
| Overall | --- | --- | ~78.8% | [1] |
Alternative Synthetic Strategies: Route A (Late-Stage Bromination)
An alternative conceptual approach involves first synthesizing 4-isobutoxybenzonitrile and then performing the bromination.
Workflow for Route A: Late-Stage Bromination
Caption: Conceptual workflow for the late-stage bromination approach to this compound.
Analysis of Route A:
-
Step 1 (Etherification): The synthesis of 4-isobutoxybenzonitrile from 4-hydroxybenzonitrile would proceed under similar Williamson ether synthesis conditions as described for Route B.
-
Step 2 (Bromination): The key challenge in this route is the regioselectivity of the bromination. The 4-isobutoxy group is an ortho-, para-directing group. Like the hydroxyl group, it will direct the incoming electrophile (bromine) to the C-3 and C-5 positions. While this should yield the desired product, the larger steric bulk of the isobutoxy group compared to a hydroxyl group might influence the reaction rate. The electronic activating effect is also slightly less than that of a hydroxyl group, potentially requiring more forcing conditions. A direct comparison of yields and purity with Route B would require experimental validation, but Route B is more commonly documented, suggesting it may be more reliable or higher yielding.[1]
Conclusion and Recommendations
The synthesis of this compound from 4-hydroxybenzonitrile (Route B) is a robust and high-yielding process.[1] The two-step sequence involving regioselective bromination followed by a phase-transfer catalyzed Williamson ether synthesis provides the target compound in an excellent overall yield of approximately 79%.[1]
Key Recommendations for Optimization:
-
Bromination: For improved safety and handling, particularly on a larger scale, exploring the use of N-Bromosuccinimide (NBS) or an in-situ generation method for the brominating agent is highly recommended.[3]
-
Etherification: The use of a phase-transfer catalyst like PEG-400 or a quaternary ammonium salt (e.g., TBAB) is critical for achieving high yields in a reasonable timeframe, especially when using an economical and heterogeneous base like K₂CO₃.[5]
-
Solvent Choice: While acetone is effective, other polar aprotic solvents like DMF or acetonitrile could be evaluated for the etherification step, which may alter reaction times and temperature profiles.
This guide provides a framework for understanding and implementing the synthesis of this compound. The presented protocols are validated by literature, and the comparative analysis of alternative reagents offers pathways for process optimization based on specific laboratory or industrial constraints.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-isobutoxybenzonitrile
Introduction: As a brominated aromatic nitrile, 3-Bromo-4-isobutoxybenzonitrile is a valuable intermediate in complex organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] However, its chemical structure—incorporating a halogen, a nitrile group, and an ether linkage—necessitates a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical lifecycle management.
Hazard Assessment: Understanding the "Why"
Effective disposal begins with a thorough understanding of the risks. This compound is classified as a hazardous substance, and its proper handling is mandated by its toxicological profile. Exposure can lead to adverse health effects, and its classification as a halogenated organic compound places it under specific environmental regulations.[2][3]
Key Hazards:
-
Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[4] Nitrile compounds can be toxic, and the presence of bromine enhances its reactivity and potential for biological harm.[1][5]
-
Irritation: It is known to cause serious skin and eye irritation, and may cause respiratory irritation.[4][6]
-
Environmental: Halogenated organic compounds can be persistent in the environment and may have long-lasting harmful effects on aquatic life.[7][8] Therefore, discharge into the environment must be strictly avoided.[9][10]
GHS Hazard Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][9] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[4] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation[4] |
Core Disposal Principles: A Framework for Safety
The disposal of this compound is governed by three fundamental principles that ensure regulatory compliance and laboratory safety.
-
Waste Minimization: The most effective disposal strategy begins with thoughtful experimental design. Order only the quantity of chemical needed for your procedures to minimize surplus.[11]
-
Segregation: This is the most critical step in the disposal workflow. As a halogenated organic compound, this compound waste must not be mixed with non-halogenated solvent waste.[12][13] Co-mingling can complicate and significantly increase the cost of disposal, as non-halogenated solvents are often recycled or used for fuel blending, a process that is incompatible with halogenated materials.[13]
-
Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14] this compound falls under the category of halogenated organic compounds (HOCs), which have specific land disposal restrictions.[3][15]
Hierarchy of Controls: Proactive Safety Measures
Before handling or preparing for disposal, ensure the proper safety controls are in place. The hierarchy of controls prioritizes engineering and administrative measures over sole reliance on personal protective equipment (PPE).
Caption: Hierarchy of controls for safe handling and disposal.
Mandatory Controls & PPE:
-
Engineering: All handling and waste consolidation must be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[1][16]
-
Personal Protective Equipment (PPE): A baseline of PPE is non-negotiable.[17]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[9]
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile rubber. Given the compound's classification for skin toxicity, double-gloving is recommended.[18][19]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[9]
-
Step-by-Step Disposal Protocol for Waste Streams
This protocol outlines the procedure for collecting and managing waste containing this compound.
Step 1: Waste Segregation and Container Selection
-
Identify the Waste Stream: Designate a specific waste container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste."
-
Select the Correct Container:
-
Solid Waste: For pure surplus compound or contaminated items (e.g., weighing paper, contaminated gloves), use a clearly labeled, sealable polyethylene (HDPE) container or a pail with a lid.[12]
-
Liquid Waste: For solutions containing the compound, use a designated, compatible glass or HDPE solvent waste bottle. Ensure the container has a screw cap.[13]
-
-
Maintain Segregation: At all times, keep this waste stream separate from non-halogenated wastes.[20]
Step 2: Waste Container Labeling
Proper labeling is a regulatory requirement and is crucial for safety.
-
Attach a Hazardous Waste Tag: Securely affix a waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete All Fields:
-
Write the full chemical name: "this compound." Avoid abbreviations.
-
List all other components of the waste mixture, including solvents, and their approximate percentages.
-
Indicate the hazards (e.g., "Toxic," "Irritant").
-
Fill in the lab location, Principal Investigator's name, and date.
-
Step 3: In-Lab Accumulation and Storage
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[13]
-
Store in a Designated Area: Store the sealed waste container in a secondary containment bin within a ventilated cabinet or a designated satellite accumulation area. This area should be away from heat sources and incompatible materials.[21]
Step 4: Arranging for Professional Disposal
-
Do Not Pour Down the Drain: Under no circumstances should this chemical or its solutions be disposed of via the sanitary sewer system.[9][10]
-
Contact EHS: Once the waste container is full or you are finished with the project, contact your institution's EHS or equivalent department to schedule a pickup.
-
Follow Institutional Procedures: Adhere to your organization's specific protocols for waste collection and handover.
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.
Caption: Decision workflow for spill response.
Spill Cleanup Protocol (for small, manageable spills):
-
Evacuate and Alert: Immediately alert others in the lab and evacuate the immediate area.[9]
-
Don PPE: Before re-entering, don the full PPE described in Section 3.
-
Containment: Prevent the spread of the solid material. Avoid raising dust.[4]
-
Absorption: Gently cover the spill with an absorbent material. A 1:1:1 mixture by weight of sodium carbonate (soda ash), bentonite (clay cat litter), and sand is effective.[22]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Use spark-proof tools if solvents are present.[9][10]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
Decontamination of Equipment
Glassware and equipment that have come into contact with this compound must be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect Rinsate: This initial rinsate must be collected and disposed of as halogenated liquid waste.
-
Wash: After the initial rinse, wash the glassware thoroughly with soap and water.
-
Empty Containers: An "empty" container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and handled as hazardous waste.[13] The container can then be disposed of according to institutional policy, often after removing or defacing the label.[13]
Scientific Context: Chemical Treatment Considerations
While physical segregation and professional incineration are the standard, approved disposal methods[2], the chemical principles of deactivating halogenated aromatics are relevant for scientific understanding. Methods like chemical dechlorination or oxidation can break down such compounds into less harmful substances.[2][23] For instance, certain brominated compounds can be treated with reducing agents like sodium bisulfite[23] or via advanced oxidative processes. However, these reactions can be hazardous, may produce toxic byproducts, and must not be attempted in a standard laboratory setting for disposal purposes. Such procedures require extensive research, specialized equipment, and explicit approval from EHS professionals.
References
- 1. chembk.com [chembk.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. fishersci.com [fishersci.com]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. kamatlab.com [kamatlab.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. wku.edu [wku.edu]
- 15. View Document - California Code of Regulations [govt.westlaw.com]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. octanegloves.com [octanegloves.com]
- 18. nj.gov [nj.gov]
- 19. reddit.com [reddit.com]
- 20. essex.ac.uk [essex.ac.uk]
- 21. 3-Bromo-4-Isobutoxy-Benzonitrile Supplier & Manufacturer in China | High Purity CAS 851750-95-3 | Applications, Safety Data, Price & Bulk Supply [nj-finechem.com]
- 22. reed.edu [reed.edu]
- 23. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
